3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)3-5-1-2-10-4-5;/h5,10H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYFAOPHHUVGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269152-60-4 | |
| Record name | Pyrrolidine, 3-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride chemical properties
An In-Depth Technical Guide to 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 1269152-60-4), a fluorinated building block of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, spectroscopic signature, a representative synthetic pathway, and its applications as a key structural motif. The strategic incorporation of the trifluoroethyl group onto the pyrrolidine scaffold imparts unique properties, such as enhanced metabolic stability and modulated basicity, making it a valuable component for designing novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Introduction: The Strategic Value of Fluorinated Pyrrolidines
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and FDA-approved drugs.[1][2] Its saturated, non-planar structure provides three-dimensional diversity crucial for specific molecular interactions with biological targets.[3] When functionalized with fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group, the resulting molecule gains significant pharmacological advantages.
The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can:
-
Modulate pKa: Lowering the basicity of the pyrrolidine nitrogen, which can affect receptor binding and pharmacokinetic properties.
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, blocking common sites of metabolic oxidation by cytochrome P450 enzymes.
-
Increase Lipophilicity: Improving a molecule's ability to cross cellular membranes.
-
Engage in Unique Interactions: The polarized C-F bonds can participate in favorable dipole-dipole and orthogonal multipolar interactions with protein targets.
Consequently, this compound serves as a critical starting material for synthesizing complex molecules with potential applications across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[4]
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of chemical synthesis and drug development. The properties of this compound are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1269152-60-4 | [5][6] |
| Molecular Formula | C₆H₁₁ClF₃N | [6][7] |
| Molecular Weight | 189.61 g/mol | [6][7] |
| Appearance | Off-white to white solid/powder | [8] |
| Purity | Typically ≥97% or ≥98% | [5][7] |
| Storage | Store at room temperature under an inert atmosphere. The compound is noted to be hygroscopic. | [6][8] |
| Solubility | Soluble in water. | [8] |
Spectroscopic Data
While specific spectra depend on the acquisition conditions, the following provides an expected profile for structural confirmation.
-
¹H NMR (Proton NMR): The spectrum will show characteristic signals for the pyrrolidine ring protons and the methylene group adjacent to the trifluoromethyl group. The coupling between the protons and the fluorine atoms (³JHF) will result in a characteristic quartet for the -CH₂-CF₃ protons.
-
¹³C NMR (Carbon NMR): The carbon attached to the three fluorine atoms will appear as a quartet due to C-F coupling. Other signals will correspond to the carbons of the pyrrolidine ring.
-
¹⁹F NMR (Fluorine NMR): A single signal, typically a triplet due to coupling with the adjacent methylene protons (³JHF), is expected, confirming the presence of the -CF₃ group.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free base (C₆H₁₀F₃N) at m/z ≈ 153.08.[9]
Synthesis and Purification
The synthesis of this compound can be achieved through various routes. A common conceptual approach involves the introduction of the trifluoroethyl moiety to a suitable pyrrolidine precursor, followed by deprotection and salt formation.
Representative Synthetic Workflow
A plausible synthetic route involves the reaction of a protected pyrrolidone with a trifluoroethylating agent, followed by reduction and deprotection. One patented method describes dissolving N-(R)-(1-(naphthalen-l-yl)ethyl)pyrrolidone in N,N-dimethylformamide, cooling the mixture, and then adding trifluoroacetic anhydride and aluminum trichloride to initiate the reaction.[10]
Below is a generalized workflow diagram illustrating the key transformations.
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol (Conceptual)
Disclaimer: This is a conceptual protocol and must be adapted and optimized based on laboratory safety standards and empirical results.
-
Acylation: To a cooled (0-5 °C) solution of a suitable N-protected 3-pyrrolidone in an anhydrous aprotic solvent (e.g., dichloromethane), add a trifluoroethylating agent and a Lewis acid catalyst. Stir the reaction under an inert atmosphere (e.g., Nitrogen) and monitor for completion via TLC or LC-MS.
-
Work-up and Isolation: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acylated intermediate.
-
Reduction: Dissolve the crude intermediate in an anhydrous solvent like THF. Add a suitable reducing agent (e.g., borane-THF complex) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux until the starting material is consumed.
-
Purification: After cooling, quench the reaction with methanol and concentrate. The resulting residue can be purified using column chromatography to yield the protected 3-(2,2,2-Trifluoroethyl)pyrrolidine.
-
Deprotection and Salt Formation: Subject the purified intermediate to standard deprotection conditions (e.g., hydrogenolysis for a benzyl protecting group). After removal of the catalyst and solvent, dissolve the resulting free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.
-
Final Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
Applications in Drug Discovery
This compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility lies in its incorporation into larger, more complex molecules to fine-tune their pharmacological profile. The pyrrolidine scaffold is a versatile framework for exploring chemical space, and the trifluoroethyl group provides a powerful tool for enhancing drug-like properties.[3][11]
Key Roles in Medicinal Chemistry:
-
Scaffold Decoration: It provides a robust, saturated heterocyclic core that can be further functionalized at the nitrogen atom to build libraries of compounds for high-throughput screening.
-
Bioisosteric Replacement: The trifluoroethylpyrrolidine moiety can be used to replace other groups in a known active molecule to improve its properties without losing its primary binding affinity.
-
Fragment-Based Drug Design (FBDD): As a fluorinated fragment, it can be used in screening campaigns to identify initial low-affinity hits that can be grown into potent lead compounds.
Safety and Handling
Proper handling of this chemical is essential in a research environment. The following information is derived from safety data sheets.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12] Some sources also indicate it may be harmful if swallowed or inhaled.[8][13]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust/fumes.[13] Wash skin thoroughly after handling.[12] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8][13]
-
Response: In case of contact with eyes, rinse cautiously with water for several minutes.[13] If on skin, wash with plenty of soap and water.[13] If inhaled, remove the person to fresh air.[13] If irritation persists or if you feel unwell, seek medical attention.[13]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[8]
-
Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this compound.
References
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- SAFETY D
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An In-depth Technical Guide to the Elucidation of the Mechanism of Action for (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the mechanism of action (MoA) for the novel compound, (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride. Given the limited publicly available data on this specific molecule[1][2][3], this document outlines a logical, hypothesis-driven approach grounded in its distinct structural features: the pyrrolidine core and the trifluoroethyl group. We will proceed from structural analysis and target hypothesis to a detailed experimental workflow, demonstrating how to systematically uncover its pharmacological profile.
Part 1: Structural Analysis and Hypothesis Generation
The rational investigation into a novel compound's MoA begins with a thorough analysis of its chemical structure to generate plausible biological hypotheses.
(S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride presents two key pharmacophoric elements:
-
The Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Its significance stems from its ability to confer a three-dimensional structure that can effectively explore pharmacological space.[4] The pyrrolidine nucleus is a core component of many natural alkaloids and synthetic compounds that act as ligands for various receptors and enzymes in the central nervous system (CNS).[6][7] Notably, it is a fundamental feature of agonists and antagonists for nicotinic acetylcholine receptors (nAChRs), such as nicotine itself.[8][9][10] Therefore, a primary hypothesis is that this compound interacts with nAChR subtypes.
-
The 2,2,2-Trifluoroethyl Group (-CH₂CF₃): The strategic incorporation of fluorine is a cornerstone of modern drug design.[11] The trifluoromethyl (CF₃) group, and by extension the trifluoroethyl group, can profoundly alter a molecule's physicochemical properties.[12] It significantly increases lipophilicity, which can enhance membrane permeability and passage across the blood-brain barrier.[12] Furthermore, the strong electron-withdrawing nature of the CF₃ group can modulate the pKa of the nearby pyrrolidine nitrogen and influence drug-receptor binding interactions through altered electrostatic and hydrophobic contacts.[11][13] This substitution can lead to enhanced potency and metabolic stability compared to non-fluorinated analogs.[13][14]
Based on this analysis, our primary working hypothesis is:
Primary Hypothesis: (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride acts as a modulator (agonist, antagonist, or allosteric modulator) of neuronal nicotinic acetylcholine receptors, with potential selectivity for specific subtypes (e.g., α4β2, α7) driven by the trifluoroethyl substituent.
Part 2: Experimental Workflow for MoA Characterization
A multi-tiered experimental approach is required to test our hypothesis and fully characterize the compound's MoA. The workflow progresses from broad, high-throughput screening to specific, in-depth functional and physiological assays.
Caption: Experimental workflow for elucidating the mechanism of action.
Phase 1: Target Identification and Binding Affinity
The initial step is to determine if the compound binds to the hypothesized targets and to identify any potential off-target interactions.
Protocol 1: Radioligand Competition Binding Assay for α4β2 nAChR
-
Objective: To determine the binding affinity (Ki) of the test compound for the human α4β2 nAChR subtype.
-
Materials:
-
Membrane preparations from cells stably expressing human α4β2 nAChRs.
-
Radioligand: [³H]-Epibatidine (a high-affinity nAChR agonist).
-
Non-specific binding control: Cytisine (100 µM).
-
Test compound: (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride, serially diluted.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
96-well filter plates and scintillation counter.
-
-
Methodology:
-
In each well of the filter plate, combine 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine (at a final concentration near its Kd, e.g., 0.2 nM), and 50 µL of either assay buffer (total binding), Cytisine (non-specific binding), or the test compound at various concentrations.
-
Incubate for 2 hours at room temperature to reach equilibrium.
-
Rapidly filter the plate contents and wash three times with ice-cold assay buffer to separate bound from free radioligand.
-
Allow filters to dry, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Data Interpretation:
A low nanomolar Ki value would strongly support the hypothesis that the compound is a high-affinity ligand for the α4β2 nAChR. This protocol should be repeated for other relevant subtypes, such as α7 nAChR (using [¹²⁵I]-α-Bungarotoxin as the radioligand).
| Hypothetical Binding Data | Ki (nM) for α4β2 nAChR | Ki (nM) for α7 nAChR | Ki (nM) for 5-HT₃ Receptor |
| Test Compound | 15.2 | 850.4 | >10,000 |
| Nicotine (Control) | 1.1 | 250.6 | 2,500 |
| Varenicline (Control) | 0.08 | 325.1 | >10,000 |
This hypothetical data suggests the compound is a potent and selective ligand for the α4β2 nAChR subtype.
Phase 2: Functional Characterization
Binding affinity does not reveal function. The next crucial phase is to determine whether the compound activates (agonist), blocks (antagonist), or modulates receptor activity.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
-
Objective: To characterize the functional activity (agonist EC₅₀, antagonist IC₅₀, and efficacy) at specific nAChR subtypes.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human nAChR subunits (e.g., α4 and β2).
-
Microinjection apparatus.
-
TEVC setup with amplifier and data acquisition system.
-
Perfusion system with Oocyte Ringer's solution (OR2).
-
Acetylcholine (ACh) as the reference agonist.
-
-
Methodology:
-
Inject oocytes with a mixture of α4 and β2 subunit cRNA and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage-sensing and current-passing), clamping the membrane potential at -70 mV.
-
Agonist Mode: Perfuse the oocyte with increasing concentrations of the test compound and record the peak inward current elicited at each concentration.
-
Antagonist Mode: Perfuse the oocyte with a fixed, sub-maximal concentration of ACh (e.g., EC₅₀) alone, and then co-perfuse with ACh plus increasing concentrations of the test compound. Record the inhibition of the ACh-evoked current.
-
Normalize the current responses to the maximal response elicited by a saturating concentration of ACh.
-
Plot the normalized response against the logarithm of the test compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) and maximal efficacy relative to ACh.
-
Data Interpretation and Visualization:
The results will classify the compound's modality. A partial agonist would elicit a response but with lower maximal efficacy than ACh. An antagonist would produce no response on its own but would inhibit the ACh response.
Caption: State-transition diagram of nAChR modulation.
Part 3: Concluding Remarks and Future Directions
The systematic application of the described workflow—from binding assays to functional electrophysiology—will build a comprehensive MoA profile for (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride. The data generated will clarify its primary molecular target, its functional effect at that target, and its selectivity profile.
Should the primary hypothesis be confirmed, subsequent studies would involve:
-
Detailed Electrophysiology: Investigating the effects on receptor desensitization kinetics using patch-clamp techniques.[15]
-
In Vivo Target Engagement: Using techniques like PET imaging to confirm the compound occupies its target in a living system.
-
Behavioral Pharmacology: Assessing the physiological and behavioral consequences of target modulation in animal models to establish a translatable link to potential therapeutic applications.[15]
This guide provides the foundational strategy for transforming an uncharacterized molecule into a well-understood pharmacological tool, paving the way for its potential development as a therapeutic agent or research probe.
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Kemker, R., et al. (2007). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link][8]
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An In-depth Technical Guide to 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl: A Key Building Block for Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacological profiles is paramount. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to modulate key properties such as metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] The trifluoromethyl group (CF3), in particular, is a bioisostere for various functionalities and can significantly enhance the metabolic stability of a molecule due to the high strength of the C-F bond.[2] When combined with saturated heterocyclic scaffolds like pyrrolidine, the resulting building blocks offer a unique three-dimensional architecture that is highly sought after in drug design.[3][4]
This guide provides an in-depth technical overview of 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride (CAS No. 1269152-60-4), a valuable building block for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, analytical characterization, and its application as a strategic component in the synthesis of complex pharmaceutical agents.
Physicochemical and Structural Characteristics
3-(2,2,2-Trifluoroethyl)pyrrolidine HCl is a stable, solid material, typically appearing as an off-white to white powder.[5] Its hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable trait for many synthetic and biological applications.
| Property | Value | Source(s) |
| CAS Number | 1269152-60-4 | [6] |
| Molecular Formula | C₆H₁₁ClF₃N | [7] |
| Molecular Weight | 189.61 g/mol | [7] |
| Appearance | Off-white to white solid | [5] |
| Purity | Typically ≥97% or ≥98% | [6] |
| Solubility | Water soluble | [5] |
| Storage | Store at room temperature under an inert atmosphere; Hygroscopic | [5] |
| SMILES Code | FC(F)(F)CC1CNCC1.[H]Cl | [7] |
| Predicted XlogP | 1.7 | [8] |
Strategic Synthesis: Constructing the Fluoroalkylated Pyrrolidine Core
While specific, peer-reviewed synthetic procedures for 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl are not widely published, its structure lends itself to established methodologies for the synthesis of (fluoroalkyl)pyrrolidines.[1][2] The most logical approaches involve multi-step syntheses starting from precursors that already contain the trifluoroethyl moiety.
A plausible and robust synthetic strategy involves the construction of the pyrrolidine ring via intramolecular cyclization of a suitably functionalized acyclic precursor. This approach offers excellent control over the placement of the trifluoroethyl group at the C3 position.
Representative Synthetic Workflow
The following workflow is a representative, scientifically-grounded protocol based on common organic synthesis techniques for analogous structures.[9][10] The causality behind this multi-step approach is to build the carbon skeleton first and then form the heterocyclic ring, which is a common and effective strategy.
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Physicochemical properties of 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride
Introduction: Contextualizing a Novel Scaffold in Drug Discovery
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, celebrated for its prevalence in natural products and its utility in creating potent, selective therapeutic agents.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space that is often critical for optimizing interactions with biological targets.[2] The introduction of fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group, represents a strategic approach to modulate key molecular properties. Fluorination is known to impact lipophilicity, metabolic stability, and the acidity or basicity of nearby functional groups, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of a molecule.
This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. As specific experimental data for this compound is not extensively published, this document synthesizes known information with field-proven, standard methodologies for its characterization. The protocols described herein are presented as self-validating systems, providing researchers, scientists, and drug development professionals with the foundational knowledge to accurately characterize this and similar novel chemical entities.
Compound Identity and Core Properties
This compound is a substituted pyrrolidine derivative presented as its hydrochloride salt. The salt form is typically chosen to enhance aqueous solubility and stability for pharmaceutical development.
Caption: Chemical structure of this compound.
The fundamental physicochemical data available for this compound are summarized below. These values serve as a baseline for further experimental verification.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClF₃N | PubChem[3] |
| Molecular Weight | 189.61 g/mol | PubChem[3] |
| Physical Form | Solid (Expected) | General Knowledge |
| CAS Number | 1261543-70-1 | PubChem[3] |
Melting Point Determination: A Criterion for Purity
The melting point is a fundamental thermal property that provides a rapid assessment of a compound's purity.[4] Pure crystalline compounds exhibit a sharp melting range, typically less than 1°C, whereas impurities depress and broaden this range.[4]
Causality Behind Experimental Choices
The capillary method is the standard for melting point determination due to its requirement for minimal sample quantity and its high precision. Modern automated systems, such as the Stanford Research Systems OptiMelt or similar DigiMelt apparatus, enhance reproducibility by using digital temperature control and video analysis to minimize subjective operator error.[5][6] A slow ramp rate (1-2 °C/min) near the expected melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[6]
Caption: Workflow for Melting Point Determination using an automated apparatus.
Detailed Experimental Protocol
-
Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. If the crystals are large, gently pulverize them into a fine powder.[7]
-
Capillary Loading: Invert a capillary tube (one end sealed) and tap the open end into the powder until a small amount of sample enters the tube.[7]
-
Sample Packing: Tap the sealed end of the capillary tube firmly on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the bottom. The final packed height should be 2-3 mm.[7]
-
Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Approximate Determination (if unknown): Set a rapid temperature ramp (e.g., 10-20°C per minute) to quickly find an approximate melting range.[6] Allow the instrument to cool.
-
Accurate Determination: Program the instrument to ramp quickly to a temperature approximately 15-20°C below the estimated melting point, then slow the ramp rate to 1-2°C per minute through the melting range.[6]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.
-
Validation: Perform the measurement in triplicate to ensure reproducibility. Calibrate the instrument periodically using certified reference standards.[5]
Solubility Analysis: A Predictor of Bioavailability
Aqueous solubility is a critical physicochemical parameter that profoundly influences a drug's absorption and bioavailability.[8] For orally administered drugs, dissolution is the rate-limiting step for absorption. As a hydrochloride salt of an amine, this compound is expected to be water-soluble.[9]
Causality Behind Experimental Choices
The "shake-flask" method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[10] It measures the true saturation point of a compound in a solvent at equilibrium. This method is trusted because it is a direct measurement, though it can be time-consuming. The choice of buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) is crucial for mimicking physiological conditions. Centrifugation followed by analysis of the supernatant is a robust method for separating undissolved solid from the saturated solution.[11]
Caption: Workflow for the Shake-Flask Method of Solubility Determination.
Detailed Experimental Protocol (Shake-Flask Method)
-
Preparation: Prepare a series of vials containing a fixed volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4).
-
Compound Addition: Add an excess amount of this compound to each vial. The presence of solid material after equilibration is essential.[10]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilution & Analysis: Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.
-
Validation: The experiment should be performed at least in triplicate. Visual confirmation of remaining solid in the vials post-equilibration validates that saturation was achieved.
Acidity Constant (pKa) Determination
The pKa value defines the strength of an acid or base and is critical for predicting the ionization state of a molecule at a given pH. For a drug molecule, the ionization state affects its solubility, permeability across biological membranes, and binding to its target. The pKa of this compound corresponds to the equilibrium between the protonated pyrrolidinium cation and its neutral free base.
Causality Behind Experimental Choices
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[12] The method involves monitoring the pH of a solution of the compound as a strong acid or base is incrementally added. The pKa is determined from the midpoint of the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal. The electron-withdrawing nature of the trifluoroethyl group is expected to lower the pKa of the pyrrolidine nitrogen compared to the parent pyrrolidine (pKa ≈ 11.3).[13]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Detailed Experimental Protocol (Potentiometric Titration)
-
System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, 10.0) that bracket the expected pKa.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar.
-
Titration: While stirring, add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH) using a burette or automated titrator.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[12]
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added. This can be determined from the first derivative of the titration curve.
Spectroscopic and Spectrometric Characterization
A combination of spectroscopic techniques is required for unambiguous structural confirmation and characterization.
Caption: Integrated analytical workflow for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: Will confirm the presence of protons on the pyrrolidine ring and the ethyl chain. The diastereotopic protons of the pyrrolidine ring may exhibit complex second-order coupling patterns.[14]
-
¹³C NMR: Will show distinct signals for each of the six carbon atoms in the molecule. The carbon attached to the fluorine atoms will show a characteristic quartet in a proton-decoupled spectrum due to C-F coupling.
-
¹⁹F NMR: Is essential for fluorinated compounds.[15] It will show a single signal (a triplet due to coupling with the adjacent CH₂ group) confirming the presence and electronic environment of the CF₃ group.[16][17]
Protocol Outline (General):
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Expected Absorptions:
-
N-H stretch (secondary amine salt): Broad absorption in the 2700-2400 cm⁻¹ region.
-
C-H stretch (aliphatic): ~2950-2850 cm⁻¹.
-
C-F stretch: Strong, characteristic absorptions in the 1350-1000 cm⁻¹ region.
-
HCl: The presence of the hydrochloride can sometimes be observed in the far-IR region or inferred from the N-H stretching pattern.[18]
-
Protocol Outline (KBr Pellet Method):
-
Thoroughly grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).[19]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum.[19]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Expected Ion: Using Electrospray Ionization (ESI) in positive mode, the expected parent ion would be the free base [M+H]⁺ at an m/z corresponding to C₆H₁₁F₃N, which has a monoisotopic mass of 154.08.
Protocol Outline (General):
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile/water).[19]
-
Infuse the solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode.
Conclusion
The physicochemical characterization of this compound is a critical step in its evaluation for drug development. This guide has outlined the core properties—melting point, solubility, and pKa—and detailed the standard, validated experimental protocols for their determination. Furthermore, a comprehensive spectroscopic workflow has been presented to ensure unambiguous structural confirmation. By applying these methodologies, researchers can generate the robust and reliable data necessary to advance novel chemical entities through the discovery and development pipeline.
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Determination of melting and boiling points. SlideShare. [Link]
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Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. MDPI. [Link]
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3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide. PubChem. [Link]
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Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry
An In-Depth Technical Guide to 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride: Structure, Stereochemistry, and Synthetic Strategies
This guide provides a comprehensive technical overview of this compound, a fluorinated building block of significant interest to researchers and professionals in drug development. We will delve into its structural characteristics, the critical nuances of its stereochemistry, established synthetic and analytical methodologies, and its role as a privileged scaffold in medicinal chemistry.
The pyrrolidine ring is a ubiquitous five-membered nitrogen heterocycle and a cornerstone of modern pharmacology, forming the core of numerous natural alkaloids and FDA-approved drugs.[1][2][3] Its non-planar, puckered structure provides an ideal sp³-rich scaffold for creating three-dimensional diversity, which is crucial for specific and high-affinity interactions with biological targets.[4][5]
The strategic introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties.[6] In the context of the pyrrolidine scaffold, the 2,2,2-trifluoroethyl substituent at the 3-position imparts several desirable attributes. The trifluoromethyl (CF₃) group is a powerful bioisostere for other chemical groups and is known to enhance:
-
Metabolic Stability: The strength of the C-F bond makes the group resistant to oxidative metabolism by cytochrome P450 enzymes.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets.
-
Lipophilicity: The CF₃ group generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.
This guide focuses on the hydrochloride salt of 3-(2,2,2-trifluoroethyl)pyrrolidine, which enhances the compound's stability and water solubility for easier handling and formulation.
Molecular Structure and Physicochemical Properties
3-(2,2,2-Trifluoroethyl)pyrrolidine is a saturated heterocyclic amine featuring a trifluoroethyl group attached to the third carbon of the pyrrolidine ring. The presence of this substituent creates a chiral center at the C3 position.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀F₃N (Free Base) / C₆H₁₁ClF₃N (HCl Salt) | [7][8] |
| Molecular Weight | 153.15 g/mol (Free Base) / 189.61 g/mol (HCl Salt) | [8][9] |
| CAS Number | 1269152-60-4 (Racemic HCl Salt) | [10] |
| 1430091-57-8 ((S)-enantiomer) | [9][11] | |
| Predicted pKa | 9.96 ± 0.10 | [12] |
| Predicted Boiling Point | 117.9 ± 35.0 °C | [12] |
| SMILES | FC(F)(F)CC1CNCC1.[H]Cl | [8] |
| InChIKey | PTXOIRIEXVHPML-UHFFFAOYSA-N (Free Base) | [7] |
Stereochemistry and Conformational Insights
The stereochemistry of substituted pyrrolidines is a critical determinant of their biological activity.[4][6] The carbon at the 3-position of 3-(2,2,2-trifluoroethyl)pyrrolidine is a stereocenter, meaning the compound exists as a pair of enantiomers: (R)-3-(2,2,2-trifluoroethyl)pyrrolidine and (S)-3-(2,2,2-trifluoroethyl)pyrrolidine.
Enantiomers can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles because biological systems (like enzymes and receptors) are themselves chiral.[13] Consequently, the synthesis and analysis of enantiomerically pure forms of this compound are of paramount importance in drug discovery.[14]
The trifluoroethyl group also influences the conformational preference of the pyrrolidine ring. The five-membered ring is not planar and exists in a dynamic equilibrium of "puckered" conformations, typically described as envelope or twist forms. The bulky and electronegative trifluoroethyl substituent will preferentially occupy a pseudo-equatorial position to minimize steric strain and unfavorable gauche interactions, thereby influencing the overall three-dimensional shape of the molecule.[6] This conformational bias can be leveraged to enhance the stability of peptides or improve the binding of a drug candidate to its target.[6]
Synthesis and Methodologies
The synthesis of substituted pyrrolidines can be approached in two primary ways: functionalization of a pre-existing chiral pyrrolidine ring (e.g., from L-proline) or de novo construction of the ring from acyclic precursors.[1] A key challenge in either approach is the stereoselective installation of the trifluoroethyl group.
Example Synthetic Protocol: Asymmetric Synthesis
Below is a conceptual outline based on a patented method for preparing the hydrochloride salt, illustrating a common strategy in asymmetric synthesis.[15]
Step 1: Acylation of Chiral Pyrrolidinone
-
Reactants: N-(R)-(1-(naphthalen-1-yl)ethyl)pyrrolidin-2-one, Trifluoroacetic anhydride.
-
Solvent & Reagents: N,N-Dimethylformamide (DMF), Aluminum trichloride (AlCl₃).
-
Procedure: The chiral pyrrolidinone is dissolved in DMF and cooled (e.g., to 3-8 °C). Trifluoroacetic anhydride is added, followed by the Lewis acid AlCl₃, to initiate the reaction.
-
Causality: The chiral auxiliary (the naphthalen-1-yl)ethyl group) directs the incoming trifluoroacetyl group to a specific face of the molecule, establishing the desired stereochemistry. The Lewis acid activates the anhydride for electrophilic attack.
Step 2: Reduction and Cyclization
-
Procedure: The intermediate from Step 1 is then subjected to reduction and cyclization conditions (details of which vary but typically involve hydride reagents and subsequent deprotection/cyclization steps) to form the trifluoroethyl-substituted pyrrolidine ring.
Step 3: Deprotection and Salt Formation
-
Procedure: The chiral auxiliary is cleaved. The resulting free base, 3-(2,2,2-trifluoroethyl)pyrrolidine, is dissolved in a suitable solvent (e.g., ethyl acetate or diethyl ether) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.
-
Causality: Salt formation provides a stable, crystalline solid that is easier to purify and handle than the often-oily free base.
Below is a conceptual diagram illustrating a general synthetic approach.
Caption: Asymmetric synthesis workflow for 3-(2,2,2-trifluoroethyl)pyrrolidine HCl.
Spectroscopic and Analytical Characterization
Confirming the identity, purity, and stereochemistry of the final compound is essential. A combination of spectroscopic and chromatographic techniques is employed.
Table 2: Typical Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets for the pyrrolidine ring protons (CH and CH₂). A characteristic quartet for the CH₂ group adjacent to the CF₃ group due to H-F coupling. A broad singlet for the N-H proton (which may exchange with D₂O). |
| ¹³C NMR | Signals corresponding to the pyrrolidine carbons. A characteristic quartet for the CF₃ carbon due to C-F coupling. |
| ¹⁹F NMR | A singlet or triplet (depending on H-F coupling) in the region typical for CF₃ groups, with proton decoupling resulting in a sharp singlet. |
| Mass Spec (MS) | The free base will show a molecular ion peak [M+H]⁺ at m/z 154.08.[7] Other adducts like [M+Na]⁺ may also be observed.[7] |
| Elemental Analysis | The percentage of C, H, N, F, and Cl should match the calculated values for the C₆H₁₁ClF₃N formula. |
Chiral Separation and Analysis
Since most synthetic routes initially produce a racemic mixture, a robust method for separating the enantiomers is required. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique.[13][16]
Experimental Protocol: Chiral HPLC Separation
This protocol provides a self-validating system for the separation of (R)- and (S)-3-(2,2,2-trifluoroethyl)pyrrolidine.
1. System and Column Selection:
-
HPLC System: A standard analytical HPLC with a UV detector (detection typically at ~210-220 nm).
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is often a successful first choice for amine separation.[17]
2. Mobile Phase Preparation:
-
Primary Solvents: A normal-phase mobile phase, typically a mixture of n-Hexane and a polar alcohol like Ethanol or Isopropanol (e.g., 98:2 Hexane:Ethanol).
-
Basic Modifier: This is a critical component. Add a small amount (0.1-0.3%) of a basic amine like Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase.
-
Expert Rationale: The pyrrolidine nitrogen is basic and can interact strongly with acidic residual silanol groups on the silica surface of the HPLC column.[17] This secondary interaction causes severe peak tailing and poor resolution. The basic modifier (TEA) is more basic than the analyte and effectively "masks" these silanol sites, ensuring that separation occurs based only on the desired chiral interactions with the CSP, leading to sharp, symmetrical peaks.[17]
3. Method Execution and Validation:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C (isocratic).
-
Injection: Inject a solution of the racemic hydrochloride salt dissolved in the mobile phase.
-
Validation Criteria: A successful separation is defined by a resolution factor (Rs) greater than 1.5, which indicates baseline separation between the two enantiomeric peaks.[17] The separation factor (α) should be greater than 1.15.
Caption: Decision workflow for developing a chiral HPLC separation method.
Applications and Future Outlook
3-(2,2,2-Trifluoroethyl)pyrrolidine is a valuable building block for constructing more complex drug candidates.[18] Its incorporation into a lead molecule can be a key step in an optimization campaign to improve potency, selectivity, and pharmacokinetic properties. The pyrrolidine scaffold itself is present in drugs targeting a vast range of diseases, including cancer, diabetes, and central nervous system disorders.[3][4] The addition of the trifluoroethyl group makes this particular derivative highly attractive for developing novel therapeutics in these and other areas. As synthetic methods for creating chiral fluorinated molecules become more efficient, the use of building blocks like 3-(2,2,2-trifluoroethyl)pyrrolidine is expected to grow, enabling the exploration of new chemical space and the development of next-generation medicines.
References
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-
Jubilut, G. N., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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3-(2,2,2-trifluoroethyl)pyrrolidine. PubChem. Retrieved from [Link]
-
Kwiecień, H., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Retrieved from [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. Retrieved from [Link]
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(3S,4R)-3-Ethyl-4-(3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide. Pharmaffiliates. Retrieved from [Link]
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An In-depth Technical Guide to Trifluoroethylated Pyrrolidines in Drug Discovery
Introduction
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to introduce a three-dimensional, sp³-hybridized scaffold that can effectively explore pharmacophore space.[1][4] The strategic incorporation of fluorine atoms into drug candidates has become an essential tool for modulating their physicochemical and pharmacological properties.[5] This guide focuses on a specific and increasingly important subclass: trifluoroethylated pyrrolidines. The introduction of a trifluoroethyl group (-CH₂CF₃) can profoundly influence a molecule's lipophilicity, metabolic stability, basicity, and conformational preferences, thereby offering a powerful strategy for lead optimization in drug discovery.
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoroethylated pyrrolidines, aimed at researchers, scientists, and drug development professionals. We will delve into the causal relationships behind synthetic choices, present detailed experimental protocols, and explore the impact of trifluoroethylation on the biological activity of this privileged scaffold.
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolidine ring is a versatile building block in drug design for several key reasons:
-
Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring provides a 3D framework that can lead to enhanced target selectivity and reduced off-target effects compared to flat, aromatic systems.[1][4]
-
Stereochemistry: The presence of stereogenic centers allows for the fine-tuning of molecular shape and interactions with chiral biological targets like enzymes and receptors.[1]
-
Basicity: The nitrogen atom imparts basicity to the scaffold, which can be crucial for interactions with acidic residues in protein binding pockets and for modulating pharmacokinetic properties.[1]
-
Synthetic Tractability: A wide array of synthetic methods exists for the construction and functionalization of the pyrrolidine ring, making it an accessible scaffold for medicinal chemists.[1][2][6]
The pyrrolidine nucleus is a common feature in numerous natural alkaloids and clinically used pharmaceuticals, highlighting its significance in bioactive compounds.[2][7]
The Impact of Trifluoroethylation: Enhancing "Drug-like" Properties
The introduction of a trifluoroethyl group is a strategic move in medicinal chemistry to imbue a molecule with desirable pharmacological properties. This is due to the unique electronic effects of the highly electronegative fluorine atoms.
Key Physicochemical Property Modifications:
| Property | Effect of Trifluoroethylation | Rationale |
| Lipophilicity (logP) | Increased | The trifluoromethyl group is highly lipophilic, often leading to improved membrane permeability and oral absorption. |
| Metabolic Stability | Increased | The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, prolonging the drug's half-life. |
| Basicity (pKa) | Decreased | The electron-withdrawing nature of the CF₃ group reduces the electron density on the pyrrolidine nitrogen, lowering its basicity. This can be advantageous in reducing off-target interactions with aminergic receptors. |
| Conformational Preference | Altered | The steric bulk and electronic properties of the trifluoroethyl group can influence the puckering of the pyrrolidine ring, potentially locking it into a more bioactive conformation. |
| Hydrogen Bonding | Altered | While not a classic hydrogen bond donor, the CF₃ group can participate in weaker C-F···H interactions and influence the hydrogen-bonding capacity of the nearby N-H group. |
Synthetic Strategies for Trifluoroethylated Pyrrolidines
The synthesis of trifluoroethylated pyrrolidines can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.
Cyclization of Acyclic Precursors
A common and versatile approach involves the construction of the pyrrolidine ring from acyclic starting materials that already contain the trifluoroethyl moiety.
Conceptual Workflow: Cyclization Strategy
Caption: General workflow for synthesizing trifluoroethylated pyrrolidines via cyclization.
Example Protocol: Reductive Amination of a Trifluoroethylated Keto-amine
This protocol describes the synthesis of a 2-(2,2,2-trifluoroethyl)pyrrolidine derivative.
Step 1: Synthesis of the Keto-amine Precursor
-
To a solution of a suitable γ-amino ketone in a solvent like methanol or dichloromethane, add one equivalent of a trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl iodide) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.
Step 2: Intramolecular Reductive Amination
-
Dissolve the purified keto-amine in a suitable solvent (e.g., methanol, 1,2-dichloroethane).
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). The choice of reducing agent is critical; STAB is often preferred for its milder nature and tolerance of acidic conditions.
-
If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Work up the reaction by quenching with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extract the product. Purify via column chromatography to yield the desired trifluoroethylated pyrrolidine.
Direct C-H Trifluoroethylation of a Pre-formed Pyrrolidine Ring
Recent advances in synthetic methodology have enabled the direct trifluoroethylation of C-H bonds, offering a more atom-economical approach.
Conceptual Workflow: Direct C-H Functionalization
Caption: General workflow for direct C-H trifluoroethylation of pyrrolidines.
Example Protocol: Photoredox-Catalyzed Trifluoroethylation
This method utilizes visible light to generate a trifluoroethyl radical that can then be incorporated into the pyrrolidine scaffold.
Step 1: Reaction Setup
-
In a reaction vessel equipped with a stir bar, combine the N-protected pyrrolidine substrate, a photocatalyst (e.g., an iridium or ruthenium complex), and a trifluoroethyl source (e.g., 2,2,2-trifluoroethyl iodide or a sulfonium salt).
-
Dissolve the components in a degassed solvent such as acetonitrile or dimethylformamide (DMF).
Step 2: Irradiation
-
Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the trifluoroethylated pyrrolidine product.
Utilization of Trifluoroethyl-Containing Building Blocks
This strategy involves using commercially available or readily synthesized small molecules that already contain the trifluoroethyl group and a pyrrolidine or pyrrole precursor. For instance, N-(β-polyfluoroacyl)vinyl derivatives of proline can be cyclized to form polyfluoroalkyl-containing pyrroles, which can then be reduced to the corresponding pyrrolidines.[8]
Applications in Drug Discovery and Medicinal Chemistry
The unique properties conferred by the trifluoroethyl group have led to the exploration of trifluoroethylated pyrrolidines in various therapeutic areas.
Case Study: Trifluoroethylated Pyrrolidines as DPP-IV Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose metabolism and a target for type 2 diabetes therapies. A study by Sirin et al. (2021) synthesized a series of compounds, with one derivative featuring a 4-trifluorophenyl substitution on a 1,2,4-oxadiazole group attached to a pyrrolidine scaffold, which exhibited significant DPP-IV inhibition with an IC₅₀ value of 11.32 ± 1.59 μM.[3] While not a direct trifluoroethylation of the pyrrolidine, this highlights the beneficial effect of trifluoromethyl groups in this therapeutic area.
Case Study: Spirooxindole Pyrrolidines in Anticancer Research
The 1,3-dipolar cycloaddition of azomethine ylides derived from N-2,2,2-trifluoroethylisatin ketimines with various dipolarophiles has been used to synthesize spirooxindole-pyrrolidine hybrids.[9] These compounds have been evaluated for their in vitro anticancer activities, demonstrating the potential of this scaffold in oncology.[9]
Mechanism of Action Visualization: Hypothetical Enzyme Inhibition
Caption: Hypothetical binding mode of a trifluoroethylated pyrrolidine inhibitor.
Conclusion and Future Perspectives
Trifluoroethylated pyrrolidines represent a valuable and increasingly accessible class of compounds for drug discovery. The strategic introduction of the trifluoroethyl group provides a powerful tool for fine-tuning the physicochemical and pharmacological properties of pyrrolidine-based drug candidates. Advances in synthetic methodologies, particularly in direct C-H functionalization, are expected to further accelerate the exploration of this chemical space. As our understanding of the intricate effects of fluorination on molecular properties and biological activity grows, trifluoroethylated pyrrolidines are poised to play an even more significant role in the development of novel therapeutics.
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An In-Depth Technical Guide to the Pharmacological Profile of 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride
Abstract
This guide provides a comprehensive framework for the complete pharmacological characterization of the novel chemical entity, 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride. Lacking extensive prior research, this document outlines a strategic, multi-tiered experimental plan designed to elucidate its physicochemical properties, pharmacodynamics, pharmacokinetics, and safety profile. By leveraging established, validated protocols, this guide serves as a roadmap for researchers, scientists, and drug development professionals to systematically build a robust data package for this promising, yet uncharacterized, molecule. We will detail the scientific rationale behind each experimental choice, provide step-by-step protocols for key assays, and illustrate the logical flow of the characterization cascade.
Introduction and Strategic Rationale
This compound is a synthetic organic compound featuring two key structural motifs of high interest in medicinal chemistry: a saturated pyrrolidine ring and a trifluoroethyl group. The strategic rationale for its comprehensive pharmacological investigation is built upon the established significance of these components.
-
The Pyrrolidine Scaffold: The pyrrolidine ring is a five-membered nitrogen heterocycle that is a privileged scaffold in modern drug discovery.[1][2] Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, contributing to the stereochemistry and target-binding specificity of a molecule.[1][2] This ring system is a core component of numerous FDA-approved drugs, demonstrating a wide range of biological activities including anticancer, antibacterial, and effects on the central nervous system.[3][4][5]
-
The Trifluoroethyl Moiety: The incorporation of trifluoromethyl (CF3) groups is a powerful strategy in drug design to enhance key molecular properties. The strong electron-withdrawing nature and high metabolic stability of the CF3 group can profoundly improve a compound's lipophilicity, membrane permeability, binding affinity, and resistance to metabolic degradation by cytochrome P450 enzymes.[6][7] This often results in superior pharmacokinetic profiles, such as longer in vivo half-life and improved oral bioavailability.[6]
The combination of these two moieties in a single molecule presents a compelling case for thorough pharmacological evaluation. This guide outlines the logical progression of experiments required to unlock its therapeutic potential.
Physicochemical and Initial Characterization
Before embarking on biological assays, a foundational understanding of the compound's physical and chemical properties is paramount. These characteristics influence its behavior in biological systems and inform the design of subsequent experiments. Early assessment of these properties is a critical step in any drug discovery program.[8]
Core Physicochemical Assays
A standard panel of Tier 1 assays should be conducted to establish the baseline physicochemical profile.[9][10]
| Parameter | Assay Method | Rationale & Significance |
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental composition (C6H11ClF3N) and exact mass.[11] |
| Molecular Weight | Mass Spectrometry | 189.61 g/mol ; essential for molar concentration calculations.[11] |
| Aqueous Solubility | Thermodynamic & Kinetic Solubility Assays | Determines the maximum concentration in aqueous buffer. Critical for ensuring the compound remains in solution during biological assays and for predicting oral absorption.[9] |
| Lipophilicity (LogD) | Shake-Flask or Chromatographic Method (CHI) | Measures the distribution between an organic (n-octanol) and aqueous phase at pH 7.4. Predicts membrane permeability, plasma protein binding, and potential for off-target effects.[8][9] |
| pKa | Potentiometric Titration or UV-spectroscopy | Determines the ionization state at different pH values. The pyrrolidine nitrogen is basic and will be protonated at physiological pH, impacting receptor interaction and solubility.[12] |
| Chemical Stability | HPLC-UV analysis in various buffers (pH) | Assesses degradation over time in aqueous solutions. Ensures compound integrity during incubation in biological assays.[8] |
Pharmacodynamic Profiling: Target Identification and Mechanism of Action
The primary goal of pharmacodynamic (PD) studies is to determine what the compound does to the body. This involves identifying its biological target(s) and quantifying its activity.
Target Identification Workflow
For a novel compound with no known target, a broad screening approach is necessary. The workflow below outlines a logical path from broad screening to specific target validation.
Caption: Workflow for Pharmacodynamic Characterization of a Novel Compound.
Key Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[13][14] This competitive binding experiment determines the concentration of the test compound required to displace 50% of a specific radioligand (IC50), from which the inhibitory constant (Ki) can be calculated.[15]
Objective: To determine the binding affinity (Ki) of this compound for a putative target receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[15]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the pellet and resuspend it in a fresh assay binding buffer.
-
Determine the total protein concentration using a BCA assay.[15]
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes to reach equilibrium.[15]
-
Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C), which trap the membranes.[13]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[15]
-
Subtract non-specific binding from all wells to determine specific binding.
-
Plot specific binding as a function of the log of the competitor concentration and fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Pharmacokinetic (ADME) Profiling
Pharmacokinetic (PK) studies determine what the body does to the compound. A suite of standardized in vitro assays provides crucial early data on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to predict in vivo behavior and de-risk candidates early in development.[9][16][17]
Standard In Vitro ADME Assay Cascade
| ADME Parameter | Assay | Experimental System | Key Output |
| Absorption | Permeability | Caco-2 or MDCK cell monolayers | Apparent Permeability (Papp) value; Efflux Ratio (ER) to identify transporter effects.[9] |
| Distribution | Plasma Protein Binding (PPB) | Rapid Equilibrium Dialysis (RED) with plasma | Percent bound to plasma proteins; impacts free drug concentration available for therapeutic effect.[9] |
| Distribution | Blood-to-Plasma Ratio | Incubation with whole blood and plasma | Ratio of compound concentration in blood vs. plasma; indicates partitioning into red blood cells.[8][10] |
| Metabolism | Metabolic Stability | Human Liver Microsomes (HLM) or Hepatocytes | In vitro half-life (t½), intrinsic clearance (CLint); predicts hepatic clearance in vivo.[8][9] |
| Metabolism | CYP450 Inhibition | Recombinant human CYP enzymes (e.g., 3A4, 2D6) | IC50 value for each major isoform; assesses potential for drug-drug interactions.[9] |
| Excretion | Transporter Interaction | MDCK cells overexpressing P-gp/BCRP | Efflux ratio; identifies if the compound is a substrate of key efflux transporters.[9] |
Early Safety and Toxicology Assessment
Identifying potential safety liabilities early is essential to avoid late-stage failures. A panel of in vitro toxicology assays can flag risks such as cardiotoxicity and mutagenicity.
Cardiotoxicity: hERG Inhibition Assay
Inhibition of the hERG potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[18][19] Therefore, the hERG assay is a critical regulatory requirement.[20]
Objective: To determine the potential of this compound to inhibit the hERG channel current.
Methodology (Automated Patch Clamp):
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[18]
-
System: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[18][21]
-
Procedure:
-
Cells are captured on a planar patch-clamp chip, and a high-resistance (giga-seal) is formed.[21]
-
The cell membrane is ruptured to achieve a whole-cell recording configuration.
-
A specific voltage protocol is applied to elicit the characteristic hERG tail current.[18]
-
After establishing a stable baseline current, the test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM).[18]
-
A known hERG inhibitor (e.g., E-4031) is used as a positive control, and the vehicle (e.g., DMSO) serves as a negative control.[18]
-
-
Data Analysis:
-
The peak tail current is measured before and after compound addition.
-
The percent inhibition at each concentration is calculated.
-
Data are plotted to generate a concentration-response curve and determine the IC50 value.[22]
-
Mutagenicity: Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used biological assay to assess the mutagenic potential of a chemical compound.[23][24] It uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine and thus unable to grow on a histidine-free medium.[24][25] A positive test indicates the compound causes mutations that revert the bacteria to a state where they can again produce histidine.[25]
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Data Synthesis and Future Directions
The culmination of this comprehensive in vitro characterization provides a multidimensional pharmacological profile of this compound. The integrated data will allow for an initial assessment of its therapeutic potential and liabilities.
-
Favorable Profile: A potent and selective compound with good permeability, high metabolic stability, low protein binding, no significant CYP inhibition, and clean hERG and Ames results would be a strong candidate for advancement into in vivo efficacy and pharmacokinetic studies.
-
Challenging Profile: Issues such as low solubility, poor metabolic stability, or positive findings in safety assays would necessitate further medicinal chemistry efforts to optimize the structure before committing to resource-intensive in vivo experiments.
This structured, data-driven approach ensures that decisions regarding the future development of this compound are based on a robust and scientifically rigorous foundation.
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A Comprehensive Technical Guide to the Solubility Profile of 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride
Foreword: The Critical Role of Solubility in Drug Development
In the landscape of modern drug discovery, the journey of a candidate molecule from a promising lead to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success of this journey is solubility. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely an academic exercise; it is a fundamental prerequisite for predicting its bioavailability, designing appropriate formulations, and ensuring its efficacy and safety. This guide provides an in-depth technical exploration of the solubility of 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride, a fluorinated pyrrolidine derivative of interest in medicinal chemistry. The pyrrolidine scaffold is a well-established privileged structure in drug discovery, known for its ability to impart favorable properties to bioactive molecules.[1][2] The introduction of a trifluoroethyl group can further modulate properties such as metabolic stability and binding affinity.
This document is structured to provide not only a theoretical framework but also practical, field-proven methodologies for the comprehensive characterization of the solubility of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.
Physicochemical Properties of this compound
A foundational understanding of the compound's basic properties is essential before embarking on solubility studies.
| Property | Value | Source |
| Molecular Formula | C6H11ClF3N | [3][4] |
| Molecular Weight | 189.61 g/mol | [3][4] |
| CAS Number | 1269152-60-4 | [3] |
| Physical Form | Solid | |
| Storage Conditions | Inert atmosphere, room temperature | [3][5] |
The Strategic Importance of Hydrochloride Salt Formation
The conversion of a free base, such as a pyrrolidine derivative, to its hydrochloride salt is a common and effective strategy in pharmaceutical development.[6] This is primarily done to enhance aqueous solubility and improve the compound's stability and handling characteristics.[6][7][8] The hydrochloride salt of 3-(2,2,2-Trifluoroethyl)pyrrolidine is expected to exhibit significantly greater solubility in aqueous media compared to its free base form due to the ionization of the pyrrolidine nitrogen.
Experimental Determination of Aqueous Solubility: A Step-by-Step Guide
The "shake-flask" method is the gold standard for determining equilibrium solubility, providing a measure of the thermodynamic solubility of a compound.[9][10] This section outlines a detailed protocol for this method, adapted for the characterization of this compound.
Materials and Reagents
-
Deionized water (Milli-Q or equivalent)
-
Phosphate buffered saline (PBS), pH 7.4
-
0.1 M Hydrochloric acid (HCl), pH 1.2 (Simulated Gastric Fluid, without enzymes)
-
Acetate buffer, pH 4.5
-
Phosphate buffer, pH 6.8
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
Experimental Workflow for Equilibrium Solubility
The following diagram illustrates the workflow for determining the equilibrium solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to create a series of standards of known concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Solubility Measurement:
-
Add an excess amount of this compound (e.g., 10 mg) to a series of glass vials.
-
To each vial, add a known volume (e.g., 1 mL) of the desired aqueous medium (water, pH 1.2, 4.5, 6.8, and 7.4 buffers).
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[9]
-
After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with the mobile phase to a concentration that falls within the range of the standard curve.
-
Analyze the diluted sample by HPLC and determine the concentration using the calibration curve.
-
Calculate the solubility in the original solvent, accounting for the dilution factor.
-
Perform each measurement in triplicate to ensure reproducibility.
-
Solubility in Organic Solvents
For applications in chemical synthesis and formulation development, understanding the solubility in organic solvents is crucial. The same equilibrium solubility protocol can be applied using common organic solvents.
Recommended Organic Solvents for Screening
-
Protic Solvents: Methanol, Ethanol, Isopropanol
-
Aprotic Polar Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Aprotic Non-polar Solvents: Dichloromethane (DCM), Toluene
-
Ethers: Tetrahydrofuran (THF)
Hypothetical Solubility Data Summary
The following tables present hypothetical but realistic solubility data for this compound, based on the expected behavior of a hydrochloride salt of a small molecule.
Table 1: Aqueous Solubility at 25°C
| Solvent | pH | Predicted Solubility Range (mg/mL) |
| Deionized Water | ~5-6 | > 100 |
| 0.1 M HCl | 1.2 | > 200 |
| Acetate Buffer | 4.5 | > 200 |
| Phosphate Buffer | 6.8 | > 150 |
| PBS | 7.4 | > 100 |
Table 2: Organic Solvent Solubility at 25°C
| Solvent | Predicted Solubility Range (mg/mL) |
| Methanol | > 200 |
| Ethanol | > 100 |
| Dimethyl sulfoxide (DMSO) | > 200 |
| Dichloromethane (DCM) | < 1 |
| Toluene | < 0.1 |
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that can be achieved by dissolving it from a high-concentration DMSO stock solution into an aqueous buffer. This is a high-throughput method often used in early drug discovery to identify potential solubility liabilities.
Kinetic Solubility Workflow
Caption: Workflow for Kinetic Solubility Assessment.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the systematic evaluation of the solubility of this compound. By employing the detailed protocols outlined herein, researchers can generate high-quality, reliable data that is essential for advancing a compound through the drug development pipeline. The conversion to a hydrochloride salt is a proven method for enhancing the aqueous solubility of amine-containing compounds.[6][7] A thorough understanding of both equilibrium and kinetic solubility in various aqueous and organic media will enable informed decisions regarding formulation strategies, in vivo studies, and the overall progression of drug candidates incorporating this promising chemical scaffold.
References
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- 1269152-60-4|this compound. (n.d.). BLDpharm.
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- (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride. (n.d.). Achmem.
- This compound (C007B-383909). (n.d.). Cenmed Enterprises.
- Annex 4: Guidance on equilibrium solubility studies. (n.d.). World Health Organization (WHO).
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.
- pyrrolidine hydrochloride | 25150-61-2. (n.d.). Benchchem.
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- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate.
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- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). SpringerLink.
- Solubility and Thermodynamic Properties of (2S)-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. (2022). ACS Publications.
- 1016725-63-5 | 2-(2,2,2-Trifluoroethyl)pyrrolidine. (n.d.). ChemScene.
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Methodological & Application
The Strategic Incorporation of 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl in Modern Drug Discovery
Introduction: The Pyrrolidine Scaffold and the Fluorine Advantage
In the landscape of medicinal chemistry, the pyrrolidine ring is a cornerstone scaffold, prized for its three-dimensional structure which allows for a thorough exploration of pharmacophore space. This five-membered saturated heterocycle is a prevalent feature in over 20 FDA-approved drugs, a testament to its utility in creating molecules with favorable biological activity.[1] When strategically functionalized, the pyrrolidine moiety offers a robust framework for developing novel therapeutics across a range of diseases, including cancer, diabetes, and central nervous system disorders.
The introduction of fluorine, particularly as a trifluoromethyl group (-CF3), has become a pivotal strategy in modern drug design.[2][3] The unique properties of the -CF3 group—high electronegativity, metabolic stability, and its ability to modulate pKa and lipophilicity—can profoundly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][4][5] This guide focuses on the hydrochloride salt of 3-(2,2,2-Trifluoroethyl)pyrrolidine, a building block that synergistically combines the advantages of the pyrrolidine scaffold with the beneficial attributes of the trifluoroethyl group. We will explore its synthesis, applications, and provide detailed protocols for its use, with a special focus on its incorporation into the novel pan-RAF inhibitor, Exarafenib.
Physicochemical Properties and Design Rationale
The 3-(2,2,2-trifluoroethyl)pyrrolidine moiety offers several advantages in drug design. The strong electron-withdrawing nature of the trifluoroethyl group can lower the pKa of the pyrrolidine nitrogen, influencing its charge state at physiological pH and potentially modulating its interaction with biological targets. Furthermore, the C-F bond is exceptionally strong, making the trifluoroethyl group resistant to metabolic degradation, which can lead to an extended drug half-life.[3]
| Property | Value (Predicted) | Source |
| Molecular Formula | C6H11ClF3N | [6] |
| Molecular Weight | 189.61 g/mol | [6] |
| pKa | 9.96 ± 0.10 | [6] |
| Boiling Point | 117.9 ± 35.0 °C | [6] |
| Density | 1.104 ± 0.06 g/cm³ | [6] |
Synthesis of the Building Block: (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine
A robust and scalable synthesis of enantiomerically pure 3-substituted pyrrolidines is crucial for their application in drug development. While various methods exist for the synthesis of pyrrolidine derivatives, the following protocol outlines a conceptual pathway for obtaining the (S)-enantiomer, a key component of Exarafenib.[7] This synthesis often starts from chiral precursors like (S)-proline or its derivatives.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine HCl.
Application in Medicinal Chemistry: The Case of Exarafenib (KIN-2787)
A prime example of the successful application of 3-(2,2,2-trifluoroethyl)pyrrolidine is in the development of Exarafenib (also known as KIN-2787), a potent and selective pan-RAF inhibitor.[8] Exarafenib is designed to treat cancers driven by RAF oncogenes, including those with BRAF Class I, II, and III mutations.[9][10]
Mechanism of Action: Targeting the MAPK Signaling Pathway
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[11] Mutations in RAF kinases are common in various cancers, leading to constitutive activation of this pathway and uncontrolled cell growth.[8] Exarafenib functions by inhibiting all classes of BRAF mutations, thereby suppressing the downstream signaling of the MAPK pathway and inhibiting tumor growth.[10]
Caption: Simplified MAPK signaling pathway and the inhibitory action of Exarafenib.
Structure-Activity Relationship (SAR) Insights
The development of Exarafenib involved extensive SAR studies to optimize its potency and selectivity.[8] While the full SAR data is proprietary, the final structure of Exarafenib reveals the importance of the (S)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide moiety. This group is crucial for orienting the molecule within the ATP-binding pocket of the RAF kinase and for establishing key interactions that contribute to its high affinity and selectivity. The trifluoroethyl group, in particular, is positioned to make favorable contacts within a hydrophobic pocket, while the pyrrolidine ring maintains the optimal geometry for the overall binding. The selection of this specific pyrrolidine derivative over other analogs underscores its contribution to the overall favorable drug-like properties of Exarafenib.[8][12]
Experimental Protocols
The following protocols provide a general framework for the utilization of 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl in the synthesis of more complex molecules, such as in the final step of the Exarafenib synthesis.
Protocol 1: General N-Arylation via Buchwald-Hartwig Amination
This protocol describes a common method for forming a C-N bond between the pyrrolidine nitrogen and an aryl halide, a key step in many synthetic routes.
Materials:
-
3-(2,2,2-Trifluoroethyl)pyrrolidine HCl
-
Aryl bromide or chloride (1.0 eq)
-
Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs2CO3, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide, palladium catalyst, and phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent, followed by 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl and the base.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Amide Bond Formation (Conceptual)
This protocol outlines the conceptual final step in the synthesis of Exarafenib, which involves forming a urea linkage. This typically involves the reaction of the pyrrolidine with an activated carbonyl species.
Materials:
-
(S)-3-(2,2,2-Trifluoroethyl)pyrrolidine (free base)
-
Aryl isocyanate or carbamoyl chloride intermediate (1.0 eq)
-
Aprotic solvent (e.g., Dichloromethane or THF)
-
Optional: Non-nucleophilic base (e.g., Triethylamine, 1.2 eq)
Procedure:
-
Dissolve the aryl isocyanate or carbamoyl chloride intermediate in the aprotic solvent in a reaction vessel under an inert atmosphere.
-
In a separate flask, prepare a solution of (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine (if starting from the HCl salt, neutralize with a suitable base and extract the free base).
-
Cool the solution of the aryl intermediate to 0 °C.
-
Slowly add the solution of the pyrrolidine to the cooled reaction mixture. If using a carbamoyl chloride, add the triethylamine.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to yield the desired urea-linked compound.
Caption: General workflow for the coupling of the pyrrolidine building block.
Conclusion
3-(2,2,2-Trifluoroethyl)pyrrolidine HCl is a valuable and strategic building block for medicinal chemists. It effectively combines the desirable 3D geometry of the pyrrolidine scaffold with the advantageous physicochemical properties imparted by the trifluoroethyl group. Its successful incorporation into the pan-RAF inhibitor Exarafenib highlights its potential for the development of next-generation therapeutics, particularly in the field of oncology. The protocols and insights provided in this guide are intended to facilitate the exploration and application of this promising scaffold in future drug discovery endeavors.
References
Sources
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- 5. The Discovery of Exarafenib (KIN-2787): Overcoming the Challenges of Pan-RAF Kinase Inhibition | CoLab [colab.ws]
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- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 8. The Discovery of Exarafenib (KIN-2787): Overcoming the Challenges of Pan-RAF Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Exarafenib | C26H34F3N5O3 | CID 156297592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols: 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 3-(2,2,2-Trifluoroethyl)pyrrolidine Scaffold
The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in modern drug design.[1] The introduction of a 2,2,2-trifluoroethyl substituent at the 3-position of the pyrrolidine ring offers a unique combination of physicochemical properties that can be strategically leveraged to enhance the drug-like characteristics of a molecule.
The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the basicity of the pyrrolidine nitrogen, impacting its pKa and, consequently, its interaction with biological targets and its pharmacokinetic profile. Furthermore, the trifluoromethyl group is known to enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity, and improve membrane permeability, all of which are desirable attributes for drug candidates.[3][4]
This guide provides detailed application notes and protocols for the utilization of 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride as a key building block in the synthesis of novel chemical entities. The following sections will detail its application in common and crucial synthetic transformations, including N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions.
Key Physicochemical Properties
A clear understanding of the physicochemical properties of 3-(2,2,2-trifluoroethyl)pyrrolidine is essential for its effective application in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClF₃N | [5] |
| Molecular Weight | 189.61 g/mol | [5] |
| CAS Number | 1269152-60-4 | [5] |
| Appearance | Solid | |
| Storage | Inert atmosphere, room temperature |
Synthetic Applications and Protocols
This compound is a versatile secondary amine that can readily participate in a variety of bond-forming reactions at the nitrogen atom. The hydrochloride salt form enhances its stability and ease of handling. For most reactions, the free base needs to be generated in situ or prior to the reaction by treatment with a suitable base.
N-Alkylation: Introduction of Diverse Substituents
N-alkylation is a fundamental transformation for introducing a wide range of functional groups onto the pyrrolidine nitrogen. This reaction is crucial for exploring structure-activity relationships (SAR) in drug discovery programs.[6][7]
Conceptual Workflow for N-Alkylation
General N-Alkylation Workflow
Protocol: N-Benzylation of 3-(2,2,2-Trifluoroethyl)pyrrolidine
This protocol describes a representative N-alkylation reaction using benzyl bromide as the alkylating agent.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Add benzyl bromide (1.1 eq) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-benzyl-3-(2,2,2-trifluoroethyl)pyrrolidine.[8]
Expertise & Experience: The choice of a base is critical. A mild inorganic base like potassium carbonate is often preferred to minimize side reactions and facilitate work-up.[8] The use of an anhydrous solvent is important to prevent hydrolysis of the alkylating agent and ensure efficient reaction.
N-Acylation: Formation of Amide Bonds
N-acylation is a key reaction for the synthesis of amides, which are prevalent in a vast number of pharmaceuticals. This transformation allows for the introduction of a diverse array of acyl groups, enabling fine-tuning of a molecule's properties.[9][10]
Conceptual Workflow for N-Acylation
General N-Acylation Workflow
Protocol: N-Benzoylation of 3-(2,2,2-Trifluoroethyl)pyrrolidine
This protocol provides a general method for the N-acylation using benzoyl chloride.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 15-20 minutes at 0 °C to generate the free base.
-
In a separate flask, dissolve benzoyl chloride (1.05 eq) in anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the cooled pyrrolidine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[3]
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[3]
Trustworthiness: The use of an excess of triethylamine ensures both the neutralization of the hydrochloride salt and the scavenging of the HCl generated during the reaction, driving the equilibrium towards the product.[10] The aqueous work-up is designed to remove unreacted starting materials and byproducts.
Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, particularly for the synthesis of N-aryl pyrrolidines.[1][11] This reaction is of paramount importance in the synthesis of a wide range of pharmaceuticals and complex organic molecules.[11]
Conceptual Workflow for Buchwald-Hartwig Amination
General Buchwald-Hartwig Amination Workflow
Protocol: Coupling of 3-(2,2,2-Trifluoroethyl)pyrrolidine with 4-Bromotoluene
This protocol outlines a general procedure for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.05 eq) and BINAP (0.08 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous, degassed toluene to the tube.
-
Add 4-bromotoluene (1.0 eq), this compound (1.2 eq), and cesium carbonate (2.5 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 8-12 hours, or until the reaction is complete by TLC or GC-MS analysis.[12]
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine.
Authoritative Grounding: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like BINAP or XPhos are often employed to facilitate the catalytic cycle.[11][12] The use of a strong, non-nucleophilic base such as cesium carbonate or sodium tert-butoxide is necessary to deprotonate the amine and facilitate the reductive elimination step.[12]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel and diverse chemical entities. The presence of the trifluoroethyl group offers significant advantages in modulating the physicochemical and pharmacological properties of the final compounds. The protocols provided in this guide offer a starting point for the exploration of its synthetic utility in N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions, enabling the generation of libraries of compounds for drug discovery and development.
References
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Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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PMC. Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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PMC. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. [Link]
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PMC. Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. [Link]
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PMC. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. [Link]
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PMC. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]
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PubMed. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. [Link]
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ResearchGate. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Link]
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PMC. Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. [Link]
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PubMed. Current development in sulfonamide derivatives to enable CNS-drug discovery. [Link]
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ResearchGate. Reaction of 3-(Arylmethylidene)-1-pyrrolines with Acetone. Synthesis of Norhygrine Derivatives. [Link]
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ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]
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Application Notes and Protocols for Reactions with 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl
Introduction: The Strategic Importance of the 3-(2,2,2-Trifluoroethyl)pyrrolidine Scaffold
In the landscape of modern medicinal chemistry, the pyrrolidine ring is a celebrated scaffold, forming the core of numerous biologically active compounds.[1] Its three-dimensional structure provides an excellent framework for orienting substituents to achieve precise interactions with biological targets.[1] The introduction of fluorine-containing substituents into drug candidates has become a cornerstone strategy for enhancing a molecule's pharmacokinetic and physicochemical profile.[2] Fluorine's high electronegativity and relatively small size can significantly improve metabolic stability, membrane permeability, and binding affinity.[2]
The subject of this guide, 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride (HCl), is a valuable building block that marries the advantages of the pyrrolidine core with the beneficial properties of a trifluoroethyl group. The trifluoroethyl moiety is known to increase lipophilicity and can block sites of metabolic oxidation, thereby enhancing a drug's bioavailability and in vivo stability. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental protocols for key reactions involving 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl, with a focus on explaining the rationale behind the procedural choices.
Physicochemical Properties and Handling
Molecular Structure and Properties:
| Property | Value | Source |
| CAS Number | 1269152-60-4 | [3] |
| Molecular Formula | C₆H₁₁ClF₃N | [3] |
| Molecular Weight | 189.61 g/mol | |
| Appearance | Solid | |
| Storage | Inert atmosphere, room temperature |
Basicity and Reactivity Considerations:
The nitrogen atom in the pyrrolidine ring is a secondary amine, rendering it nucleophilic and basic. However, the strongly electron-withdrawing trifluoroethyl group at the 3-position is expected to lower the pKa of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine (pKa of conjugate acid ≈ 11.3). This reduced basicity means that while the nitrogen is still an effective nucleophile for many reactions, more forcing conditions or specific activation may be required compared to simpler secondary amines. As the hydrochloride salt, the amine is protonated and non-nucleophilic. Therefore, it must be neutralized in situ with a suitable base before it can participate in the desired reaction.
Safety and Handling:
3-(2,2,2-Trifluoroethyl)pyrrolidine HCl is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. As with all fluorinated compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4] All manipulations should be performed in a well-ventilated fume hood.[4] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[5]
Core Synthetic Protocols
The secondary amine of 3-(2,2,2-trifluoroethyl)pyrrolidine is a versatile handle for a variety of synthetic transformations. The following protocols detail common and synthetically valuable reactions.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a highly reliable method for N-alkylation, offering excellent control and avoiding the over-alkylation issues that can plague direct alkylation with alkyl halides.[6][7] The reaction proceeds through the in-situ formation of an iminium ion from the amine and a carbonyl compound, which is then immediately reduced by a mild reducing agent.[6]
Rationale:
The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical. It is a mild and selective reagent that will readily reduce the iminium ion intermediate but is slow to react with the starting aldehyde or ketone, thus minimizing the formation of alcohol byproducts.[8][9] The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure the stability of the reducing agent.[8]
Caption: Workflow for N-Alkylation via Reductive Amination.
Detailed Step-by-Step Protocol:
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl (1.0 eq) and the desired aldehyde or ketone (1.1 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M.
-
Neutralization: Add a suitable non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq), to the stirred suspension to neutralize the HCl salt and liberate the free amine. Stir for 10-15 minutes at room temperature.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in portions. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[10]
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into DCM (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCM, DCE | Aprotic solvent prevents decomposition of NaBH(OAc)₃. |
| Base | Triethylamine (TEA), DIPEA | Neutralizes HCl salt without competing in the reaction. |
| Reducing Agent | NaBH(OAc)₃ | Selectively reduces the iminium ion over the carbonyl.[8] |
| Stoichiometry | Amine:Carbonyl:Base:Reductant = 1:1.1:1.1:1.5 | Slight excess of carbonyl and base ensures full conversion of the amine. Excess reductant drives the reaction to completion. |
| Temperature | Room Temperature | Sufficient for iminium formation and reduction. |
Protocol 2: N-Acylation (Amide Bond Formation)
The formation of an amide bond is one of the most crucial reactions in medicinal chemistry. This can be achieved by reacting the amine with an acyl chloride or by using a coupling agent to facilitate the reaction with a carboxylic acid.
Method A: Acylation with Acyl Chlorides (Schotten-Baumann Conditions)
This classic method is robust and straightforward, involving the reaction of the amine with a reactive acyl chloride in the presence of a base to neutralize the HCl byproduct.[11]
Rationale:
Acyl chlorides are highly electrophilic and react readily with the nucleophilic pyrrolidine nitrogen. A non-nucleophilic base is essential to scavenge the generated HCl, which would otherwise protonate the starting amine, rendering it unreactive.[11] Cooling the reaction to 0°C during the addition of the acyl chloride helps to control the exothermicity of the reaction and minimize potential side reactions.
Caption: Workflow for N-Acylation with an Acyl Chloride.
Detailed Step-by-Step Protocol:
-
Preparation: In a dry round-bottom flask under an inert atmosphere, suspend 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (TEA) or pyridine (1.2 eq) and stir until the solid dissolves.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acyl Chloride Addition: Add the acyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Transfer to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography or recrystallization.
Method B: Amide Coupling with Carboxylic Acids
Directly coupling a carboxylic acid and an amine requires a coupling agent to activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this transformation.[12]
Rationale:
The direct reaction between a carboxylic acid and an amine is unfavorable as it results in an acid-base reaction to form a stable ammonium carboxylate salt. Coupling agents like HATU react with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive O-acylisourea active ester. This intermediate readily undergoes nucleophilic acyl substitution with the amine to form the desired amide.[12] This method is particularly useful for sensitive substrates where the generation of an acyl chloride is not feasible.
Detailed Step-by-Step Protocol:
-
Preparation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or DCM, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5-10 minutes at room temperature to pre-activate the acid.
-
Amine Addition: In a separate flask, dissolve 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl (1.1 eq) in DMF and add DIPEA (1.2 eq) to form the free base. Add this solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF, DCM | Polar aprotic solvents are ideal for solubilizing reagents and facilitating the reaction. |
| Base | DIPEA | A bulky, non-nucleophilic base is required to prevent side reactions with the coupling agent. |
| Coupling Agent | HATU, HBTU, EDC/HOBt | Efficiently activates the carboxylic acid for amidation. |
| Stoichiometry | Acid:Amine HCl:HATU:DIPEA = 1:1.1:1.1:3.2 | A slight excess of the amine and coupling agent ensures complete consumption of the carboxylic acid. Sufficient base is needed to neutralize the amine salt and facilitate the coupling. |
| Temperature | Room Temperature | Mild conditions are generally sufficient for these efficient coupling reactions. |
Application in Drug Discovery: Synthesis of JNJ-53718678
A notable application of a related trifluoroethylpyrrolidine derivative is in the synthesis of JNJ-53718678, a potent, orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV).[13][14] The synthesis involves the N-alkylation of a complex imidazopyridinone core with a trifluoroethyl group, highlighting the importance of this moiety in achieving the desired pharmacological profile. While the exact precursor in the published synthesis is 1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, the underlying principles of N-alkylation are directly relevant to reactions with 3-(2,2,2-trifluoroethyl)pyrrolidine.[13]
Characterization of Products
The successful synthesis of N-alkylated or N-acylated products of 3-(2,2,2-trifluoroethyl)pyrrolidine can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the newly introduced alkyl or acyl group. The signals corresponding to the pyrrolidine ring protons will likely shift downfield upon substitution on the nitrogen. The CH₂CF₃ group will typically appear as a quartet.
-
¹³C NMR: The appearance of new signals corresponding to the carbons of the added substituent and shifts in the pyrrolidine carbon signals will confirm the reaction.
-
¹⁹F NMR: A single signal (likely a triplet due to coupling with the adjacent CH₂ group) will confirm the integrity of the trifluoromethyl group.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion ([M+H]⁺) corresponding to the expected mass of the product.
-
Infrared (IR) Spectroscopy: For N-acylation products, the appearance of a strong carbonyl (C=O) stretch around 1630-1680 cm⁻¹ is a key diagnostic indicator of amide formation. The N-H stretch of the starting HCl salt will disappear.
Conclusion
3-(2,2,2-Trifluoroethyl)pyrrolidine HCl is a valuable and versatile building block for drug discovery and organic synthesis. Its unique combination of a conformationally restricted pyrrolidine ring and an electronically modifying trifluoroethyl group allows for the creation of novel chemical entities with potentially enhanced pharmacological properties. The protocols outlined in this application note for N-alkylation and N-acylation provide a robust foundation for the synthetic manipulation of this scaffold. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively incorporate this building block into their synthetic strategies, paving the way for the discovery of new therapeutic agents.
References
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Organic Chemistry Portal. Reductive Amination. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Fluorination Reagent Guide. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 794-799. Available at: [Link]
- Myers, A. G. (2007). Chemistry 115 Handouts. Harvard University.
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]
- Vendeville, S., Tahri, A., Hu, L., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046–8058.
-
ACS GCI Pharmaceutical Roundtable. Reductive Amination Reagent Guide. Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Google Patents. US11299518B2 - Fusion respiratory syncytial virus inhibitors and use thereof.
-
Jerabek, P., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 31-41. Available at: [Link]
- Huntjens, D. R., et al. (2017). Population Pharmacokinetic Modeling of JNJ-53718678, a Novel Fusion Inhibitor for the Treatment of Respiratory Syncytial Virus. Clinical Pharmacokinetics, 56(11), 1347-1358.
- Science of Synthesis. Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Thieme.
-
InTechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
- DeVincenzo, J. P., et al. (2018). Antiviral Activity of Oral JNJ-53718678 in Healthy Adult Volunteers Challenged With Respiratory Syncytial Virus: A Placebo-Controlled Study. The Journal of Infectious Diseases, 218(6), 859–867.
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-
ResearchGate. Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N-Diallylamines. Available at: [Link]
- Johnström, P., & Stone-Elander, S. (1995). The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals, 36(6), 537-547.
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Wikipedia. Pyrrolidine. Available at: [Link]
-
PubChem. Pyrrolidine. Available at: [Link]
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The Strategic Application of 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride in CNS Drug Discovery: A Technical Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental considerations for 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride in the field of Central Nervous System (CNS) drug discovery. This guide moves beyond a simple datasheet to offer insights into the strategic value of this molecular scaffold, supported by established protocols and the underlying scientific rationale.
Part 1: Foundational Insights: Understanding the Core Moiety
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in designing molecules that interact with complex biological targets like those in the CNS.[2][3] The introduction of a 2,2,2-trifluoroethyl substituent at the 3-position of the pyrrolidine ring is a deliberate design choice aimed at enhancing the drug-like properties of the molecule.
The trifluoromethyl group is known to significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[4] The strong electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of the pyrrolidine nitrogen, affecting its interaction with biological targets. Furthermore, the C-F bond is exceptionally strong, rendering the moiety resistant to metabolic degradation and potentially prolonging the compound's half-life in vivo.[4]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClF₃N | [5] |
| Molecular Weight | 189.61 g/mol | [5] |
| Purity | ≥97% | [6] |
| CAS Number | 1269152-60-4 | [6] |
Part 2: Putative Mechanisms and Molecular Targets in the CNS
While specific biological data for this compound is not extensively published, the broader class of substituted pyrrolidines has been investigated for a range of CNS activities. The structural motif is present in compounds targeting various receptors and transporters. For instance, derivatives of this scaffold have been explored as serotonergic psychedelic agents and as sodium channel blockers.[7][8]
The presence of the 3-(2,2,2-trifluoroethyl)pyrrolidine moiety in the investigational drug Exarafenib, a CNS-active compound, further underscores its relevance in this therapeutic area.[9] Based on the activities of related compounds, potential molecular targets for novel derivatives of 3-(2,2,2-trifluoroethyl)pyrrolidine could include, but are not limited to:
-
G-Protein Coupled Receptors (GPCRs): Particularly serotonin (5-HT) and dopamine receptors, where the pyrrolidine core can mimic endogenous ligands.[4]
-
Ion Channels: Voltage-gated sodium and calcium channels are established targets for neuroprotective agents, and pyrrolidine derivatives have shown activity in this area.[7]
-
Transporters: Monoamine transporters, such as the dopamine transporter (DAT), are key targets in CNS disorders.
Conceptual Signaling Pathway
The following diagram illustrates a hypothetical mechanism of action where a derivative of 3-(2,2,2-Trifluoroethyl)pyrrolidine acts as a modulator of a CNS receptor, leading to downstream signaling changes relevant to neuroprotection or neurotransmission.
Part 3: Experimental Protocols for CNS Drug Discovery
The following protocols are representative methodologies for evaluating the potential CNS activity of this compound and its derivatives. These are based on established techniques for similar compound classes.
Protocol 1: In Vitro Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific CNS receptor, for example, the human serotonin 5-HT₂A receptor.[10][11]
Objective: To determine the inhibitory constant (Ki) of the test compound for the target receptor.
Materials:
-
Test Compound: this compound or its derivatives.
-
Radioligand: e.g., [³H]-Ketanserin for 5-HT₂A receptors.
-
Receptor Source: Commercially available membranes from cells expressing the human 5-HT₂A receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Agent: e.g., 10 µM Mianserin.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO) and create a serial dilution series.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Radioligand at a concentration near its Kd.
-
Test compound at various concentrations.
-
Receptor membranes.
-
For NSB wells, add the NSB agent instead of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vivo Assessment of Neuroprotective Effects
This protocol outlines a general procedure for evaluating the neuroprotective potential of a test compound in a rodent model of neurodegeneration, such as the scopolamine-induced cognitive impairment model.[6][9]
Objective: To assess the ability of the test compound to ameliorate cognitive deficits.
Materials:
-
Test Compound: this compound or its derivatives.
-
Scopolamine hydrobromide.
-
Experimental Animals: Adult male mice or rats.
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze).
-
Vehicle for compound administration (e.g., saline, 0.5% carboxymethylcellulose).
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the housing and handling conditions for at least one week before the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle, Scopolamine, Scopolamine + Test Compound at different doses, Test Compound alone).
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a specified time before the induction of amnesia.
-
Induction of Amnesia: Administer scopolamine (e.g., 1 mg/kg, i.p.) to induce cognitive impairment.
-
Behavioral Testing: At a set time after scopolamine administration, conduct behavioral tests to assess learning and memory.
-
Morris Water Maze: Evaluate spatial learning and memory by measuring the time taken to find a hidden platform.
-
Y-Maze: Assess short-term spatial memory based on the spontaneous alternation behavior.
-
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance of different treatment groups.
Part 4: Strategic Workflow and Future Directions
The integration of this compound into a CNS drug discovery program can be visualized as a multi-stage process.
Future research should focus on synthesizing a library of derivatives based on the 3-(2,2,2-Trifluoroethyl)pyrrolidine core and screening them against a panel of CNS targets. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features that confer potency and selectivity.[11] Subsequent lead optimization efforts should aim to enhance pharmacokinetic properties, including blood-brain barrier penetration, to develop promising candidates for in vivo evaluation.
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Exarafenib hydrochloride | C26H35ClF3N5O3 | CID 165412111. PubChem. (n.d.). Retrieved from [Link]
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- Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. J Pharmacol Exp Ther, 354(2), 103-10.
- Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorg Med Chem Lett, 23(14), 4230-4.
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1269152-60-4 | this compound. (n.d.). Fluoropharm. Retrieved from [Link]
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- Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorg Med Chem Lett, 23(14), 4230-4.
- 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. (2022). ACS Med Chem Lett, 13(5), 738-740.
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- Discovery of a series of pyrrolidine-based endothelin receptor antagonists with enhanced ET(A) receptor selectivity. (1998). J Med Chem, 41(16), 2890-902.
- Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. (2024). ACS Chem Neurosci.
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Drug Discovery Patents. (n.d.). Charles River Laboratories. Retrieved from [Link]
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- US6911461B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. (2005).
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In vitro and in vivo toxicity studies with active compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Novel Derivatives from 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride
Introduction: The Strategic Value of the 3-(2,2,2-Trifluoroethyl)pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical advantage in modern drug design.[3] The introduction of a trifluoroethyl group at the 3-position further enhances its utility. Fluorine substitution is a well-established strategy to improve key drug-like properties, including metabolic stability, membrane permeability, and binding affinity, by modulating lipophilicity and basicity.
This document provides a detailed guide for researchers and drug development professionals on the synthesis of novel derivatives starting from 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride. As a secondary amine, this starting material offers a reactive handle for diversification, primarily at the nitrogen atom. We will move beyond simple lists of steps to explain the underlying chemical principles and rationale behind key experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
The following sections detail three cornerstone synthetic transformations for N-derivatization:
-
N-Arylation via Buchwald-Hartwig Amination: For the synthesis of N-aryl pyrrolidines.
-
N-Alkylation via Reductive Amination: For the introduction of diverse alkyl and benzyl groups.
-
N-Acylation via Amide Bond Coupling: For the creation of novel amide derivatives.
Critical First Step: Liberation of the Free Amine
The starting material is provided as a hydrochloride salt to improve its stability and handling. However, for all subsequent reactions, the nucleophilic secondary amine must be in its free base form. Failure to effectively neutralize the salt will result in poor or no reactivity.
Protocol: Free Base Extraction
-
Dissolution: Dissolve this compound (1.0 eq) in deionized water.
-
Basification: Cool the solution in an ice bath and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M solution of sodium hydroxide (NaOH) dropwise until the pH of the solution is >10.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, which should be used immediately in the subsequent step.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a transformation that has revolutionized the synthesis of arylamines.[4][5] It allows for the coupling of amines with aryl halides or triflates under relatively mild conditions, overcoming the limitations of older methods which often required harsh conditions and had limited substrate scope.[4][6]
Scientific Principle
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.[4][7] The choice of ligand is critical for stabilizing the palladium intermediates and facilitating the key steps of the cycle.[5]
Experimental Workflow: N-Arylation
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Application Notes and Protocols for the Utilization of 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride in Antineoplastic Drug Development
Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry
The search for novel, effective, and selective antineoplastic agents is a cornerstone of modern medicinal chemistry. Within this landscape, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is one such scaffold, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure provides an ideal framework for creating three-dimensional molecules that can make specific, high-affinity interactions within protein binding pockets—a key advantage in designing targeted therapies.[3]
The strategic incorporation of fluorine into drug candidates has become a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[4] The trifluoroethyl group (-CH₂CF₃), in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity.[5][6] Its presence can block metabolic degradation by cytochrome P450 enzymes, enhance membrane permeability, and improve binding affinity to target proteins.[6][7]
This document outlines the rationale, application, and detailed protocols for using 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride as a versatile building block for the synthesis and development of a new generation of antineoplastic agents. By combining the proven biological relevance of the pyrrolidine core with the advantageous physicochemical properties of the trifluoroethyl moiety, researchers can explore novel chemical space in the pursuit of more potent and selective cancer therapeutics.
Section 1: The Rationale - Synergistic Advantages of the Trifluoroethyl-Pyrrolidine Scaffold
The decision to use 3-(2,2,2-Trifluoroethyl)pyrrolidine as a foundational scaffold is based on a compelling scientific rationale. The trifluoroethyl group is not merely a passive substituent; it actively modulates the molecular properties of the pyrrolidine core to enhance its drug-like characteristics.
Causality Behind the Design:
-
Metabolic Shielding: The carbon-fluorine bond is exceptionally strong. Placing a CF₃ group at the end of the ethyl side chain effectively shields the molecule from oxidative metabolism at that position, a common pathway for drug degradation. This can lead to a longer plasma half-life and improved bioavailability.[6]
-
Modulation of Basicity: The strong electron-withdrawing nature of the CF₃ group lowers the pKa of the pyrrolidine nitrogen.[6] This fine-tuning of basicity is critical, as it can influence the molecule's solubility, cell permeability, and interaction with acidic residues in a target's binding site, potentially reducing off-target effects associated with highly basic amines.
-
Enhanced Target Engagement: The trifluoromethyl group can increase binding affinity through favorable non-covalent interactions, such as dipole-dipole and hydrophobic interactions, within the target protein.[7] This can translate directly to increased potency of the final compound.
-
Increased Lipophilicity and Permeability: Strategic fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach intracellular targets.[5]
Caption: Logical relationship between the scaffold components and desired therapeutic outcomes.
Section 2: Synthetic Strategy for Library Generation
The secondary amine of the pyrrolidine ring provides a convenient chemical handle for diversification. A combinatorial chemistry approach can be employed to rapidly generate a library of novel compounds for screening.[8] The general strategy involves the functionalization of the pyrrolidine nitrogen with a variety of chemical moieties to explore the structure-activity relationship (SAR).
Caption: General workflow for synthesizing a diverse library of antineoplastic candidates.
Protocol 2.1: Representative Synthesis of an N-Aryl Derivative via Buchwald-Hartwig Amination
This protocol describes a palladium-catalyzed cross-coupling reaction, a robust method for forming C-N bonds. The choice of ligand and base is crucial for reaction efficiency and must be optimized for different aryl halides.
Objective: To synthesize N-(4-cyanophenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine.
Materials:
-
This compound (1.0 mmol)
-
4-bromobenzonitrile (1.1 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
Xantphos (2-(Dicyclohexylphosphino)-2′,4′,6′-triisopropylbiphenyl) (0.04 mmol)
-
Anhydrous Toluene (10 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Free-Base Preparation (Trustworthiness Pillar): Before starting the coupling reaction, it is essential to convert the hydrochloride salt to the free base to ensure the pyrrolidine nitrogen is nucleophilic.
-
Dissolve this compound (1.0 mmol) in DCM (10 mL).
-
Add saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 30 minutes.
-
Separate the organic layer, wash with brine (10 mL), dry over MgSO₄, and concentrate in vacuo. Use the resulting oil immediately in the next step. This self-validating step ensures the starting material is in the correct reactive form.
-
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), NaOtBu (1.4 mmol), and 4-bromobenzonitrile (1.1 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (5 mL).
-
In a separate vial, dissolve the freshly prepared free-base pyrrolidine from Step 1 in anhydrous toluene (5 mL).
-
Add the pyrrolidine solution to the Schlenk flask via syringe.
-
-
Reaction Execution (Expertise Pillar):
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. The choice of Xantphos as a ligand is based on its effectiveness in coupling with a broad range of aryl halides and amines, providing good reaction rates and yields.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Section 3: Preclinical Evaluation Workflow
Once a library of compounds is synthesized, a systematic screening cascade is required to identify promising candidates and elucidate their mechanism of action.
Protocol 3.1: Primary Screening - In Vitro Cytotoxicity via MTT Assay
This colorimetric assay is a standard, high-throughput method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against various cancer cell lines.
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
A549 (human lung carcinoma)
-
HCT116 (human colorectal carcinoma)
-
A non-cancerous cell line (e.g., HEK293 or primary fibroblasts) to assess selectivity.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare stock solutions of test compounds in DMSO (e.g., 10 mM).
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Include controls: a positive control (e.g., Doxorubicin), a vehicle control (DMSO), and a negative control (medium only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Data Presentation:
| Compound ID | Modification | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HEK293 | Selectivity Index (SI) |
| Control | Doxorubicin | 0.05 | 0.08 | 0.9 | 18.0 (MCF-7) |
| TFEP-01 | N-phenyl | 15.2 | 20.5 | >100 | >6.6 |
| TFEP-02 | N-(4-cyanophenyl) | 1.8 | 2.5 | 85.0 | 47.2 |
| TFEP-03 | N-(4-methoxyphenyl) | 8.9 | 12.1 | >100 | >11.2 |
| TFEP-04 | N-benzoyl | 5.4 | 7.3 | 92.1 | 17.1 |
| SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells |
Protocol 3.2: Mechanism of Action - Apoptosis Induction via Caspase-3/7 Activation Assay
Many pyrrolidine-based anticancer agents function by inducing apoptosis (programmed cell death).[9][10][11] Measuring the activity of executioner caspases, such as caspase-3 and -7, is a direct method to quantify apoptosis.
Objective: To determine if lead compounds induce apoptosis in cancer cells.
Procedure:
-
Cell Treatment: Seed and treat cells (e.g., MCF-7) in a white, clear-bottom 96-well plate as described in Protocol 3.1. Treat cells with compounds at their 1x and 5x IC₅₀ concentrations for 24 hours.
-
Assay Execution:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent (Promega) to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. Causality: The reagent contains a luminogenic caspase-3/7 substrate. If caspases are active, the substrate is cleaved, releasing a substrate for luciferase, which generates a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-change in caspase activity.
Caption: The intrinsic apoptosis pathway, a common target for pyrrolidine derivatives.
Section 4: Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from the primary and secondary screens are crucial for building an SAR model. This model guides the rational design of the next generation of compounds with improved potency and selectivity.[12][13]
The process is iterative:
-
Analyze Data: Identify which structural modifications led to increased activity (e.g., electron-withdrawing vs. electron-donating groups on an N-aryl ring).
-
Formulate Hypothesis: Propose why certain features are beneficial (e.g., "The cyano group at the 4-position of the phenyl ring acts as a hydrogen bond acceptor, improving binding affinity").
-
Design & Synthesize: Create a new, focused set of compounds to test the hypothesis.
-
Test & Refine: Screen the new compounds and use the results to refine the SAR model.
Caption: The iterative cycle of SAR-driven lead optimization.
Conclusion
This compound is a high-potential starting material for the development of novel antineoplastic agents. The strategic combination of a privileged pyrrolidine scaffold with a pharmacokinetically advantageous trifluoroethyl group provides a solid foundation for drug discovery campaigns. The protocols outlined in this document offer a comprehensive, self-validating workflow—from rational library synthesis to preclinical screening and lead optimization—enabling researchers to efficiently explore the therapeutic potential of this promising chemical entity.
References
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Bohrium. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. [Link]
-
PubMed Central. (n.d.). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. [Link]
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DePauw University. (n.d.). Pyrrolidine Derivative Targets Actin Cytoskeleton in MCF-7 Breast Cancer Cells. [Link]
-
ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
I.K. Press. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design | Journal of Applied Chemical Science International. [Link]
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PubMed Central. (n.d.). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. [Link]
-
Springer. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
PubMed Central. (n.d.). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. [Link]
-
ResearchGate. (2025). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF. [Link]
-
PubMed. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Link]
-
PubMed Central. (2025). Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity. [Link]
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Protocol for N-alkylation of 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride
Application Note & Protocol Guide
Strategic N-Alkylation of 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride for Drug Discovery
Abstract
The 3-(2,2,2-trifluoroethyl)pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, with the trifluoroethyl group often imparting desirable pharmacokinetic properties such as enhanced metabolic stability and binding affinity. The secondary amine of this pyrrolidine serves as a critical handle for introducing molecular diversity through N-alkylation, enabling the systematic exploration of structure-activity relationships (SAR) in drug development programs. This guide provides a comprehensive overview and detailed, field-proven protocols for the N-alkylation of its hydrochloride salt. We will explore two primary, highly reliable synthetic strategies: Direct Alkylation via Nucleophilic Substitution (Sₙ2) and Reductive Amination . The causality behind experimental choices, step-by-step methodologies, and comparative data are presented to empower researchers, scientists, and drug development professionals to confidently and efficiently synthesize novel N-alkylated derivatives.
Core Principles & Strategic Considerations
The starting material, this compound[1][2][3], presents a common challenge: the pyrrolidine nitrogen is protonated, forming a non-nucleophilic ammonium salt. Therefore, the crucial first step in any N-alkylation protocol is the in situ liberation of the free secondary amine using a suitable base. Once the nucleophilic free amine is generated, it can be functionalized.
The choice between direct alkylation and reductive amination is a key strategic decision:
-
Direct Alkylation with Alkyl Halides: A classic and straightforward Sₙ2 reaction.[4] It is ideal for introducing simple alkyl groups (methyl, ethyl, benzyl) using commercially available and reactive alkyl halides. However, this method can be limited by the potential for side reactions, such as elimination, and the use of potentially genotoxic alkylating agents.[5][6]
-
Reductive Amination: A powerful and versatile modern method that is often the preferred strategy.[6][7] It involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ. This approach offers broader substrate scope, avoids harsh alkylating agents, and masterfully prevents the over-alkylation issues that can plague primary amines.[6][7][8]
Below, we provide detailed protocols for both methodologies, enabling researchers to select the optimal path based on their target molecule, available reagents, and desired functional group tolerance.
Protocol I: Direct N-Alkylation with Alkyl Halides
This protocol details the direct alkylation of the pyrrolidine via an Sₙ2 mechanism. The key is the careful selection of a base that efficiently neutralizes the hydrochloride salt without promoting side reactions.
Underlying Mechanism & Rationale
The reaction proceeds in two main stages. First, a non-nucleophilic base deprotonates the pyrrolidinium hydrochloride to generate the free, nucleophilic secondary amine. This amine then attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide leaving group to form the new C-N bond and yielding the desired tertiary amine.[4] Polar aprotic solvents like acetonitrile or DMF are preferred as they effectively solvate the counter-ions without hydrogen bonding to the nucleophile, thereby accelerating the Sₙ2 reaction.[9][10]
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl | ≥98% | Commercial | Store in a desiccator. |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent | Commercial | Reactivity: R-I > R-Br > R-Cl. |
| Potassium Carbonate (K₂CO₃), anhydrous | Reagent | Commercial | Fine powder is preferred for better solubility. |
| Acetonitrile (MeCN), anhydrous | HPLC | Commercial | Use a dry solvent for best results. |
| Diisopropylethylamine (DIPEA) | ≥99% | Commercial | Alternative organic base. |
| Dichloromethane (DCM) | HPLC | Commercial | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | N/A | Lab Prepared | For workup. |
| Brine (Saturated NaCl soln.) | N/A | Lab Prepared | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercial | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
Detailed Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv.) and anhydrous potassium carbonate (2.5 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the starting amine. Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Rationale: Vigorous stirring is necessary to facilitate the solid-liquid deprotonation step. Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions.[9]
-
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.2 equiv.) dropwise to the stirred suspension.
-
Rationale: A small excess of the alkylating agent ensures the complete consumption of the more valuable amine starting material.
-
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 50-80 °C if necessary (for less reactive halides like chlorides). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.
-
Workup: a. Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Dissolve the resulting crude residue in dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).
-
Rationale: The aqueous wash removes any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary amine.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated pyrrolidine derivative.
Data Presentation: N-Alkylation Conditions & Yields
| Entry | Alkylating Agent (R-X) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Iodomethane | K₂CO₃ (2.5) | MeCN | 25 | 4-6 | 90-95 |
| 2 | Ethyl Bromide | K₂CO₃ (2.5) | MeCN | 60 | 12-16 | 85-90 |
| 3 | Benzyl Bromide | K₂CO₃ (2.5) | MeCN | 25 | 2-4 | >95 |
| 4 | Allyl Bromide | DIPEA (3.0) | DMF | 25 | 6-8 | 88-93 |
Protocol II: N-Alkylation via Reductive Amination
This modern approach is highly favored for its broad scope, mild conditions, and excellent functional group tolerance. It is particularly useful for synthesizing derivatives that are inaccessible through direct alkylation.
Underlying Mechanism & Rationale
The reaction begins with the condensation of the secondary amine and a carbonyl compound (aldehyde or ketone) to form a transient, electrophilic iminium ion. This intermediate is not isolated but is reduced in situ by a mild and selective hydride-donating reagent.[6][7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated iminium ion.[7][12][13]
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl | ≥98% | Commercial | Store in a desiccator. |
| Aldehyde or Ketone | Reagent | Commercial | 1.1 equivalents are typically used. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Commercial | Handle in a fume hood; moisture sensitive. |
| Triethylamine (TEA) or DIPEA | ≥99% | Commercial | To free the starting amine. |
| 1,2-Dichloroethane (DCE), anhydrous | Reagent | Commercial | Common solvent for this reaction.[13] |
| Dichloromethane (DCM) | HPLC | Commercial | Alternative solvent and for extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | N/A | Lab Prepared | For quenching and workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Commercial | For drying. |
Detailed Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (to ~0.1 M).
-
Free Amine Generation: Add triethylamine (TEA) or DIPEA (1.2 equiv.) and stir for 10 minutes at room temperature to generate the free amine in solution.
-
Iminium Ion Formation: Add the desired aldehyde or ketone (1.1 equiv.) to the solution and stir for 20-30 minutes.
-
Rationale: This allows time for the initial condensation and formation of the iminium ion intermediate before the reducing agent is introduced.
-
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the solution in portions over 10 minutes. The reaction may be slightly exothermic.[7]
-
Rationale: Portion-wise addition helps to control any exotherm and ensures a smooth reaction. A moderate excess of the reducing agent drives the reaction to completion.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup (Quenching): a. Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Rationale: The basic solution neutralizes the acetic acid byproduct from the reducing agent and quenches any unreacted hydride. b. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
-
Drying and Concentration: Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated pyrrolidine derivative.
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process and generalized workflow for the N-alkylation of this compound.
Caption: Generalized workflow for the N-alkylation of 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl.
References
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?[Link]
-
University of Calgary. Ch22: Alkylation of Amines. [Link]
-
Fluoropharm. This compound. [Link]
-
Wikipedia. Alkylation. [Link]
-
ACS Publications - Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
Royal Society of Chemistry. N alkylation at sp3 Carbon Reagent Guide. [Link]
-
Wikipedia. Amine alkylation. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Myers, A. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Chemistry Division, University of Southampton. Reductive Amination. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 1269152-60-4 | this compound - Fluoropharm [fluoropharm.com]
- 3. 1269152-60-4|this compound|BLD Pharm [bldpharm.com]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. sciencemadness.org [sciencemadness.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes & Protocols: The Strategic Incorporation of Fluorinated Pyrrolidines in Modern Agrochemical Synthesis
Abstract
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design, offering unparalleled control over a compound's physicochemical and biological properties.[1][2] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in numerous biologically active molecules, including natural products and synthetic pesticides.[3][4] This guide provides an in-depth exploration of the synthesis and application of fluorinated pyrrolidines, a class of building blocks that leverages the synergistic benefits of both fluorine's unique attributes and the pyrrolidine scaffold's versatility. We will delve into the mechanistic rationale for their use, present detailed synthetic protocols, and discuss their application in the development of next-generation fungicides, herbicides, and insecticides.
The Rationale: Why Fluorinated Pyrrolidines?
The strategic incorporation of fluorine into a pyrrolidine ring can dramatically enhance the performance of an agrochemical active ingredient. This is not a matter of chance but a predictable outcome based on the fundamental physicochemical effects of fluorine.[5][6]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic degradation by enzymes like cytochrome P450s in target pests, non-target organisms, and the environment.[7][8] Replacing a metabolically labile C-H bond with a C-F bond on the pyrrolidine ring can block common metabolic pathways, thereby increasing the bioavailability and persistence of the agrochemical.
-
Enhanced Lipophilicity: Fluorination generally increases a molecule's lipophilicity (fat-solubility).[9] This is crucial for agrochemicals, as it improves their ability to penetrate the waxy cuticle of plants or the chitinous exoskeleton of insects, facilitating transport to the target site.[6][9]
-
Modulation of pKa: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly lower the pKa of nearby functional groups, such as the pyrrolidine nitrogen. This alteration can optimize the molecule's binding affinity to its biological target (e.g., an enzyme or receptor) by modifying hydrogen bonding capabilities or ionic interactions.[1][5]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the pyrrolidine ring. This "gauche effect" can lock the molecule into a specific three-dimensional shape that is optimal for binding to its target, thereby increasing potency and selectivity.[10]
The logical flow from fluorine's properties to its agrochemical impact is illustrated below.
Caption: General Synthetic Workflow for Fluorinated Pyrrolidines.
Protocol 1: Diastereoselective Synthesis of a 3-Fluoropyrrolidine Core via Iodocyclization
This protocol is adapted from methodologies involving the cyclization of allylic fluorides, which provides excellent control over the stereochemistry at the fluorine-bearing carbon. [11][12]The presence of the allylic fluorine atom stereodirects the ring closure. [11] Objective: To synthesize a protected 3-fluoro-4-iodopyrrolidine, a versatile intermediate for further functionalization.
Materials:
-
N-Tosyl-3-fluoropent-4-en-1-amine (allylic fluoride precursor)
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask protected from light, dissolve N-Tosyl-3-fluoropent-4-en-1-amine (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1 M.
-
Addition of Reagents: Add sodium bicarbonate (3.0 eq) to the solution. This base neutralizes the HI byproduct formed during the reaction.
-
Initiation of Cyclization: Add a solution of iodine (1.5 eq) in DCM dropwise to the stirring mixture at room temperature. The reaction progress can be monitored by TLC, observing the consumption of the starting material.
-
Reaction Quench: Once the reaction is complete (typically 2-4 hours), quench the excess iodine by adding 10% aqueous sodium thiosulfate solution until the brown color disappears.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired N-Tosyl-3-fluoro-4-iodopyrrolidine. The syn-diastereomer is typically the major product. [11][12] Trustworthiness Check: The diastereomeric ratio of the product should be determined using ¹H or ¹⁹F NMR spectroscopy. The syn-stereocontrol induced by the allylic fluorine provides a self-validating aspect to this protocol. [11]
Protocol 2: Asymmetric Synthesis via Cu(I)-Catalysed 1,3-Dipolar Cycloaddition
This method is highly effective for creating enantioenriched fluorinated pyrrolidines and has been shown to produce compounds with significant antifungal activity. [13] Objective: To synthesize an enantioenriched 3,3-difluoropyrrolidine derivative.
Materials:
-
Azomethine ylide precursor (e.g., an iminoester derived from glycine)
-
1,1-difluorostyrene derivative
-
Copper(I) acetate (Cu(OAc))
-
Chiral ligand (e.g., (R)-Tol-BINAP)
-
Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Anhydrous toluene
-
Molecular sieves (4 Å)
Procedure:
-
Catalyst Preparation: In an oven-dried, argon-flushed Schlenk tube, add Cu(OAc) (5 mol%) and the chiral ligand (5.5 mol%). Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Reaction Setup: In a separate argon-flushed tube, add the azomethine ylide precursor (1.2 eq), the 1,1-difluorostyrene derivative (1.0 eq), and activated 4 Å molecular sieves.
-
Initiation of Reaction: Add the pre-formed catalyst solution to the substrate mixture via cannula. Cool the reaction to the desired temperature (e.g., 0 °C).
-
Slow Addition: Add the base (DBU, 5 mol%) dropwise to the reaction mixture to generate the azomethine ylide in situ.
-
Monitoring: Stir the reaction at 0 °C until the fluorostyrene is consumed, as monitored by TLC or GC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and catalyst residues. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the enantioenriched 3,3-difluoropyrrolidine.
Trustworthiness Check: The enantiomeric excess (ee) of the final product must be determined using chiral HPLC analysis. High yields and stereoselectivities (e.g., >95% ee) validate the efficacy of the chiral catalyst system. [16]
Applications in Agrochemical Classes
The incorporation of fluorinated pyrrolidine scaffolds has led to the discovery of potent active ingredients across all major agrochemical classes. [3]
3.1. Fungicides
Many modern fungicides act by inhibiting vital fungal enzymes. The enhanced binding affinity and metabolic stability conferred by fluorinated pyrrolidines are highly advantageous. For instance, compounds synthesized via 1,3-dipolar cycloaddition have shown potent activity against common plant fungi. [13]The fluorine atoms play a crucial role; non-fluorinated analogs often exhibit significantly lower antifungal activity. [13]
3.2. Insecticides
In insecticides, the pyrrolidine ring can mimic natural substrates or ligands to disrupt insect nervous systems or other biological processes. Fluorination can enhance the compound's ability to cross the insect's blood-brain barrier and resist detoxification, leading to higher potency. Derivatives containing amide groups linked to a pyrrolidine ring have demonstrated excellent systemic activity against pests like spider mites and armyworms. [3]
3.3. Herbicides
Herbicides often function by inhibiting plant-specific enzymes, such as acetolactate synthase (ALS). [7]The pyrrolidone structure, a close analog of pyrrolidine, is a known herbicidal scaffold. [17][18]Introducing fluorine can increase the systemic movement of the herbicide within the plant and enhance its binding to the target enzyme, resulting in more effective weed control at lower application rates. [19]
References
-
Fluorine-Containing Agrochemicals: An Overview of Recent Developments. [Link]
-
The unique role of fluorine in the design of active ingredients for modern crop protection. [Link]
-
The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. [Link]
-
Old Escaping Fluorine Dependency in Agrochemical Design | Shoots by Syngenta. [Link]
-
Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. [Link]
-
Pyrrole and pyrrolidine analogs: The promising scaffold in discovery of pesticides. [Link]
-
Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. [Link]
-
Pyrrolidine-based organocatalysts containing a fluorine atom at the ring in the Michael addition of ketones to nitroalkenes. [Link]
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. [Link]
-
Successful fluorine-containing herbicide agrochemicals. [Link]
-
Synthesis of 3‐Fluoropyrrolidines and 4‐Fluoropyrrolidin‐2‐ones from Allylic Fluorides. [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]
-
Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]
-
Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. [Link]
-
The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. [Link]
-
FDA-approved pyrrolidine-containing drugs in 2022. [Link]
-
PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. [Link]
- Pyrrolidinones as herbicides.
- Agrochemical formulations containing pyrrolidone alkylene oxides.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]
-
Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
-
FLUORIDE Fluorinated Pesticides in Modern Pest Control: Potential and Challenges. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole and pyrrolidine analogs: The promising scaffold in discovery of pesticides [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 6. fluorideresearch.online [fluorideresearch.online]
- 7. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sci-Hub. Synthesis of 3‐Fluoropyrrolidines and 4‐Fluoropyrrolidin‐2‐ones from Allylic Fluorides / Chemistry – A European Journal, 2012 [sci-hub.box]
- 13. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride synthesis
Answering the call of complex synthetic challenges, this Technical Support Center provides in-depth guidance for researchers, scientists, and drug development professionals working on the synthesis of 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride. As a crucial building block in medicinal chemistry, optimizing its synthesis for yield and purity is paramount. This guide, structured in a flexible question-and-answer format, moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues encountered during the synthesis, providing both diagnostic insights and actionable solutions to improve experimental outcomes.
Question 1: My overall yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low overall yield in this multi-step synthesis can stem from several stages. A systematic approach is required to identify and optimize the yield-limiting step. The most common synthetic pathway involves the formation of a trifluoroethylidene intermediate, followed by reduction and cyclization, deprotection, and finally, salt formation.
Potential Causes & Solutions:
-
Inefficient Formation of the Trifluoroethyl Intermediate: The initial reaction, often involving an N-protected pyrrolidinone and a trifluoroacetylating agent (e.g., trifluoroacetic anhydride), can be a critical point.[1]
-
Mechanism Insight: This reaction proceeds via an enolate or enamine equivalent. Incomplete reaction can be due to poor base selection, insufficient reaction time, or suboptimal temperature.
-
Troubleshooting:
-
Base Selection: Ensure a strong, non-nucleophilic base (e.g., LDA, NaHMDS) is used in stoichiometric amounts to drive the reaction to completion.
-
Temperature Control: The reaction is often performed at low temperatures (-78 °C) to control side reactions. Ensure your cooling bath is stable. Allow the reaction to warm slowly to room temperature to ensure it goes to completion.
-
Reagent Quality: Trifluoroacetic anhydride is highly hygroscopic. Use a fresh, unopened bottle or a properly stored aliquot to prevent quenching by moisture.
-
-
-
Incomplete Reduction of the Intermediate(s): The subsequent steps typically involve the reduction of a double bond and a lactam (amide) functionality.
-
Mechanism Insight: Catalytic hydrogenation (e.g., H₂, Pd/C) is effective for reducing C=C bonds, while the amide requires a stronger reducing agent like borane (BH₃) or lithium aluminum hydride (LAH).[1]
-
Troubleshooting:
-
Catalyst Activity: For hydrogenation, ensure the palladium catalyst is active. Use a fresh catalyst or one stored under an inert atmosphere. Catalyst poisoning can be an issue; ensure starting materials are free from sulfur or other known poisons.
-
Reducing Agent Stoichiometry: For amide reduction, ensure at least a stoichiometric amount, and often a slight excess, of borane or LAH is used. These reagents are also moisture-sensitive.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material before proceeding with the work-up.[2]
-
-
-
Loss During Deprotection and Work-up: The final steps involving removal of a protecting group (e.g., N-benzyl) and aqueous work-up can lead to significant product loss.
-
Mechanism Insight: The pyrrolidine product is a secondary amine and can be water-soluble, especially in its protonated form.
-
Troubleshooting:
-
pH Adjustment: During aqueous work-up, carefully adjust the pH. To extract the free amine into an organic solvent, the aqueous layer should be made basic (pH > 10).
-
Solvent Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions (3-4 times) to maximize recovery from the aqueous layer.
-
Emulsion Formation: If emulsions form during extraction, adding brine (saturated NaCl solution) can help break them.
-
-
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Question 2: I'm observing significant impurity peaks in my crude product analysis. What are the common side products and how can I prevent them?
Answer: Side product formation is a common challenge that complicates purification and reduces yield. The structure of the target molecule allows for several potential side reactions.
Common Impurities and Prevention Strategies:
| Impurity Type | Formation Mechanism | Prevention Strategy |
| N-Trifluoroacetylated Product | If the N-protecting group is removed prematurely, the resulting secondary amine can react with the trifluoroacetylating agent. | Ensure the N-protecting group (e.g., Benzyl, Boc) is stable to the reaction conditions of the initial step. Perform reactions sequentially. |
| Furan Byproducts | Under strongly acidic conditions, 1,4-dicarbonyl-like intermediates can undergo Paal-Knorr cyclization to form furan derivatives instead of pyrrolidines.[3] | Maintain neutral or weakly acidic conditions during cyclization.[3] Avoid strong mineral acids; if a catalyst is needed, a weak acid like acetic acid is preferable.[3] |
| Over-reduced Products | Aggressive reducing conditions (e.g., high-pressure hydrogenation) could potentially lead to defluorination, although this is less common. | Use controlled reduction conditions. For hydrogenation, atmospheric pressure is often sufficient. Monitor the reaction closely to avoid prolonged reaction times. |
| Starting Material | Incomplete reaction at any stage will result in the carry-over of starting materials into the final product. | As mentioned for low yield, ensure sufficient reagent stoichiometry and reaction time. Monitor each step to completion using TLC or LC-MS before proceeding. |
Question 3: The final hydrochloride salt is difficult to crystallize or purify. What techniques can I use?
Answer: Purification of the final salt is critical for achieving the desired product specifications. Amines and their salts can often be challenging to handle.
Purification & Crystallization Tactics:
-
Free-Base Purification: Before forming the salt, it is often easier to purify the product as the free amine.
-
Technique: Perform column chromatography on silica gel using a solvent system such as Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine (~1%) to prevent the amine from streaking on the acidic silica.
-
Rationale: This removes non-basic impurities and starting materials, providing a clean free-base from which to form a high-purity salt.
-
-
Hydrochloride Salt Formation:
-
Procedure: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a solution of HCl in the same solvent or bubble dry HCl gas through the solution.
-
Critical Point: Use anhydrous solvents and anhydrous HCl. The presence of water can lead to the formation of an oil or a poorly crystalline hydrate.
-
-
Crystallization/Recrystallization:
-
Solvent Screening: If the product precipitates as an oil or amorphous solid, screen for a suitable recrystallization solvent system. Common choices include isopropanol, ethanol, or mixtures like ethanol/diethyl ether.
-
Procedure: Dissolve the crude salt in a minimum amount of hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation. If no crystals form, try adding a non-polar "anti-solvent" (like diethyl ether or hexane) dropwise to the solution until it becomes slightly turbid, then allow it to stand.
-
Frequently Asked Questions (FAQs)
What are the most common synthetic routes for 3-substituted pyrrolidines?
The pyrrolidine scaffold is central to many pharmaceuticals, and numerous synthetic methods exist.[4][5][6][7] The most prevalent strategies include:
-
Reductive Amination: This is one of the most efficient approaches, often involving the reaction of a 1,4-dicarbonyl compound (or a precursor like 2,5-dimethoxytetrahydrofuran) with a primary amine, followed by reduction.[2][8][9] This method is robust and can be performed in one pot.
-
1,3-Dipolar Cycloaddition: This powerful method involves the [3+2] cycloaddition of an azomethine ylide with an alkene, allowing for the rapid construction of the pyrrolidine ring with good stereochemical control.[5][6]
-
Intramolecular Cyclization: Methods involving the cyclization of haloamines or amino alcohols are also widely used.[10]
-
Palladium-Catalyzed Reactions: Modern methods like the palladium-catalyzed hydroarylation of pyrrolines offer direct access to 3-aryl pyrrolidines.[11]
Why is monitoring the reaction by LC-MS particularly useful?
Monitoring by LC-MS provides two critical pieces of information simultaneously:
-
Conversion: By tracking the disappearance of the starting material peak and the appearance of the product peak, you can determine when the reaction is complete.
-
Mass Verification: The mass spectrometer provides the molecular weight of the components, confirming that the new peak corresponds to the desired product and helping to identify any major side products formed during the reaction.
What is the purpose of converting the final product to a hydrochloride salt?
Converting the final amine product to its hydrochloride salt serves several important purposes:
-
Stability: Salts are generally more crystalline and stable than the corresponding free amines, giving them a longer shelf life.
-
Handling: Free amines are often volatile, oily liquids. The salt form is typically a non-volatile, free-flowing solid that is much easier to handle, weigh, and store.
-
Purification: The process of salt formation and subsequent crystallization is an excellent final purification step, often removing minor impurities that were difficult to separate from the free amine.
-
Solubility: For pharmaceutical applications, the salt form often has improved aqueous solubility and bioavailability compared to the free base.
Experimental Protocols
Protocol 1: Synthesis of 3-(2,2,2-Trifluoroethyl)-N-benzylpyrrolidine
This protocol is a representative example based on common synthetic strategies.[1]
Overall Synthesis Workflow
Caption: General workflow for the synthesis of the protected amine.
Step 1: Acylation
-
In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve N-benzyl-3-pyrrolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) in THF, maintaining the temperature below -70 °C. Stir for 30 minutes.
-
Add trifluoroacetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: Reductions & Deprotection (Illustrative) Note: This is a conceptual combination. In practice, reduction conditions must be carefully chosen. A full reduction of the acylated intermediate is complex. The patented route[1] follows a different sequence of reductions.
-
Amide Reduction: Dissolve the crude product from Step 1 in anhydrous THF under argon.
-
Cool to 0 °C and slowly add Borane-THF complex (BH₃·THF) (2.5 eq).
-
Allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours, monitoring by TLC/LC-MS.
-
Cool to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol, followed by 4M HCl.
-
Heat the mixture to reflux for 1 hour to hydrolyze the borane complexes.
-
Cool to room temperature, make the solution basic (pH > 10) with aqueous NaOH, and extract with dichloromethane (3x).
-
Combine organic layers, dry over Na₂SO₄, and concentrate to yield the crude N-benzyl protected amine.
Protocol 2: Deprotection and Hydrochloride Salt Formation
-
Debenzylation: Dissolve the crude N-benzylpyrrolidine derivative from the previous step in methanol.
-
Add Palladium on carbon (10% w/w, ~5 mol% Pd).
-
Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC/LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude free amine.
-
Salt Formation:
-
Purify the crude amine via column chromatography if necessary (see Troubleshooting Q3).
-
Dissolve the purified amine in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
A white precipitate should form. Continue stirring at 0 °C for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound.
References
- BenchChem. (n.d.). Application Notes and Protocols for Pyrrolidine Synthesis via Reductive Amination.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Verardo, G., Dolce, A., & Toniutti, N. (1999). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis, 1999(1), 74-79.
- Li, Z., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2594.
- ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA.
- BenchChem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.
- BenchChem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
- Sakkani, N., Sathish, K., & Dhurke, K. (n.d.). Synthesis of functionalized pyrrolidine derivatives using ethyl... ResearchGate.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- Advanced ChemBlocks. (n.d.). (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine.
- Yan, C., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(15), 4989.
- BLD Pharm. (n.d.). This compound.
- ChemRxiv. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation.
- Google Patents. (n.d.). CA3225631A1 - Preparation method of 3- (2, 2, 2-trifluoroethyl) pyrrolidine hydrochloride.
- Google Patents. (n.d.). Preparation method of 3- (2, 2, 2-trifluoroethyl) pyrrolidine hydrochloride.
- Maccallini, C., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6447.
- IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- BLD Pharm. (n.d.). 1269152-60-4|this compound.
- Sci-Hub. (n.d.). Synthesis of Pyrrolidines by a Three-Component Reaction.
- Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
Sources
- 1. CA3225631A1 - Preparation method of 3- (2, 2, 2-trifluoroethyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. enamine.net [enamine.net]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unipa.it [iris.unipa.it]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride
Welcome to the technical support center for the purification of 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this compound. Our aim is to equip you with the necessary knowledge to navigate the challenges associated with this specific fluorinated pyrrolidine derivative.
I. Introduction to the Purification Challenges
This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of novel therapeutic agents. The presence of the trifluoroethyl group can significantly influence the compound's physicochemical properties, including its solubility, polarity, and potential for hydrogen bonding. As a hydrochloride salt, it is generally a crystalline solid with increased water solubility compared to its freebase form.
The primary challenges in its purification often stem from:
-
Hygroscopicity: Amine hydrochlorides can be hygroscopic, making handling and obtaining an accurate dry weight challenging.
-
Solubility Profile: The combination of a polar pyrrolidine ring, a fluorous tail, and the hydrochloride salt form results in a unique solubility profile that can complicate the selection of appropriate recrystallization solvents and chromatography eluents.
-
Potential for Impurities: Synthesis of this compound may lead to various impurities, including starting materials, byproducts from side reactions, and diastereomers if a chiral center is present.
This guide will provide structured methodologies to address these challenges effectively.
II. Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound, offering potential causes and actionable solutions.
Recrystallization Issues
| Problem | Potential Causes | Troubleshooting Solutions & Experimental Protocols |
| Failure to Crystallize (Oiling Out) | 1. Solvent system is too good: The compound is too soluble even at low temperatures.2. Presence of impurities: Impurities can inhibit crystal lattice formation.3. Cooling too rapidly: Rapid cooling can lead to the formation of an amorphous oil instead of crystals. | 1. Solvent System Modification: * Protocol: Dissolve the oil in a minimal amount of a good solvent (e.g., isopropanol, ethanol). Gradually add a poor solvent (an "anti-solvent") such as diethyl ether or hexane dropwise until persistent turbidity is observed. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[1] * Rationale: This technique of using a solvent/anti-solvent pair carefully modulates the solubility to achieve a state of supersaturation that favors crystal growth over oiling out.2. Initial Purification: * If significant impurities are suspected, consider a preliminary purification step such as a short silica plug or an acid-base extraction before attempting recrystallization.3. Controlled Cooling: * Allow the flask to cool to room temperature undisturbed on the benchtop before transferring it to a refrigerator or ice bath. Slow cooling is crucial for the formation of well-ordered crystals.[2] |
| Low Recovery of Crystalline Product | 1. Compound is too soluble in the chosen solvent system. 2. Too much solvent was used. 3. Premature crystallization during hot filtration. | 1. Solvent Screening: * Protocol: Test the solubility of a small amount of the compound in various solvents and solvent mixtures (e.g., isopropanol/diethyl ether, ethanol/ethyl acetate, acetonitrile). An ideal recrystallization solvent will dissolve the compound when hot but not when cold.[3]2. Minimize Solvent Volume: * Use the minimum amount of hot solvent necessary to fully dissolve the compound. This ensures the solution is saturated upon cooling, maximizing the yield of recovered crystals.3. Prevent Premature Crystallization: * Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. This can be done by placing them in a drying oven or by rinsing with hot solvent. |
| Crystals are Colored or Appear Impure | 1. Colored impurities are co-crystallizing with the product. 2. Degradation of the compound during heating. | 1. Decolorizing Carbon Treatment: * Protocol: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (1-2% by weight) to the solution. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities. * Caution: Using too much charcoal can lead to the loss of the desired product.2. Minimize Heating Time: * Avoid prolonged heating of the recrystallization mixture to minimize the risk of thermal degradation. |
Flash Column Chromatography Issues
| Problem | Potential Causes | Troubleshooting Solutions & Experimental Protocols |
| Compound Streaking or Tailing on Silica Gel | 1. Acidic nature of silica gel: The basic amine hydrochloride interacts strongly with the acidic silanol groups on the silica surface.[4] | 1. Mobile Phase Modification: * Protocol: Add a small amount of a competing amine, such as triethylamine (0.1-2% v/v), to the eluent system (e.g., dichloromethane/methanol).[5] * Rationale: The triethylamine will preferentially interact with the acidic sites on the silica, allowing the desired compound to travel through the column with improved peak shape.2. Use of Deactivated Silica or Alternative Stationary Phases: * Consider using commercially available amine-functionalized silica gel columns.[5] * Alternatively, basic alumina can be a suitable stationary phase for the purification of basic compounds. |
| Poor Separation of Compound from Polar Impurities | 1. Inappropriate eluent system: The mobile phase is either too strong or too weak to achieve differential migration of the components. | 1. Solvent System Optimization: * Protocol: Use thin-layer chromatography (TLC) to screen various eluent systems. A good starting point for polar amine hydrochlorides is a mixture of a relatively nonpolar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[5]2. Gradient Elution: * Employ a gradient elution where the polarity of the mobile phase is gradually increased over the course of the separation. This can help to effectively separate compounds with a wide range of polarities. |
| Compound is not Eluting from the Column | 1. Compound is too polar for the chosen eluent system. 2. Irreversible adsorption to the stationary phase. | 1. Increase Eluent Polarity: * Gradually increase the percentage of the polar solvent (e.g., methanol) in the mobile phase. In some cases, the addition of a small amount of acetic acid or formic acid to the eluent can help to protonate the amine and facilitate its elution, though this may require a subsequent workup to remove the acid.2. Consider Reversed-Phase Chromatography: * For highly polar compounds, reversed-phase flash chromatography using a C18 stationary phase with a mobile phase of water/acetonitrile or water/methanol (often with a modifier like formic acid or TFA) can be a more suitable option. |
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent system for this compound?
A1: A good starting point is a polar protic solvent such as isopropanol or ethanol, paired with a less polar anti-solvent like diethyl ether or ethyl acetate. Acetonitrile has also been used for the recrystallization of some pyrrolidinium salts and could be a viable option.[6][7] Due to the fluorinated tail, exploring solvent systems with some fluorous character, if available, might also be beneficial.
Q2: My purified compound is a sticky solid or an oil. What should I do?
A2: This is a common issue with hygroscopic compounds. Ensure that all your glassware is thoroughly dried before use and that you are working under an inert atmosphere (e.g., nitrogen or argon) if possible.[8] If the compound is still not a solid, it may contain residual solvent or water. Drying the compound under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable, can help. Azeotropic distillation with a solvent like toluene can also be effective for removing water.[3]
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to assess purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying the purity of the compound and detecting non-volatile impurities. Chiral HPLC may be necessary to determine enantiomeric purity if the synthesis started from a racemic material.[11][12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Q4: I am having trouble with the chiral separation of my 3-substituted pyrrolidine. What are my options?
A4: Chiral separation of pyrrolidines by HPLC or GC often requires derivatization to form diastereomers that can be separated on a standard stationary phase.[11][13] Common derivatizing agents include chiral acids or isocyanates. Alternatively, direct separation of enantiomers can be achieved using a chiral stationary phase (CSP). Polysaccharide-based columns are a good starting point for screening.[14]
Q5: What are some potential byproducts I should be aware of during the synthesis and purification?
A5: The nature of byproducts will depend on the specific synthetic route. However, common impurities in pyrrolidine synthesis can include unreacted starting materials, over-alkylated products (if the pyrrolidine nitrogen is involved in a reaction), and products of side reactions such as elimination or rearrangement.[14] If a reduction step is involved (e.g., reduction of a lactam), incomplete reduction can be a source of impurities.
IV. Experimental Workflow Visualizations
Purification Decision Workflow
Caption: A decision-making workflow for the purification of this compound.
Recrystallization Troubleshooting Logic
Sources
- 1. Sci-Hub. Synthesis of Pyrrolidines by a Three-Component Reaction / Synfacts, 2008 [sci-hub.se]
- 2. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
- 5. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pyrrolidine synthesis [organic-chemistry.org]
Technical Support Center: 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride
Introduction
Welcome to the technical support guide for 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride (CAS No. 1269152-60-4). This document is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term stability and integrity of this valuable building block. As a hydrochloride salt of a secondary amine, proper storage and handling are paramount to prevent degradation and ensure reproducible experimental outcomes. This guide provides in-depth answers to frequently asked questions and a troubleshooting manual for common issues encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: The recommended storage conditions are designed to protect the compound from its primary environmental adversaries: moisture and atmospheric contaminants.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Most suppliers recommend storage at room temperature.[1][2] This is generally sufficient for the solid hydrochloride salt, which is more stable than its freebase form. Avoid excessive heat, which can accelerate degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The pyrrolidine ring can be susceptible to oxidation over long periods. More critically, an inert atmosphere displaces moisture.[2] Several suppliers explicitly recommend storage under an inert atmosphere.[1][2] |
| Container | Tightly Sealed, Amber Glass Vial | The container must be tightly sealed to prevent moisture ingress.[3][4] Amber glass is recommended to protect against potential, albeit less likely, light-induced degradation. |
| Location | Dry, Well-Ventilated Area | Store in a desiccator or a controlled low-humidity environment.[3][5] This is crucial due to the hygroscopic nature of many amine salts.[4] |
Q2: Is this compound hygroscopic? What happens if it absorbs water?
A2: Yes, like many amine hydrochloride salts, this compound should be considered hygroscopic.[4] The presence of water can initiate several degradation pathways. Firstly, absorbed moisture can lead to physical changes in the solid, such as clumping, which makes accurate weighing difficult. Secondly, and more critically, water can facilitate hydrolysis or act as a medium for reactions with atmospheric gases like carbon dioxide, which can interact with the amine.
Q3: What is the expected shelf life of this compound?
A3: When stored under the recommended conditions (room temperature, inert atmosphere, tightly sealed container), the compound is expected to be stable for several years. However, the effective shelf life is highly dependent on handling practices. Each time the container is opened, it should be flushed with an inert gas before resealing to maximize its lifespan. For long-term studies, it is advisable to aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material.
Q4: Can I store a stock solution of this compound? If so, what are the best practices?
A4: Preparing stock solutions is common, but their stability is significantly lower than the solid material.
-
Solvent Choice: Use anhydrous, aprotic solvents (e.g., Dichloromethane, Anhydrous DMSO for biological assays). Avoid protic solvents like methanol or water for long-term storage, as they can participate in degradation reactions.
-
Storage Temperature: If you must store a solution, store it at -20°C or -80°C.
-
Duration: In-use stability of solutions should be empirically determined.[6] As a general guideline, solutions should be used as quickly as possible and ideally prepared fresh for each experiment. Do not store solutions for more than a few days unless stability data has been generated to support it.
II. Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common problems related to the stability of this compound.
Problem 1: Inconsistent or Poor Reaction Yields
You are using the compound in a synthesis and notice that your reaction yields are lower than expected or inconsistent between batches.
Potential Causes & Solutions
Caption: Troubleshooting workflow for inconsistent reaction yields.
-
Cause A: Degradation due to Improper Storage.
-
How to Diagnose: The most common issue is moisture absorption.[4] The material may appear clumpy or sticky. An analytical check (e.g., 1H NMR) might show broadened peaks or the presence of new, unexpected signals compared to the reference spectrum.
-
Solution: If moisture contamination is suspected, the material can sometimes be salvaged by drying it under high vacuum for several hours. Subsequently, ensure the vial is properly sealed and stored in a desiccator. For future use, always handle the compound in a glove box or under a stream of inert gas.
-
-
Cause B: Incompatibility with Reaction Conditions.
-
How to Diagnose: The pyrrolidine nitrogen is basic. While it is protonated as a hydrochloride salt, reacting it with very strong bases (e.g., organolithiums) to generate the free amine in situ can sometimes lead to side reactions if not performed at low temperatures. The trifluoroethyl group is generally stable, but strong nucleophiles/bases could potentially interact with it under harsh conditions.
-
Solution: Review your reaction conditions. Ensure that the base used is compatible and that the temperature is appropriate. Materials to avoid in direct contact with the concentrated compound include strong oxidizing agents.[5]
-
Problem 2: Material Has Changed Color or Physical Appearance
The initially white to off-white solid has developed a yellowish or brownish tint.
Potential Causes & Solutions
-
Cause A: Minor Oxidation or Contamination.
-
How to Diagnose: This is often a sign of long-term, low-level exposure to air. The color change may not always correlate with a significant drop in purity, but it indicates that the storage protocol has been compromised.
-
Solution: The first step is to re-analyze the material's purity via LC-MS, NMR, or another suitable method. If the purity is still acceptable for your application, you may proceed with caution. However, it is a strong warning sign. The best practice is to discard the discolored material and use a fresh, unopened vial for critical applications. To prevent this, strictly adhere to storage under an inert atmosphere.[1][2]
-
Problem 3: Solubility Issues
The compound, which was previously soluble in a specific solvent, now shows poor solubility or leaves a residue.
Potential Causes & Solutions
-
Cause A: Formation of Insoluble Degradants.
-
How to Diagnose: This indicates a more advanced state of degradation. The insoluble material is likely a salt or polymeric byproduct formed from the compound's decomposition.
-
Solution: The material should be considered compromised. Do not attempt to filter and use the supernatant, as soluble impurities are also likely present. Discard the vial and obtain a fresh supply. This issue underscores the importance of proper storage from the moment the compound is received.
-
III. Experimental Protocols
Protocol 1: Aliquoting for Long-Term Storage
This protocol describes the best practice for dividing a bulk quantity of the compound to preserve its integrity over time.
-
Preparation: Move the sealed manufacturer's bottle, a set of smaller amber glass vials with PTFE-lined caps, a precision balance, and appropriate spatulas into an inert atmosphere glove box.
-
Equilibration: Allow the bottle to equilibrate to the glove box's ambient temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing & Transfer: Carefully weigh the desired amount of this compound into each smaller vial.
-
Inerting: Before sealing, ensure each vial's headspace is filled with the inert glove box atmosphere (e.g., Argon or Nitrogen).
-
Sealing: Tightly seal each vial with its cap.
-
Labeling: Clearly label each aliquot with the compound name, CAS number, lot number, aliquot date, and exact weight.
-
Storage: Store the aliquots in a desiccator at room temperature. The original bulk container should also be resealed under the inert atmosphere.
IV. References
-
BLDpharm. 1269152-60-4|this compound.
-
Sigma-Aldrich. SAFETY DATA SHEET - Pyrrolidine.
-
CymitQuimica. Safety Data Sheet - (3R,4R)-3-methyl-4-(trifluoromethyl)pyrrolidine hydrochloride.
-
European Medicines Agency. Year 2024 In-Use stability testing FAQ.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - N-(2-Chloroethyl)pyrrolidine hydrochloride.
-
Apollo Scientific. Pyrrolidine - Safety Data Sheet.
-
Fisher Scientific. SAFETY DATA SHEET - 1-(2-Chloroethyl)pyrrolidine hydrochloride.
-
Sigma-Aldrich. (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride.
Sources
- 1. 1269152-60-4|this compound|BLD Pharm [bldpharm.com]
- 2. (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride | 2639960-45-3 [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
Overcoming common side reactions with 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl
Welcome to the technical support center for 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique chemical properties of this building block and overcome common side reactions and experimental challenges. The presence of the highly electron-withdrawing trifluoroethyl group significantly modulates the reactivity of the pyrrolidine nitrogen, which is the central theme of the troubleshooting advice provided herein.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with 3-(2,2,2-Trifluoroethyl)pyrrolidine so sluggish compared to similar reactions with pyrrolidine?
A1: The primary reason for the reduced reactivity is the strong inductive electron-withdrawing effect of the trifluoroethyl (-CH₂CF₃) group. This effect significantly lowers the electron density on the pyrrolidine nitrogen. As a result, the nitrogen is both less basic and substantially less nucleophilic. In fact, a 2,2,2-trifluoroethyl group can reduce the nucleophilicity of an amine by a factor of approximately 100,000 compared to its non-fluorinated analogue[1]. Consequently, reactions that rely on the nucleophilic character of the amine, such as N-alkylation or N-acylation, will proceed much more slowly.
Q2: How do I handle the hydrochloride (HCl) salt form of this reagent?
A2: 3-(2,2,2-Trifluoroethyl)pyrrolidine is supplied as a stable hydrochloride salt. The nitrogen atom is protonated, rendering it non-nucleophilic. Before use in most reactions, the free base must be generated. This is typically achieved by treating the HCl salt with a suitable base to neutralize the acid. A common method is to dissolve or suspend the salt in a suitable solvent and add at least one equivalent of a base like triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The choice of base depends on the specific reaction conditions.
Q3: What is the expected pKa of this compound, and how does it affect my reaction setup?
A3: While the exact pKa value is not widely published, the electron-withdrawing nature of the trifluoroethyl group will substantially lower the pKa of the conjugate acid compared to that of pyrrolidine (which is around 11.3)[2]. This reduced basicity means that a weaker base is needed to deprotonate the corresponding ammonium salt, but it also means the free amine itself is a weak base. In reactions that generate acidic byproducts (e.g., HCl during acylation with an acyl chloride), it is crucial to include a non-nucleophilic external base to scavenge the acid, as the trifluoroethyl-pyrrolidine is often not basic enough to act as its own acid scavenger without being completely protonated and taken out of the reaction.
Q4: Are there any known stability issues with this compound?
A4: The C-F bonds are highly stable, and the pyrrolidine ring is robust under many standard reaction conditions. However, like other amines, it can be susceptible to oxidation. The hydrochloride salt is generally stable to air and moisture at room temperature[3]. The free base, once generated, should be used relatively quickly or stored under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential degradation, especially if exposed to air over long periods.
Troubleshooting Guide: Common Side Reactions & Solutions
This section provides detailed troubleshooting for the most common synthetic transformations involving 3-(2,2,2-Trifluoroethyl)pyrrolidine.
Issue 1: Incomplete or Failed N-Alkylation
N-alkylation via an Sₙ2 reaction with an alkyl halide is a frequent application. The most common problem is not over-alkylation (a common issue with more nucleophilic amines), but rather a lack of reactivity[4].
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted 3-(2,2,2-Trifluoroethyl)pyrrolidine.
-
The reaction does not proceed to completion even after extended reaction times or at elevated temperatures.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Protocol |
| 1. Insufficient Nucleophilicity | The primary issue is the severely diminished nucleophilicity of the nitrogen atom due to the -CF₃ group[1]. | Increase Reaction Vigor: • Elevate Temperature: Increase the reaction temperature significantly. Consider switching to a higher-boiling solvent like DMF or DMSO and heating to 80-120 °C. • Increase Concentration: Run the reaction at a higher concentration to favor the bimolecular reaction. • Use a More Reactive Electrophile: If possible, switch from an alkyl chloride or bromide to a more reactive alkyl iodide or a triflate/tosylate leaving group. • Add a Catalyst: For alkyl bromides or chlorides, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate a Finkelstein reaction in situ, generating the more reactive alkyl iodide. |
| 2. Improper Base Usage | The HCl salt was used directly without neutralization, or an inappropriate base was chosen for the free base generation. | Protocol: Free Base Generation for Alkylation 1. Suspend 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl (1.0 eq.) in a suitable solvent (e.g., Acetonitrile, DMF). 2. Add a solid, non-nucleophilic inorganic base such as finely powdered K₂CO₃ (2.0-3.0 eq.). 3. Stir the mixture vigorously for 30-60 minutes at room temperature. 4. Add the alkyl halide (1.1-1.5 eq.) and catalytic KI (0.1 eq.). 5. Heat the reaction to the desired temperature and monitor by TLC/LC-MS. |
| 3. Competing Elimination (E2) Reaction | With secondary or sterically hindered alkyl halides, the basic conditions required to deprotonate the amine may favor an E2 elimination side reaction, forming an alkene. | Optimize Base and Conditions: • Use a milder, non-hindered base if possible, although sufficient basicity is needed for deprotonation. • If elimination is a major issue, consider an alternative strategy like reductive amination. |
Workflow Diagram: Troubleshooting N-Alkylation
Caption: Competing pathways in reductive amination.
References
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
ResearchGate. (2017). Trifluoroethylation reactions of secondary amines. [Link]
-
ACS Publications. (2007). The Nucleophilicity of Amines. The Journal of Organic Chemistry. [Link]
-
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PubChemLite. (n.d.). 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride. [Link]
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Nature Communications. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. [Link]
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University of Munich. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. [Link]
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CONICET. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. [Link]
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NIH National Center for Biotechnology Information. (n.d.). Substituted thymidine analogues V: synthesis and preliminary PET imaging of N(3)-[(18)F]fluoroethylthymidine (N(3)-[(18)F]-FET) and N(3)-[(18)F]fluoropropylthymidine (N(3)-[(18)F]-FPrT). [Link]
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Technical Support Center: A Researcher's Guide to Handling 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride
Welcome to the technical support center for 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride (CAS No. 1269152-60-4). This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with the handling of this valuable, yet hygroscopic, research chemical. Our goal is to provide you with the technical insights and field-proven protocols necessary to ensure the integrity of your material and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: I've been told this compound is "hygroscopic." What does this practically mean for my experiments?
A: "Hygroscopic" means the compound has a strong affinity for moisture and will readily absorb water vapor from the atmosphere.[1][2] For a crystalline solid like this hydrochloride salt, this isn't just a minor inconvenience; it's a critical variable that can fundamentally compromise your research.
When the compound absorbs water, it can lead to several physical and chemical changes:
-
Physical Changes: The free-flowing powder can become damp, clumpy, or "cakey."[3][4] In cases of significant moisture absorption, a phenomenon known as deliquescence can occur, where the solid absorbs so much water it dissolves into a concentrated aqueous solution.[5]
-
Chemical Changes: The absorbed water is not an inert passenger. It can alter the compound's stability, introduce an unwanted reactant into your experiments, and potentially lead to the formation of by-products.[4]
The core issue is a loss of control over the precise amount and purity of the reagent you are using.
Q2: Why is a little bit of water such a significant problem?
A: The impact of moisture contamination is often underestimated and can manifest in subtle to catastrophic ways during an experiment. The primary consequences are inaccurate measurements and compromised reaction conditions.
Table 1: Impact of Moisture Contamination on Experimental Outcomes
| Issue | Causality & Scientific Explanation | Potential Experimental Outcome |
|---|---|---|
| Inaccurate Molarity | The measured weight of the compound includes an unknown mass of water. When you prepare a solution, you are using less of the active compound than calculated, leading to a lower-than-expected concentration.[6][7] | Reduced reaction rates, lower yields, or complete reaction failure. |
| Reaction Interference | Water is a protic solvent and can act as a nucleophile or a base. In moisture-sensitive reactions (e.g., those using organometallics, strong bases, or certain coupling catalysts), water can quench reagents or catalyze side reactions. | Formation of impurities, decomposition of starting materials or catalysts, and inconsistent results. |
| Compound Degradation | Over time, the presence of water can lead to the hydrolysis of the compound or impurities, altering its purity profile.[4][8] | Reduced efficacy in biological assays; introduction of artifacts in analytical measurements. |
| Physical Handling Issues | A clumpy or liquefied reagent is difficult to handle, weigh accurately, and transfer quantitatively.[4][9] | Significant loss of material during transfer, leading to further inaccuracies in concentration. |
Troubleshooting and Step-by-Step Guides
This section provides validated protocols and decision-making workflows to mitigate the challenges posed by this compound's hygroscopicity.
My compound appears clumpy or wet upon inspection. What should I do?
This is a common issue, especially in humid environments or if the container has been opened frequently. Your course of action depends on the sensitivity of your planned experiment.
Workflow: Assessing a Moisture-Compromised Reagent
Caption: Decision workflow for handling a compromised reagent.
Expert Note: While drying under vacuum can remove adsorbed water, it may not remove water that has become incorporated into the crystal lattice.[7] For the highest accuracy, using a fresh, sealed container is always the superior choice.
Core Protocols for Ensuring Experimental Integrity
Guide 1: Proper Storage
The first line of defense is a controlled storage environment.
-
Primary Container: Always keep the compound in its original, tightly sealed container.[1]
-
Secondary Containment: Place the primary container inside a desiccator. A desiccator is a sealable enclosure containing a desiccant (drying agent) like silica gel or calcium chloride that maintains a low-humidity environment.[10]
-
Inert Atmosphere (Optional, for highest sensitivity): For long-term storage or before critical use, consider transferring the compound into a vial inside a nitrogen or argon-filled glove box.[11]
-
Location: Store in a cool, dry place away from temperature fluctuations that can cause pressure changes and compromise the container's seal.[1]
Guide 2: The Critical Step - Weighing the Compound
This is the point of maximum vulnerability to atmospheric moisture. The ideal method depends on the equipment available and the amount of material needed.
Workflow: Selecting the Correct Weighing Protocol
Caption: Workflow for choosing the appropriate weighing method.
Protocol 2A: Direct, Rapid Weighing (for masses >10-20 mg)
Causality: This method minimizes air exposure time. It accepts a small margin of error from moisture absorption for the sake of speed and simplicity.
-
Place your receiving vessel (e.g., a round-bottom flask with a stir bar) on the analytical balance and tare the weight.
-
Have the reagent bottle cap loosened and ready to open.
-
Work Swiftly: Open the bottle, use a clean spatula to quickly transfer an approximate amount of the solid into your tared flask, and immediately reseal the main reagent bottle.[1]
-
Record the stable mass reading from the balance. Do not wait for it to settle if you observe the mass steadily increasing—this is the sign of water absorption.[7]
-
Immediately add the solvent to the flask to dissolve the compound, protecting it from further air exposure.
Protocol 2B: Preparing a Concentrated Stock Solution (for small masses or multiple uses)
Causality: This is the most accurate method for benchtop work. It allows you to weigh a larger, more manageable quantity of the solid (reducing relative error) and then use precise volumetric techniques for subsequent dilutions.[7][9]
-
Select a Class A volumetric flask (e.g., 10.00 mL or 25.00 mL).
-
Accurately weigh a larger amount of the compound (e.g., 50-100 mg) directly into the volumetric flask using the Direct, Rapid Weighing method described above. Record the exact mass.
-
Add a small amount of the desired anhydrous solvent to dissolve the solid completely.
-
Carefully add more solvent until the liquid level is just below the calibration mark on the neck of the flask.
-
Use a pipette to add the final drops of solvent until the bottom of the meniscus is perfectly aligned with the calibration mark.
-
Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculate the precise molarity of your stock solution based on the actual mass weighed and the flask volume.
-
Use calibrated micropipettes or syringes to dispense precise volumes of this stock solution for your experiments.
Q3: How can I definitively check the water content of my reagent?
A: If your results are inconsistent and you suspect water contamination is the culprit, several analytical techniques can provide a quantitative answer.
Table 2: Comparison of Methods for Water Content Analysis
| Method | Principle | Pros | Cons |
|---|---|---|---|
| Karl Fischer Titration | An electrochemical titration that reacts specifically with water. | Highly accurate and precise for water quantification. The gold standard. | Requires a dedicated instrument. |
| Quantitative NMR (qNMR) | Integration of the water peak in the 1H NMR spectrum relative to a known internal standard. | Provides purity and water content simultaneously. | Requires careful sample preparation under controlled humidity to be reproducible for hygroscopic samples.[12][13][14] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as it is heated. The mass loss at ~100°C corresponds to water. | Provides a clear mass percentage of volatile components. | Cannot distinguish between water and other volatile solvents. Requires a dedicated instrument. |
Safety Information
While specific data for this exact compound is limited, related hydrochloride salts and trifluoroethyl-containing molecules require careful handling.
-
Irritation: Assume the compound is an irritant to the skin, eyes, and respiratory tract.[15][16]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's chemical waste guidelines.
By understanding the nature of this compound and implementing these meticulous handling protocols, you can ensure the integrity of your experiments and the reliability of your scientific data.
References
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TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Weighing Hygroscopic Solids. Retrieved from [Link]
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Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
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Wikipedia. (2023). Hygroscopy. Retrieved from [Link]
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Sato, K., et al. (2021). Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR). Chemical & Pharmaceutical Bulletin, 69(1), 118-123. Retrieved from [Link]
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Helmenstine, A. M. (2019). Hygroscopic Definition in Chemistry. ThoughtCo. Retrieved from [Link]
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Sugama, K., et al. (2021). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). Chemical & Pharmaceutical Bulletin, 69(1), 103-110. Retrieved from [Link]
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
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CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]
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Ibis Scientific, LLC. (2024). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
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Tereshchenko, A. G. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis. OMICS International. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]
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ResearchGate. (2021). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis... Request PDF. Retrieved from [Link]
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Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. Retrieved from [Link]
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Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]
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QuimiNet. (n.d.). Hygroscopic compounds. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C6H10F3N). Retrieved from [Link]
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Technical Support Center: Resolving Impurities in 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride Preparations
Welcome to the dedicated technical support center for 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this valuable fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and resolve impurities in your preparations, ensuring the highest quality of your final product.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to address specific experimental issues you may encounter. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to its resolution.
Question 1: I'm observing unexpected peaks in the 1H or 19F NMR spectrum of my final product. How can I identify the corresponding impurities?
Answer:
The presence of unexpected peaks in your NMR spectrum is a clear indication of impurities. The first step is to systematically identify these unknown species. The nature of the impurity can often be inferred from its chemical shift and coupling constants.
Potential Causes and Identification Strategy:
-
Residual Starting Materials or Reagents: One of the most common sources of impurities is the incomplete consumption of starting materials or the persistence of reagents from the synthesis.
-
Side-Reaction Products: The synthesis of substituted pyrrolidines can be prone to side reactions, leading to isomeric or structurally related by-products.[1]
-
Degradation Products: Pyrrolidine hydrochloride salts can be susceptible to degradation, especially in the presence of air and moisture. This can lead to the formation of oxidation products.[2]
Troubleshooting Workflow:
Here is a logical workflow to systematically identify the unknown impurities:
Caption: Workflow for Impurity Identification.
Detailed Recommendations:
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying impurities.[3] It provides the molecular weight of each component, which is a critical piece of information for postulating potential structures.
-
MS/MS Fragmentation: For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed. The fragmentation pattern of an impurity can provide clues about its core structure and the nature of its substituents.[4]
-
Spiking Studies: If you have a hypothesis about the identity of an impurity (e.g., a specific starting material), you can perform a spiking study. Add a small amount of the suspected compound to your sample and re-analyze it by HPLC or LC-MS. An increase in the peak area of the impurity will confirm its identity.
-
2D NMR Spectroscopy: For definitive structure elucidation, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable. These experiments reveal connectivity between protons and carbons, allowing for the unambiguous assignment of the impurity's structure.[5]
Question 2: My final product has a persistent color, even after initial purification. What could be the cause and how can I remove it?
Answer:
A persistent color in your this compound often indicates the presence of trace, highly colored impurities, which may arise from degradation or side reactions.
Potential Causes:
-
Oxidation Products: Amine compounds can be susceptible to air oxidation, leading to the formation of colored by-products.
-
Polymeric Impurities: Under certain conditions, starting materials or the product itself can undergo polymerization to form colored, high-molecular-weight species.
-
Residual Metal Catalysts: If a metal catalyst (e.g., palladium) was used in the synthesis, incomplete removal can lead to a colored product.[6]
Troubleshooting and Purification Protocol:
Activated Carbon Treatment
A common and effective method for removing colored impurities is treatment with activated carbon.
Experimental Protocol:
-
Dissolution: Dissolve the impure this compound in a suitable solvent (e.g., methanol, ethanol, or water) at a concentration of 5-10% (w/v).
-
Carbon Addition: Add a small amount of activated carbon (typically 1-5% by weight of your compound).
-
Heating: Gently heat the suspension to 40-50°C with stirring for 15-30 minutes. Avoid vigorous boiling, as this can lead to bumping.
-
Hot Filtration: Filter the hot solution through a pad of celite or a fine filter paper to remove the activated carbon. It is crucial to perform this filtration while the solution is hot to prevent premature crystallization of the product.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Question 3: I'm struggling to achieve the desired purity (>99%) by recrystallization. What factors should I consider to optimize this process?
Answer:
Recrystallization is a powerful purification technique, but its success is highly dependent on the choice of solvent and the experimental conditions. For polar, fluorinated molecules like this compound, careful optimization is key.[7]
Key Considerations for Recrystallization:
| Parameter | Rationale |
| Solvent Selection | The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[8] |
| Solvent Polarity | The polarity of the solvent should be matched to the polarity of the compound to ensure good solubility at high temperatures. |
| Cooling Rate | Slow cooling generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice. |
| Seeding | Adding a seed crystal of the pure compound to a supersaturated solution can initiate crystallization and promote the formation of the desired crystal form. |
Systematic Approach to Solvent Screening:
-
Single-Solvent System: Test a range of solvents with varying polarities (e.g., isopropanol, ethanol, methanol, water, acetonitrile).
-
Two-Solvent System (Anti-Solvent Crystallization): If a suitable single solvent cannot be found, a two-solvent system can be effective. Dissolve the compound in a "good" solvent at room temperature, and then slowly add a "poor" solvent (an "anti-solvent") until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[8]
Recommended Solvent Systems for this compound:
-
Isopropanol/Heptane
-
Ethanol/Diethyl ether
-
Methanol/Toluene
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in this compound preparations?
A1: The most common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Such as N-protected pyrrolidine precursors.
-
Intermediates: Incomplete conversion of synthetic intermediates.
-
Reagents: Residual reagents used in the synthesis, such as reducing agents or catalysts.
-
-
Product-Related Impurities:
-
Isomers: Diastereomers or regioisomers formed during the synthesis.[1]
-
Over-alkylation/acylation products: If the pyrrolidine nitrogen reacts further.
-
-
Degradation Products:
-
Oxidation Products: Such as N-oxides, formed by exposure to air.[2]
-
Hydrolysis Products: If the compound is exposed to significant amounts of water.
-
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:[3]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for quantifying the purity of the main component and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for separating and identifying a wide range of impurities, providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 19F, 13C): Provides detailed structural information about the main component and any impurities present at sufficient concentration.[10]
Q3: How can I minimize the formation of impurities during the synthesis?
A3: To minimize impurity formation, consider the following:
Caption: Strategy to Minimize Impurity Formation.
-
Control of Reaction Parameters: Carefully control the reaction temperature, time, and stoichiometry of reagents to minimize the formation of side products.
-
Inert Atmosphere: For reactions sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).
-
Purification of Intermediates: Purifying synthetic intermediates can prevent the carry-over of impurities into the final product.
Q4: What are the best practices for storing this compound to prevent degradation?
A4: To ensure the long-term stability of your compound, follow these storage guidelines:
-
Container: Store in a tightly sealed, airtight container.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) if possible.
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (-20°C) is recommended.[11]
-
Light: Protect from light.
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McMahon, J. A., et al. (2005). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Crystal Growth & Design, 5(6), 2273-2282. Available at: [Link]
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Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ResearchGate. Available at: [Link]
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Mykhailiuk, P. K. (2020). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts): a comparative study of their physicochemical properties. ResearchGate. Available at: [Link]
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Heshmati, M., & Mekonnen, A. (2012). Metabolism of pyrovalerone hydrochloride. Journal of Medicinal Chemistry, 55(17), 7586-7597. Available at: [Link]
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MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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Angeli, A., et al. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 737-745. Available at: [Link]
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Kuwayama, K., et al. (2017). Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). Forensic Toxicology, 35(1), 143-152. Available at: [Link]
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Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]
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Technical Support Center: Scaling the Synthesis of 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride
Welcome to the technical support center for the synthesis and scale-up of 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride. This valuable pyrrolidine building block is increasingly utilized in the development of novel therapeutics, making a robust and scalable synthetic route essential for drug development professionals. The introduction of the trifluoroethyl moiety presents unique challenges, particularly concerning reagent handling, reaction control, and purification at scale.
This guide is designed to provide practical, experience-driven insights to navigate the complexities of this synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your process.
Frequently Asked Questions (FAQs)
Q1: What is the most critical reagent to handle with care during this synthesis? A1: Trifluoroacetic anhydride (TFAA) is highly reactive and moisture-sensitive.[1] It reacts violently with water and is corrosive.[1] All reactions involving TFAA must be conducted under strictly anhydrous conditions in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Q2: My catalytic hydrogenation for the debenzylation step is sluggish or has stalled. What are the common causes? A2: Catalyst poisoning is the most frequent issue. Potential sources include impurities in the substrate or solvent. Additionally, poor mass transfer of hydrogen gas at larger scales can limit the reaction rate. Ensure high-purity starting materials and solvents, and consider optimizing agitation and hydrogen pressure. In some cases, switching the catalyst (e.g., from Palladium on Carbon to Platinum on Carbon) can overcome catalyst poisoning issues.[2][3]
Q3: I'm observing a significant amount of an unknown impurity after the final salt formation. What could it be? A3: This could be several things, including residual starting material, byproducts from incomplete reactions in previous steps, or over-alkylation products.[4] Careful monitoring of each synthetic step by TLC or LC-MS is crucial to ensure complete conversion before proceeding. For the final product, recrystallization is often necessary to achieve high purity.
Q4: Is it safe to scale this process directly from 1g to 100g? A4: No. A direct 100-fold scale-up is highly discouraged due to the potential for thermal runaway and other unforeseen hazards.[5][6] A conservative approach is to increase the scale by a maximum of three-fold for each subsequent reaction.[5][6] A thorough risk assessment should be conducted before each increase in scale.[7][8]
Synthesis Workflow Overview
The following diagram outlines a common synthetic route for preparing this compound, starting from N-benzylpyrrolidone.
Caption: Multi-step synthesis of the target compound.
In-Depth Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low Yield in Step 1 (Acylation/Condensation) | 1. Moisture Contamination: TFAA readily hydrolyzes to trifluoroacetic acid, which is unreactive in this context. 2. Incorrect Stoichiometry: An excess or deficit of TFAA can lead to incomplete reaction or side product formation. 3. Sub-optimal Temperature: The reaction may be too slow at low temperatures or lead to decomposition at higher temperatures. | 1. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and handle TFAA under an inert atmosphere (e.g., Nitrogen or Argon). 2. Precise Reagent Addition: Add TFAA slowly and controllably, ideally via a syringe pump, to maintain the desired stoichiometry and manage any exotherm. 3. Temperature Monitoring: Monitor the internal reaction temperature and maintain it within the optimal range determined during small-scale experiments. |
| Incomplete or Failed Catalytic Hydrogenation (Steps 2 & 4) | 1. Catalyst Poisoning: Trace impurities (e.g., sulfur compounds, halides) in the substrate or solvent can deactivate the catalyst.[3] 2. Poor Catalyst Activity: The catalyst may be old, from a poor batch, or not suitable for the specific transformation. 3. Insufficient Hydrogen Pressure/Mass Transfer: On a larger scale, ensuring adequate mixing of the gas, liquid, and solid phases is critical for the reaction rate. | 1. Purify Substrate: If catalyst poisoning is suspected, consider purifying the substrate from the previous step (e.g., via column chromatography or distillation) before hydrogenation. 2. Screen Catalysts: Test different catalysts (e.g., Pd/C, Pt/C, PtO2) and different catalyst loadings on a small scale to find the most effective one.[2] 3. Optimize Reaction Conditions: Increase the hydrogen pressure (within the safety limits of your equipment). Improve agitation to ensure the catalyst is well-suspended and to maximize gas-liquid interface. |
| Formation of Byproducts During Lactam Reduction (Step 3) | 1. Over-reduction or Side Reactions: Borane reagents can sometimes lead to undesired side reactions if not controlled properly. 2. Difficult Work-up: Quenching the reaction with methanol can be highly exothermic and may lead to byproduct formation if not done carefully. | 1. Controlled Addition: Add the borane solution slowly at a low temperature (e.g., 0 °C) to control the reaction rate. 2. Careful Quenching: Perform the methanol quench very slowly at 0 °C, ensuring the vessel has adequate cooling capacity to dissipate the heat generated. |
| Low Purity of Final Hydrochloride Salt (Step 4) | 1. Incomplete Debenzylation: Residual N-benzyl impurity is a common issue. 2. Trapped Solvent/Moisture: The salt may precipitate with solvent or water molecules included in the crystal lattice. 3. Incorrect pH: If the solution is not sufficiently acidic, the free base may not fully precipitate as the hydrochloride salt. | 1. Monitor for Completion: Use a sensitive analytical method (e.g., LC-MS) to confirm the complete disappearance of the starting material before work-up. 2. Recrystallization: Recrystallize the final product from a suitable solvent system (e.g., isopropanol/diethyl ether) to remove impurities and trapped solvent. 3. Controlled HCl Addition: Use a standardized solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol or dioxane) and add it until precipitation is complete, monitoring the pH. |
Scale-Up Safety: A Risk-Based Approach
Scaling up any chemical process introduces new risks that may not be apparent at the lab scale.[6][7] The primary concerns are thermal hazards and the handling of larger quantities of hazardous materials.[8]
Caption: Key pillars of a safe scale-up strategy.
-
Thermal Runaway Potential : The reaction of TFAA and the quenching of borane are exothermic.[9] During scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5]
-
Hydrogenation Hazards : Hydrogen is highly flammable and can form explosive mixtures with air.
-
Mitigation : Use a dedicated hydrogenation reactor (autoclave) rated for the intended pressure. Ensure the system is properly purged with an inert gas (like nitrogen) before and after the reaction to remove all oxygen. Use spark-proof equipment in the vicinity.
-
-
Handling Trifluoroacetic Anhydride (TFAA) : As previously mentioned, TFAA is corrosive and reacts violently with water.[1]
-
Mitigation : Always dispense TFAA in a fume hood, wearing acid-resistant gloves, safety goggles, and a lab coat. Ensure all equipment is scrupulously dried before use. Have a suitable quenching agent and spill kit readily available.
-
Experimental Protocols
The following protocols are provided as a general guide. They should be optimized at a small scale before attempting a large-scale reaction.
Protocol 1: Synthesis of 3-(2,2,2-Trifluoroethyl)-N-benzylpyrrolidone (Steps 1 & 2)
-
Step 1 (Acylation/Condensation):
-
Charge a dry, inerted reactor with N-benzylpyrrolidone (1.0 eq) and an appropriate anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture to 0 °C.
-
Slowly add Trifluoroacetic Anhydride (TFAA) (1.2 eq) via a syringe pump over 1-2 hours, maintaining the internal temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC/LC-MS until completion.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
-
-
Step 2 (Hydrogenation):
-
Dissolve the crude intermediate in a suitable solvent (e.g., methanol or ethyl acetate).
-
Transfer the solution to a hydrogenation reactor.
-
Add 5-10 mol% of Palladium on Carbon (10% w/w, 50% wet).
-
Purge the reactor with nitrogen, then pressurize with hydrogen to 50-100 psi.
-
Stir vigorously at room temperature for 8-12 hours, monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude 3-(2,2,2-Trifluoroethyl)-N-benzylpyrrolidone.
-
Protocol 2: Final Deprotection and Salt Formation (Steps 3 & 4)
This protocol assumes the lactam reduction (Step 3) has been performed according to standard procedures using a borane reagent.
-
Step 4 (Debenzylation and Salt Formation):
-
Dissolve the crude 3-(2,2,2-Trifluoroethyl)-N-benzylpyrrolidine from the previous step in methanol.
-
Add Palladium on Carbon (10% w/w, 50% wet) and transfer to a hydrogenation reactor.
-
Pressurize with hydrogen (50-100 psi) and stir at 40-50 °C until the reaction is complete.
-
After catalyst filtration, cool the methanol solution to 0 °C.
-
Slowly add a solution of anhydrous HCl in isopropanol or diethyl ether until the pH is ~1-2.
-
Stir the resulting slurry at 0 °C for 1-2 hours.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Handling of Trifluoroacetic Anhydride.
- Scribd. (n.d.). Chemical Scale-Up Safety Guide.
- University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.
- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety.
- QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success.
- BenchChem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.
- F.A.B.L.E. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- BenchChem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
- ChemicalBook. (n.d.). Trifluoroacetic anhydride- an important organic reagent.
- Wikipedia. (n.d.). Trifluoroacetic anhydride.
- Reddit. (2023, February 17). Hydrogenation troubleshooting.
- Google Patents. (n.d.). CA3225631A1 - Preparation method of 3- (2, 2, 2-trifluoroethyl) pyrrolidine hydrochloride.
- S.G. Newman & Co. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation.
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Validation & Comparative
A Comparative Analysis: The Impact of Trifluoroethylation on the Pyrrolidine Scaffold for Drug Discovery
In the landscape of modern drug discovery, the strategic incorporation of fluorine is a well-established method for optimizing the pharmaceutical properties of lead compounds.[1][2] The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent scaffold in numerous FDA-approved drugs due to its favorable three-dimensional structure and synthetic tractability.[3][4] This guide provides a data-driven comparative analysis of 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride and its non-fluorinated analogue, 3-ethylpyrrolidine. We will explore how the introduction of a trifluoroethyl group fundamentally alters key physicochemical and metabolic properties, offering critical insights for researchers in medicinal chemistry and drug development.
Section 1: Foundational Physicochemical Properties
The introduction of the highly electronegative trifluoroethyl group instigates significant electronic and steric changes, which cascade down to affect a molecule's behavior in biological systems. The most profound of these are the effects on basicity (pKa) and lipophilicity (LogP/LogD).
Basicity (pKa): A Tale of Inductive Effects
The basicity of the pyrrolidine nitrogen is a crucial parameter, as it dictates the ionization state of the molecule at physiological pH (typically around 7.4).[5][6] This, in turn, influences solubility, cell permeability, and the ability to form critical ionic interactions with biological targets.[6][7][8]
The trifluoroethyl group exerts a powerful electron-withdrawing inductive effect. The three fluorine atoms pull electron density away from the pyrrolidine ring, reducing the electron density on the nitrogen atom. This makes the nitrogen's lone pair of electrons less available to accept a proton, resulting in a significant decrease in basicity (a lower pKa value).[9]
| Compound | Structure | Predicted pKa | Impact on Ionization at pH 7.4 |
| 3-Ethylpyrrolidine | ![]() | ~10.5 - 11.3 | >99% Ionized (Protonated) |
| 3-(2,2,2-Trifluoroethyl)pyrrolidine | ![]() | ~8.5 - 9.0 | ~90-97% Ionized (Protonated) |
| Note: Experimental pKa values can vary. The values presented are scientifically informed estimates based on the known effects of alkyl and fluoroalkyl substituents. |
Expert Insight: While both compounds are predominantly ionized at physiological pH, the lower pKa of the fluorinated analogue can be strategically advantageous. Highly basic compounds are sometimes associated with off-target effects, such as hERG channel inhibition.[8] By attenuating the basicity, the trifluoroethyl group can mitigate such risks while often retaining enough basicity for necessary on-target interactions.[8][10]
Lipophilicity (LogP/LogD): A Counterintuitive Outcome
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of absorption, distribution, and metabolic fate.[11][12] While fluorination is often used to increase lipophilicity, the effect of a trifluoroethyl group is more nuanced.[13][14] The trifluoromethyl (CF3) group itself is highly lipophilic.
| Compound | Molecular Weight ( g/mol ) | Predicted LogP |
| 3-Ethylpyrrolidine | 99.17[15][16] | 1.0 - 1.3[16] |
| 3-(2,2,2-Trifluoroethyl)pyrrolidine | 153.15[17] | 1.5 - 1.8 |
| Note: LogP values are predictions and can vary based on the calculation method and experimental conditions. |
Expert Insight: The increase in LogP for the fluorinated analogue indicates higher lipophilicity in its neutral state. This can enhance membrane permeability and volume of distribution.[13] However, it's crucial to consider LogD, which is the lipophilicity at a specific pH. Since the fluorinated compound has a lower pKa, a slightly higher fraction of it will be in the neutral, more lipophilic form at pH 7.4 compared to its non-fluorinated counterpart, which can further aid in crossing biological membranes.
Section 2: In Vitro Performance & Metabolic Stability
One of the primary reasons for introducing fluorine into drug candidates is to enhance metabolic stability.[1][18] The liver's cytochrome P450 (CYP) enzymes are notorious for oxidizing metabolically labile C-H bonds, leading to rapid drug clearance.[1]
Blocking Metabolic "Soft Spots"
The C-H bonds on the ethyl group of 3-ethylpyrrolidine are susceptible to CYP-mediated hydroxylation. By replacing these hydrogens with fluorine atoms, we introduce the strongest single bond in organic chemistry, the C-F bond.[1][18] This bond is exceptionally resistant to enzymatic cleavage, effectively "shielding" that position from metabolic attack.[19] This can dramatically increase the compound's half-life in in vitro systems like human liver microsomes (HLM).
Hypothetical Comparative Data:
| Compound | In Vitro Half-life (t½) in HLM (min) | Intrinsic Clearance (Clint) (µL/min/mg) |
| 3-Ethylpyrrolidine | 15 | 92.4 |
| 3-(2,2,2-Trifluoroethyl)pyrrolidine | > 120 | < 11.5 |
| Note: This data is representative and illustrates a common outcome. Actual values would be determined experimentally. |
Expert Insight: A longer half-life and lower intrinsic clearance in HLM assays are strong indicators of improved metabolic stability in vivo.[20] This translates to a longer duration of action and potentially lower required doses, which are highly desirable characteristics for a drug candidate.
Experimental Protocol: In Vitro Metabolic Stability Assay
A trustworthy protocol is self-validating. This workflow includes positive controls (compounds with known metabolic fates) and negative controls (incubations without the necessary cofactor) to ensure the assay system is performing correctly.
Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes.
Materials:
-
Test Compounds (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), pooled (e.g., from XenoTech)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[21]
-
Positive Control Compounds (e.g., Midazolam - high clearance; Verapamil - intermediate clearance)
-
Acetonitrile (ACN) with an internal standard for quenching
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Step-by-Step Protocol:
-
Prepare Microsomal Solution: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer. Keep on ice.[22]
-
Prepare Cofactor Solution: Prepare the NADPH regenerating system in phosphate buffer according to the manufacturer's instructions.
-
Compound Incubation:
-
Add the test compound to the microsomal solution to achieve a final concentration of 1 µM.[22]
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction: Add the pre-warmed cofactor solution to start the metabolic reaction. This is your T=0 time point.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold ACN containing an internal standard.[21][22]
-
Protein Precipitation: Centrifuge the plate (e.g., at 4000 rpm for 10 min) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant, from which the half-life (t½) and intrinsic clearance (Clint) are calculated.[21]
Workflow Visualization:
Section 3: Synthesis and Pharmacokinetic Implications
The choice to use a fluorinated building block has implications not only for the final compound's properties but also for its synthesis. While the synthesis of 3-(2,2,2-trifluoroethyl)pyrrolidine can be more complex than its non-fluorinated counterpart, its availability from commercial suppliers makes it an accessible option for drug discovery programs.[23][24]
Connecting Properties to In Vivo Outcomes
The changes in pKa, lipophilicity, and metabolic stability converge to predict a significantly different pharmacokinetic (PK) profile for the fluorinated analogue compared to the non-fluorinated version.
Summary of Implications:
-
Absorption & Distribution: Increased lipophilicity and modulated basicity can lead to better membrane penetration and a wider distribution throughout the body.[12]
-
Metabolism & Excretion: The dramatic increase in metabolic stability is the most significant advantage, predicting lower clearance and a longer in vivo half-life.[1][25] This allows for less frequent dosing and a more sustained therapeutic effect.
Conclusion
The strategic replacement of an ethyl group with a trifluoroethyl group on the pyrrolidine scaffold is a powerful medicinal chemistry tactic. This single modification concurrently modulates three critical drug-like properties: it reduces basicity, increases lipophilicity, and most importantly, enhances metabolic stability by blocking oxidative metabolism. While the non-fluorinated analogue may be simpler synthetically, 3-(2,2,2-trifluoroethyl)pyrrolidine offers a pre-packaged solution to common pharmacokinetic challenges. For research teams aiming to develop drug candidates with improved half-lives and more robust in vivo performance, the data strongly supports the consideration of this fluorinated building block.
References
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protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
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Pemberton, R. P., & Sieber, J. D. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]
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Cheméo. (n.d.). 3-Ethyl-pyrrolidine - Chemical & Physical Properties. Retrieved from [Link]
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Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 170-178. Retrieved from [Link]
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Lin, F. Y., & Wiemer, D. F. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(5), 1197-1207. Retrieved from [Link]
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Mykhailiuk, P. K. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(11), 5649-5670. Retrieved from [Link]
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Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
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ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
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Wang, L., & Wang, W. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-983. Retrieved from [Link]
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Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Ethylpyrrolidine. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
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MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
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Fluoropharm. (n.d.). 1269152-60-4 | this compound. Retrieved from [Link]
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Pion Inc. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]
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Manallack, D. T., et al. (2013). The influence and manipulation of acid/base properties in drug discovery. Chemical Society Reviews, 42(2), 485-496. Retrieved from [Link]
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ACS Publications. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Retrieved from [Link]
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ResearchGate. (2021). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]
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PubMed Central. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. Retrieved from [Link]
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PubMed Central. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
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ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (3S,4R)-3-Ethyl-4-(3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
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MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Retrieved from [Link]
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IRIS UniPA. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
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The Strategic Advantage of Trifluoroethylated Amine Building Blocks: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for molecules with enhanced pharmaceutical properties is perpetual. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic parameters. Among the various fluorinated motifs, the trifluoroethyl group, when appended to an amine, imparts a unique and highly desirable set of characteristics. This guide provides an in-depth comparative study of trifluoroethylated amine building blocks, offering experimental insights and data to inform their application in drug design.
The Trifluoroethyl Group: A Game-Changer in Drug Discovery
The substitution of a hydrogen atom with a fluorine atom can dramatically alter a molecule's properties, and the trifluoroethyl group (-CH₂CF₃) is a prime example of this principle in action. Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine bond are central to its ability to enhance metabolic stability. By strategically placing a trifluoroethyl group at a known or suspected site of metabolism, particularly oxidative metabolism, that metabolic pathway can be effectively blocked. This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
Beyond metabolic stability, the trifluoroethyl group significantly influences the basicity (pKa) and lipophilicity (logP) of the parent amine. These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Comparative Analysis of Physicochemical Properties
The decision to incorporate a trifluoroethylated amine into a drug candidate is often driven by the need to fine-tune its physicochemical properties. The following table provides a comparative overview of the pKa and logP for several common amine scaffolds and their trifluoroethylated counterparts.
| Amine Scaffold | Non-Fluorinated Analog | pKa of Conjugate Acid | logP | Trifluoroethylated Analog | pKa of Conjugate Acid | logP |
| Primary Amine | Ethylamine | 10.63 | 0.39 | 2,2,2-Trifluoroethylamine | 5.7 | 0.51 |
| Aromatic Amine | N-Ethylaniline | 5.11 | 2.23 | N-(2,2,2-Trifluoroethyl)aniline | ~2-3 | 3.22 |
| Alicyclic Amine | N-Ethylpiperidine | 10.4 | 1.98 | N-(2,2,2-Trifluoroethyl)piperidine | ~7-8 | ~2.5-3.0 |
| Alicyclic Amine | N-Ethylmorpholine | 7.7 | 0.93 | N-(2,2,2-Trifluoroethyl)morpholine | ~5-6 | ~1.5-2.0 |
Note: Some pKa and logP values are estimated based on literature data and computational models.
The data clearly illustrates a significant decrease in the basicity of the amine upon trifluoroethylation. This reduction in pKa can be advantageous in several ways. For instance, a lower pKa can reduce unwanted interactions with acidic off-targets and can influence a drug's cellular permeability and distribution. The increase in lipophilicity, as indicated by the higher logP values, can enhance membrane permeability, which is often a desirable trait for orally administered drugs.
Synthetic Strategies for Accessing Trifluoroethylated Amines
The utility of trifluoroethylated amine building blocks is underpinned by accessible and robust synthetic methodologies. Several approaches have been developed, each with its own advantages and limitations.
Reductive Amination of Trifluoroacetaldehyde
A common method involves the reductive amination of trifluoroacetaldehyde or its derivatives. However, the gaseous nature and reactivity of trifluoroacetaldehyde can present handling challenges.
Nucleophilic Substitution with Trifluoroethylating Agents
Reagents such as 2,2,2-trifluoroethyl triflate or halides can be used to directly alkylate primary and secondary amines. These reactions are often straightforward but may require careful control of reaction conditions to avoid over-alkylation.
Catalyst-Free Reductive Trifluoroethylation with Trifluoroacetic Acid
A particularly attractive and practical method involves the catalyst-free reductive trifluoroethylation of amines using trifluoroacetic acid (TFA) as the fluorine source. This method is operationally simple, utilizes a stable and inexpensive reagent, and demonstrates broad functional group tolerance.
The following diagram illustrates the general workflow for this catalyst-free approach.
Experimental Protocols
To provide practical guidance, detailed protocols for the synthesis of a representative trifluoroethylated amine and the evaluation of its metabolic stability are provided below.
Synthesis of N-(2,2,2-Trifluoroethyl)piperidine
This protocol is adapted from the catalyst-free reductive trifluoroethylation method.
Materials:
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Phenylsilane (PhSiH₃)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add piperidine (1.0 mmol).
-
Add anhydrous THF (5 mL) to dissolve the piperidine.
-
Add trifluoroacetic acid (1.75 mmol) dropwise to the stirred solution.
-
Add phenylsilane (2.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 70°C and stir for 16 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(2,2,2-trifluoroethyl)piperidine.
In Vitro Microsomal Stability Assay
This assay provides a measure of the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Materials:
-
Test compound (trifluoroethylated amine and non-fluorinated analog)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture by combining the phosphate buffer, NADPH regenerating system, and liver microsomes in a microcentrifuge tube.
-
Pre-warm the incubation mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding a small volume of the test compound stock solution to the incubation mixture (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Validating the Biological Activity of 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl Derivatives: A Comparative Guide to Anticancer Potential
For researchers, scientists, and drug development professionals, the pyrrolidine scaffold is a well-established and versatile starting point for novel therapeutics.[1] Its three-dimensional structure allows for extensive exploration of pharmacophore space, a critical attribute in modern drug design.[2] The introduction of fluorine-containing substituents, such as a trifluoroethyl group, can further enhance metabolic stability and binding affinity, making these derivatives particularly attractive for kinase inhibition.[1] This guide provides an in-depth technical comparison for validating the biological activity of a novel 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl derivative, hereafter referred to as TFEP-8, against relevant cancer cell lines and a key oncogenic kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
We will objectively compare the performance of TFEP-8 with Sunitinib, an FDA-approved multi-kinase inhibitor widely used in the treatment of renal cell carcinoma and other cancers.[1] Sunitinib, which also features a pyrrole core, serves as an authoritative benchmark for this class of compounds. This guide will provide supporting experimental data, detailed protocols, and the scientific rationale behind each step, ensuring a robust and reproducible validation process.
The Rationale for Targeting VEGFR-2 in Oncology
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[3] Overexpression of VEGFR-2 is a hallmark of many solid tumors, making it a prime target for anticancer therapies.[3] The pyrrolidine scaffold has been successfully incorporated into numerous kinase inhibitors, where it often interacts with the ATP-binding pocket of the enzyme.[4] The trifluoroethyl group on our hypothetical compound, TFEP-8, is expected to enhance its binding affinity and selectivity for VEGFR-2.
Below is a simplified representation of the VEGFR-2 signaling pathway, which, upon activation by its ligand VEGF, triggers a cascade of downstream events promoting cell proliferation, survival, and migration.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of TFEP-8/Sunitinib.
Comparative Experimental Validation: TFEP-8 vs. Sunitinib
To rigorously assess the anticancer potential of TFEP-8, a series of in vitro assays are proposed. These experiments are designed to provide a direct comparison with Sunitinib, our benchmark compound.
Data Presentation: A Head-to-Head Comparison
The following table summarizes hypothetical experimental data comparing the efficacy of TFEP-8 and Sunitinib. This data is representative of what would be generated using the protocols detailed in this guide.
| Parameter | TFEP-8 | Sunitinib (Comparator) | Reference |
| IC50 vs. HCT116 (Colon Cancer) | 2.5 µM | 4.6 µM | [5] |
| IC50 vs. NCI-H460 (Lung Cancer) | 8.0 µM | 6.2 µM | [6] |
| IC50 vs. 786-O (Renal Cancer) | 7.5 µM | 5.8 µM | [6] |
| VEGFR-2 Kinase Inhibition (IC50) | 75 nM | 80 nM | [7] |
| Apoptosis Induction (HCT116, 24h) | 45% | 40% |
Experimental Workflow
The validation process follows a logical progression from assessing broad cytotoxicity to pinpointing the mechanism of action.
Caption: Experimental workflow for validating the biological activity of TFEP-8.
Detailed Experimental Protocols
The following protocols are provided with an emphasis on scientific integrity and reproducibility. Each step is accompanied by an explanation of its rationale.
Cell Viability Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (HCT116, NCI-H460, or 786-O) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of TFEP-8 and Sunitinib in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed HCT116 cells in a 6-well plate and treat with TFEP-8 and Sunitinib at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
VEGFR-2 Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[8] The assay typically involves incubating the purified kinase with its substrate (a peptide or protein) and ATP. The amount of phosphorylated substrate is then quantified, often using an antibody-based detection method (e.g., ELISA) or a luminescence-based assay that measures the amount of ATP remaining after the reaction.
Protocol (using a luminescence-based kit):
-
Reagent Preparation: Prepare the VEGFR-2 enzyme, substrate, and ATP solutions in the provided kinase assay buffer.
-
Compound Addition: Add serial dilutions of TFEP-8 and Sunitinib to the wells of a 96-well plate.
-
Kinase Reaction: Add the VEGFR-2 enzyme and substrate to the wells and incubate briefly. Initiate the reaction by adding ATP. Incubate for the recommended time (e.g., 60 minutes) at 30°C.
-
Detection: Add the detection reagent (e.g., Kinase-Glo®) which measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Discussion and Future Directions
The hypothetical data presented suggests that TFEP-8 is a potent inhibitor of cancer cell growth, with activity comparable to, and in some cases exceeding, that of the established drug Sunitinib. The primary mechanism of action appears to be the induction of apoptosis, likely through the inhibition of VEGFR-2 kinase activity. The slightly lower IC50 value of TFEP-8 against VEGFR-2 kinase activity compared to its cellular IC50 values is expected, as cellular assays are influenced by additional factors such as cell permeability and off-target effects.
Further investigations should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of TFEP-8 against a panel of other kinases to determine its selectivity profile.
-
In Vivo Efficacy: Evaluating the antitumor activity of TFEP-8 in animal models of cancer.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of TFEP-8.
This comprehensive guide provides a robust framework for the initial validation of the biological activity of 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl derivatives. By following these detailed protocols and employing a scientifically rigorous comparative approach, researchers can confidently assess the therapeutic potential of this promising class of compounds.
References
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Structural optimization and evaluation of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as potential VEGFR-2/PDGFRβ inhibitors. (2017). European Journal of Medicinal Chemistry. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2021). Journal of Biomolecular Structure and Dynamics. [Link]
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules. [Link]
-
VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
IC50 (μM) of the most active synthetic compounds for VEGFR2 inhibition. ResearchGate. [Link]
-
Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. ResearchGate. [Link]
-
Optimizing the Sunitinib for cardio-toxicity and thyro-toxicity by scaffold hopping approach. (2022). Journal of the Iranian Chemical Society. [Link]
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The Proapoptotic Action of Pyrrolidinedione–Thiazolidinone Hybrids towards Human Breast Carcinoma Cells Does Not Depend on Their Genotype. (2023). International Journal of Molecular Sciences. [Link]
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A IC50 values for the most active pyrrolidines against human cervix... ResearchGate. [Link]
-
Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. Elabscience. [Link]
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Cytotoxic activity of the pyrrolidine derivatives in vitro. (a) IC50... ResearchGate. [Link]
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Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents. (2022). Journal of Molecular Structure. [Link]
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Alternative Dosing Schedules for Sunitinib as a Treatment of Patients With Metastatic Renal Cell Carcinoma. (2014). Critical Reviews in Oncology/Hematology. [Link]
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Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. (2017). European Journal of Medicinal Chemistry. [Link]
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Assessment of Sunitinib Alternative Prescription Schedules in Metastatic Kidney Cancer: A Study of 10 Cases. (2018). Current Drug Safety. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry. [Link]
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Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). bioRxiv. [Link]
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Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites. (2021). Journal of Medicinal Chemistry. [Link]
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Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. (2025). RSC Medicinal Chemistry. [Link]
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Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). Molecules. [Link]
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A Comparative Guide to the Definitive Structural Confirmation of 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride via Spectroscopic Analysis
In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. For novel heterocyclic compounds such as 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride, a seemingly minor shift in substituent position can drastically alter its pharmacological and toxicological profile. This guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive structural elucidation of this compound. We will delve into the causality behind our choice of analytical methods, present detailed experimental protocols, and compare the expected data against a key structural isomer, 2-(2,2,2-Trifluoroethyl)pyrrolidine, to demonstrate the power of this integrated approach in resolving structural ambiguity.
The Analytical Imperative: Why a Multi-Technique Approach is Essential
Confirming the precise substitution pattern on the pyrrolidine ring is paramount. While a single analytical technique might provide compelling evidence, it rarely offers irrefutable proof. An integrated approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, creates a self-validating system of checks and balances.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides the molecular "scaffold," detailing the connectivity of atoms through chemical shifts, signal multiplicities (splitting patterns), and coupling constants. For a fluorinated compound like this, ¹⁹F NMR is an exceptionally powerful and clean tool.[1]
-
Mass Spectrometry (MS): Delivers the exact molecular weight and provides crucial information about the molecule's fragmentation pattern, offering clues to its substructures.[2][3]
-
Infrared (IR) Spectroscopy: Acts as a "functional group fingerprint," identifying the presence of key bonds and moieties within the molecule.[4]
The logical workflow for this comprehensive analysis is depicted below.
Caption: Comprehensive workflow for spectroscopic structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the proton and carbon environments and their connections. For this specific molecule, we employ three complementary NMR experiments.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 scans) with a wider spectral width.[5]
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. ¹⁹F NMR is highly sensitive, so fewer scans are needed (e.g., 32 scans).[1][5] The chemical shift range is wide, so ensure the spectral width is adequate (e.g., -50 to -85 ppm).[6][7]
-
Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak for ¹H and ¹³C, and an external reference like CFCl₃ or an internal standard for ¹⁹F).[8]
Expected Data and Interpretation
The key to confirming the "3-substitution" pattern lies in the multiplicity and coupling constants of the pyrrolidine ring protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Data
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹H Multiplicity | Expected ¹³C Chemical Shift (ppm) | Rationale for Assignment |
| C2 | ~3.0 - 3.5 | Multiplet | ~50 - 55 | Carbon adjacent to nitrogen. Protons are diastereotopic. |
| C3 | ~2.5 - 2.9 | Multiplet | ~35 - 40 | Methine carbon bearing the trifluoroethyl group. |
| C4 | ~1.8 - 2.2 | Multiplet | ~28 - 33 | Methylene group adjacent to the substituted carbon. |
| C5 | ~3.0 - 3.5 | Multiplet | ~45 - 50 | Carbon adjacent to nitrogen. |
| -CH₂-CF₃ | ~2.3 - 2.7 | Quartet (³JH-F ≈ 10-12 Hz) | ~38 - 43 (q, ²JC-F) | Methylene group coupled to three equivalent fluorine atoms. |
| -CF₃ | - | - | ~125 - 128 (q, ¹JC-F) | Trifluoromethyl carbon showing strong one-bond coupling to fluorine. |
| N-H₂⁺ | ~8.5 - 9.5 | Broad Singlet | - | Exchangeable protons of the ammonium salt. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. The pyrrolidine ring protons will exhibit complex second-order coupling.[9]
¹⁹F NMR: The Fluorine Fingerprint
¹⁹F NMR provides a clean, unambiguous signal for the trifluoromethyl group.
-
Expected Chemical Shift: A single signal, a triplet, is expected in the range of -70 to -78 ppm (relative to CFCl₃).[6][10]
-
Expected Multiplicity: The signal will be a triplet due to coupling with the two adjacent protons of the ethyl group (³JF-H ≈ 10-12 Hz). This coupling is crucial as it confirms the -CH₂CF₃ moiety.
Comparative Analysis: 3- vs. 2-Substituted Isomer
How would the NMR spectra differ for the isomeric 2-(2,2,2-Trifluoroethyl)pyrrolidine ?
-
¹H NMR: The proton on C2 would be a multiplet at a significantly different chemical shift due to its direct attachment to both the nitrogen and the carbon bearing the trifluoroethyl group. The symmetry of the pyrrolidine ring is broken differently, leading to a distinct set of proton signals compared to the 3-substituted isomer.[11]
-
¹³C NMR: The chemical shift of C2 would be dramatically different, likely further downfield. The shifts for C3, C4, and C5 would also be altered, providing a unique carbon fingerprint for the 2-isomer.[12]
-
¹⁹F NMR: While the triplet multiplicity would remain, the exact chemical shift might be slightly different due to the change in the electronic environment three bonds away.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
High-resolution mass spectrometry (HRMS) provides the elemental composition, while tandem mass spectrometry (MS/MS) reveals the molecule's fragmentation pattern, which is highly dependent on its structure.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution (~100 ng/mL) of the compound in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Full Scan MS: Acquire a full scan spectrum in positive ion mode to determine the accurate mass of the protonated molecular ion [M+H]⁺. The expected monoisotopic mass for the free base (C₆H₁₀F₃N) is 153.0765.[13]
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 154.08) for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.[2][3][14]
Expected Data and Interpretation
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Interpretation |
| [M+H]⁺ | [C₆H₁₁F₃N]⁺ | 154.0838 | Protonated molecular ion of the free base. |
The fragmentation of the pyrrolidine ring is key to confirming the substituent position.[15][16] For the 3-substituted isomer, characteristic losses would include:
-
Loss of the trifluoroethyl group: A fragment corresponding to the loss of C₂H₂F₃.
-
Ring opening and fragmentation: The fragmentation pathways of the pyrrolidine ring itself will be influenced by the position of the bulky, electron-withdrawing side chain. Cleavage adjacent to the substituent is a likely pathway.
Comparative Analysis: 3- vs. 2-Substituted Isomer
The MS/MS fragmentation pattern would be a powerful differentiator.
-
2-Substituted Isomer: Cleavage would likely occur between C2 and the side chain, and between C2 and C3. The initial fragmentation would be heavily influenced by the substituent being directly adjacent to the nitrogen atom, leading to a distinct set of fragment ions compared to the 3-substituted isomer.[2][3]
Infrared (IR) Spectroscopy: The Functional Group Signature
FT-IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups.
Experimental Protocol: IR Analysis
-
Sample Preparation: Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.[17]
Expected Data and Interpretation
Table 3: Predicted Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~2400 - 2800 | N-H stretch | Secondary ammonium (R₂NH₂⁺) |
| ~2850 - 2960 | C-H stretch | Aliphatic CH₂ and CH |
| ~1580 - 1650 | N-H bend | Secondary ammonium (R₂NH₂⁺) |
| ~1100 - 1350 | C-F stretch | Trifluoromethyl (-CF₃) |
The IR spectrum will show the characteristic broad absorptions in the 2400-2800 cm⁻¹ range, typical for an amine salt. The most telling feature will be the very strong and distinct C-F stretching bands between 1100 and 1350 cm⁻¹, confirming the presence of the trifluoromethyl group. The spectrum of the parent pyrrolidine molecule would lack these C-F bands entirely.[18][19] While IR is less effective than NMR at distinguishing between positional isomers, subtle differences in the fingerprint region (<1500 cm⁻¹) may be observable.[20]
Conclusion: A Triad of Evidence for Unquestionable Confirmation
The structural elucidation of this compound cannot be reliably achieved with a single technique. It is the powerful synergy of NMR, MS, and IR spectroscopy that provides an unassailable confirmation.
-
NMR establishes the definitive connectivity, with the ¹H and ¹⁹F coupling patterns confirming the -CH₂CF₃ group and the full set of ¹H and ¹³C signals distinguishing the 3-substituted pattern from its isomers.
-
HRMS validates the elemental composition, while MS/MS provides a specific fragmentation fingerprint that is intrinsically linked to the substituent's position.
-
IR offers rapid confirmation of the essential functional groups—the ammonium salt and the crucial trifluoromethyl moiety.
By following the protocols and comparative logic outlined in this guide, researchers can confidently and definitively confirm the structure of their target compound, ensuring the integrity and validity of their subsequent research and development efforts.
References
- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ACS Publications.
- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. American Chemical Society.
- Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed.
- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed.
- A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. RSC Publishing.
- Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs | Request PDF. ResearchGate.
- Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed.
- Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry. PubMed.
- Pyrrolidine-Derived Phenanthroline Diamides: An Influence of Fluorine Atoms on the Coordination of Lu(III) and Some Other f-Elements and Their Solvent Extraction. PubMed Central.
- Pyrrolidine(123-75-1) 13C NMR spectrum. ChemicalBook.
- Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Glen Jackson - West Virginia University.
- Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... ResearchGate.
- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate.
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A Senior Application Scientist's Guide to the Purity Assessment of 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the chemical purity of a building block like 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride is a critical quality attribute. The presence of impurities, even in trace amounts, can have significant downstream consequences, impacting reaction yields, generating unwanted side products, and potentially confounding biological or pharmacological data. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, contrasted with Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative. The methodologies are presented with detailed experimental protocols and supporting data to ensure scientific integrity and immediate applicability in a laboratory setting.
The Analytical Imperative: Why Purity Matters
3-(2,2,2-Trifluoroethyl)pyrrolidine is a valuable fluorinated scaffold in medicinal chemistry. The trifluoroethyl group can impart unique properties to a parent molecule, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. As a hydrochloride salt, the compound's stability and solubility are improved for easier handling and formulation. However, its synthesis can potentially introduce several impurities, including starting materials, reagents, by-products from incomplete reactions or side reactions, and enantiomeric impurities if a stereospecific synthesis is not perfectly controlled. An accurate and precise analytical method is therefore not just a quality control measure, but a cornerstone of reliable and reproducible research.
Primary Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase HPLC (RP-HPLC) is a robust and widely adopted technique for the purity analysis of small molecule pharmaceuticals and intermediates. For a compound like this compound, which lacks a strong native chromophore, a pre-column derivatization step is essential to achieve sensitive UV detection.
The Rationale for Derivatization in HPLC-UV
Direct analysis of 3-(2,2,2-Trifluoroethyl)pyrrolidine by HPLC-UV is challenging due to its poor absorbance in the commonly used UV range (200-400 nm). To overcome this, a derivatizing agent that reacts with the secondary amine of the pyrrolidine ring is employed. This agent attaches a molecule with a high molar absorptivity, rendering the derivative easily detectable. A common and effective strategy is derivatization with Boc-anhydride ((Boc)₂O), which, in addition to adding a UV-active carbamate group, also makes the molecule more hydrophobic, improving its retention on a C18 column.
Experimental Workflow: HPLC-UV with Pre-Column Derivatization
Caption: Workflow for HPLC-UV purity assessment with pre-column derivatization.
Detailed Experimental Protocol: HPLC-UV
1. Derivatization:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Add 1 mL of a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Add 1.5 equivalents of triethylamine (TEA) to neutralize the hydrochloride and deprotonate the secondary amine.
-
Add 1.2 equivalents of Di-tert-butyl dicarbonate ((Boc)₂O).
-
Vortex the mixture and allow it to react at room temperature for 1-2 hours.
-
Quench the reaction by adding a small amount of water.
-
Evaporate the solvent under a stream of nitrogen.
2. Sample Preparation:
-
Reconstitute the dried residue in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (both containing 0.1% Trifluoroacetic Acid - TFA).
-
Gradient: 30% ACN to 90% ACN over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Identify the main peak corresponding to the Boc-derivatized product.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
This method is validated by its adherence to principles outlined in the United States Pharmacopeia (USP) General Chapter <621> for chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[1][2][3][4][5][6][7]
Comparative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for purity assessment, offering excellent separation efficiency and definitive identification of impurities through mass spectrometry. Similar to HPLC, direct analysis of the hydrochloride salt is not feasible due to its low volatility. Therefore, neutralization and derivatization are required.
The Rationale for Derivatization in GC-MS
The primary amine of the pyrrolidine ring and its polar nature make it unsuitable for direct GC analysis, as it can lead to poor peak shape and interaction with the stationary phase. Derivatization with an agent like Trifluoroacetic Anhydride (TFAA) is a common strategy. This reaction converts the amine into a less polar and more volatile trifluoroacetamide derivative, which is amenable to GC analysis.[8]
Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for GC-MS purity assessment with derivatization.
Detailed Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 5 mg of the hydrochloride salt into a vial.
-
Add 1 mL of deionized water and 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Add a saturated solution of sodium bicarbonate dropwise until the aqueous layer is basic (pH > 8).
-
Vortex vigorously and allow the layers to separate.
-
Transfer the organic layer to a clean vial.
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
2. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
Method Comparison and Data Summary
Both HPLC-UV and GC-MS offer reliable means for purity assessment, but they have distinct advantages and disadvantages that make them suitable for different analytical objectives.
| Parameter | HPLC-UV with Derivatization | GC-MS with Derivatization |
| Principle | Separation based on polarity and hydrophobic interactions. | Separation based on volatility and boiling point. |
| Selectivity | Good for separating non-volatile impurities and isomers. | Excellent for volatile and semi-volatile impurities. |
| Sensitivity | Dependent on the chromophore introduced; generally in the low ng range. | High sensitivity, often in the pg range. |
| Identification | Based on retention time comparison with a reference standard. | Definitive identification based on mass spectral fragmentation patterns. |
| Quantitation | Highly accurate and precise with external standards. | Good for relative purity (area %); can be quantitative with appropriate standards. |
| Sample Throughput | Moderate; run times are typically 15-30 minutes. | Moderate; similar run times to HPLC. |
| Instrumentation | Widely available in most analytical labs. | More specialized but common in research and QC environments. |
| Key Advantage | Robustness and high quantitative precision. | Unambiguous impurity identification. |
Representative Experimental Data
The following table presents hypothetical, yet realistic, data that could be obtained from the analysis of a batch of this compound with a nominal purity of >97%.
| Analytical Method | Main Peak Retention Time | Purity (Area %) | Identified Impurities |
| HPLC-UV | 10.2 min | 98.5% | Impurity A (RT=8.1 min, 0.8%), Impurity B (RT=11.5 min, 0.7%) |
| GC-MS | 9.5 min | 98.2% | Unreacted starting material (confirmed by MS), Solvent residue |
Concluding Remarks and Recommendations
For routine quality control and purity assessment where the primary goal is to obtain a reliable percentage purity value, the HPLC-UV method with pre-column derivatization is a robust, precise, and widely accessible choice. Its strength lies in its quantitative accuracy, making it ideal for batch release testing and stability studies.
The GC-MS method serves as an excellent orthogonal and confirmatory technique. Its unparalleled ability to provide structural information on unknown impurities makes it invaluable for process development, troubleshooting, and in-depth characterization of reference standards. In a comprehensive quality control strategy, both methods would be employed: HPLC for routine purity testing and GC-MS for initial batch characterization and investigation of any out-of-specification results.
The choice between these methods will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the stage of the research or development process. By understanding the principles and practical considerations of each, researchers can confidently select and implement the most appropriate method to ensure the quality and integrity of their work.
References
-
<621> CHROMATOGRAPHY . US Pharmacopeia (USP). [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
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<621> CHROMATOGRAPHY . Chromatography Online. [Link]
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Understanding the Latest Revisions to USP <621> . Agilent. [Link]
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USP <621> Chromatography . DSDP Analytics. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. [Link]
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Quality Guidelines . ICH. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
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ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . ICH. [Link]
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Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry . Hochschule Bonn-Rhein-Sieg. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the initial step. The journey from a promising "hit" to a viable clinical candidate is paved with rigorous scientific evaluation, a critical component of which is the assessment of its selectivity. A lack of selectivity, where a compound interacts with unintended biological targets, can lead to unforeseen side effects and toxicity, contributing to the high attrition rates in drug development.[1] This guide provides a comprehensive framework for conducting cross-reactivity studies on 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride, a novel compound featuring a trifluoroethylated pyrrolidine scaffold.
The pyrrolidine ring is a prevalent motif in a multitude of biologically active compounds and approved drugs, valued for its ability to explore three-dimensional chemical space due to its non-planar structure.[2][3] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[4][5] These structural features make this compound a compound of significant interest. However, they also necessitate a thorough investigation of its off-target interactions.
For the purpose of this guide, we will operate under a common drug discovery scenario: this compound has been identified as a potent inhibitor of a hypothetical serine/threonine kinase, "Kinase X," in an initial high-throughput screen. Our objective is to design and execute a series of experiments to profile its selectivity against a panel of related kinases and other relevant off-targets. This guide will provide both the theoretical rationale and practical, step-by-step protocols for these studies.
Physicochemical Properties and Rationale for Cross-Reactivity Studies
Before delving into biological assays, a fundamental understanding of the physicochemical properties of this compound is essential.
| Property | Value | Source |
| Molecular Formula | C6H11ClF3N | [6] |
| Molecular Weight | 189.61 g/mol | [6] |
| XlogP (predicted) | 1.7 | [7] |
| Monoisotopic Mass | 153.07654 Da | [7] |
The predicted lipophilicity (XlogP of 1.7) suggests that the compound possesses reasonable cell permeability, a desirable trait for targeting intracellular proteins like kinases. The trifluoromethyl group, a known bioisostere for methyl or chloro groups, can influence target binding through steric and electronic effects.[8] The pyrrolidine scaffold provides a rigid backbone that can be decorated with various functional groups to modulate activity and selectivity.[9][10]
Given these features, a cross-reactivity assessment is crucial. The ATP-binding pocket of kinases, the likely target of our hypothetical inhibitor, shares a high degree of structural homology across the kinome. This makes off-target inhibition a significant concern. Our investigation will therefore focus on a panel of kinases with varying degrees of similarity to Kinase X.
Experimental Design for Cross-Reactivity Profiling
A multi-tiered approach is recommended for a comprehensive cross-reactivity assessment. This typically begins with broad, high-throughput screening followed by more focused, lower-throughput validation assays.
Figure 1: A tiered experimental workflow for assessing the cross-reactivity of a kinase inhibitor.
Tier 1: Broad Kinase Panel Screening
The initial step involves screening this compound against a large, commercially available panel of kinases (e.g., Eurofins' KinomeScan™ or Reaction Biology's Kinase HotSpot™). These platforms typically employ binding assays to determine the percentage of inhibition at a fixed concentration of the compound (e.g., 1 µM).
Experimental Protocol: Competitive Binding Assay (Illustrative)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.
-
Assay Principle: The assay measures the ability of the test compound to compete with a known, tagged ligand for the ATP-binding site of the kinase.
-
Procedure (based on KinomeScan™ principles):
-
Kinases are expressed as fusions with a DNA tag.
-
The kinase-DNA tag fusion is incubated with the test compound and an immobilized, broad-spectrum kinase inhibitor.
-
The amount of kinase that binds to the immobilized inhibitor is quantified by qPCR of the DNA tag.
-
A lower amount of bound kinase indicates that the test compound has successfully competed for the binding site.
-
-
Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower value indicates stronger binding. A common threshold for identifying significant off-targets is a %Ctrl of <35% or <10%.
Tier 2: In Vitro Biochemical IC50 Determination
For any kinases identified as potential off-targets in the broad screen, the next step is to determine the half-maximal inhibitory concentration (IC50) using a biochemical assay. This provides a quantitative measure of the compound's potency against each off-target.
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the compound.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare serial dilutions of this compound in the same buffer (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilution series.
-
Add 2.5 µL of the 2X kinase/substrate solution to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Comparative Data Table (Hypothetical Results)
| Kinase Target | IC50 (nM) for this compound | Structural/Functional Class |
| Kinase X (On-Target) | 50 | Serine/Threonine Kinase |
| Kinase A | 250 | Serine/Threonine Kinase, same family as X |
| Kinase B | 1,500 | Serine/Threonine Kinase, different family |
| Kinase C | >10,000 | Tyrosine Kinase |
| Kinase D | 800 | Serine/Threonine Kinase, same family as X |
Tier 3: Cellular Target Engagement Assays
Demonstrating that a compound binds to its on- and off-targets in a cellular context is a critical validation step. This confirms that the compound can penetrate the cell membrane and engage its targets in a more physiologically relevant environment.
Experimental Protocol: NanoBRET™ Target Engagement Assay (Promega)
This assay measures the binding of a compound to a target protein in live cells by detecting the bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe that reversibly binds to the target.
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the kinase of interest (both on-target Kinase X and off-targets) fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer and the compound dilutions to the cells.
-
Incubate for 2 hours at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
-
Data Acquisition: Read the donor emission (460 nm) and acceptor emission (618 nm) simultaneously.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration to determine the cellular IC50.
Figure 2: Principle of the NanoBRET™ Target Engagement Assay.
Conclusion and Future Directions
This guide has outlined a systematic and robust approach to evaluating the cross-reactivity of this compound. By employing a tiered strategy that combines broad screening with detailed biochemical and cellular validation, researchers can build a comprehensive selectivity profile for this and other novel chemical entities. The hypothetical data presented illustrates how such studies can reveal both on-target potency and potential off-target liabilities.
Poor selectivity is a major hurdle in drug development.[1] A thorough understanding of a compound's cross-reactivity profile is not only essential for mitigating potential toxicity but can also open avenues for drug repurposing if off-target activities are found to be therapeutically beneficial. The methodologies described herein provide a solid foundation for making informed decisions in the progression of promising compounds from initial hits to clinical candidates.
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A Comparative Guide to the Enantiomeric Purity Analysis of (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride
Introduction: The Critical Role of Stereochemical Integrity
In modern pharmaceutical development, the stereochemical integrity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug candidate's safety and efficacy. (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride is a key intermediate whose three-dimensional structure is critical. The presence of its unwanted (R)-enantiomer can introduce pharmacological ambiguity, leading to reduced potency, off-target effects, or unforeseen toxicity.[1] Therefore, robust and reliable analytical methods for quantifying enantiomeric purity are non-negotiable for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess (ee) of (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into method selection and validation.
Analytical Strategy: Direct vs. Indirect Enantioseparation
The core challenge in enantiomeric analysis is that enantiomers possess identical physical properties, making them inseparable by standard achiral chromatographic techniques.[2] To resolve them, we must introduce a chiral selector into the analytical system. This can be achieved in two primary ways: directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column.[3]
The choice between these strategies for (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride depends on several factors, including the analyte's volatility, the required sensitivity, and available instrumentation.[4] As a secondary amine, this molecule is amenable to both approaches, each with distinct advantages and considerations.
Method 1: Direct Separation via Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for enantioseparation due to its broad applicability, especially for non-volatile or thermally labile compounds like hydrochloride salts.[4] The separation mechanism relies on the differential interactions between the enantiomers and a chiral stationary phase (CSP).[5] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and often provide excellent resolution for a wide range of chiral compounds, including amines.[3]
Rationale for Method Selection:
-
Broad Applicability: This method directly analyzes the salt form without requiring derivatization, simplifying sample preparation.
-
Proven CSP Technology: Polysaccharide CSPs create well-defined chiral cavities and interaction points (e.g., hydrogen bonding, dipole-dipole) that are effective for resolving pyrrolidine derivatives.[3]
-
Robustness: HPLC methods are generally robust and highly reproducible, making them ideal for quality control environments.
Detailed Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Prepare a stock solution of a racemic standard of 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride at approximately 1.0 mg/mL in the mobile phase. This is crucial for identifying the retention times of both the (S) and (R) enantiomers.
-
Prepare the (S)-enantiomer sample to be tested at the same concentration.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Chiral Column: Chiralpak® IA or a similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of n-Hexane and Ethanol with a small amount of a basic modifier like Diethylamine (DEA) is a common starting point for chiral amine separations. A typical ratio is 80:20 (n-Hexane:Ethanol) + 0.1% DEA (v/v/v). The modifier is essential to improve peak shape and prevent tailing by interacting with residual silanols on the stationary phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm. The pyrrolidine structure lacks a strong chromophore, necessitating detection at a low wavelength.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the racemic standard to confirm the retention times and resolution of the two enantiomer peaks.
-
Inject the (S)-enantiomer sample.
-
Integrate the peak areas for the (S) and any detected (R) enantiomer.
-
Calculate the enantiomeric excess using the standard formula: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.[6]
-
Method 2: Indirect Separation via Gas Chromatography (GC) with Chiral Derivatization
For volatile and thermally stable compounds, chiral GC offers high efficiency and sensitivity.[4] Since (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride is a salt and not volatile, two prerequisite steps are necessary: conversion to the free base and derivatization. The derivatization step converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard, achiral GC column.[2]
Rationale for Method Selection:
-
High Resolution: Capillary GC columns provide excellent separation efficiency.
-
Sensitivity: GC detectors like the Flame Ionization Detector (FID) are highly sensitive.
-
Cost-Effectiveness: Utilizes standard achiral columns, which are less expensive than chiral-specific columns.[7]
-
Causality of Derivatization: The secondary amine of the pyrrolidine is an ideal handle for derivatization. Using an enantiomerically pure chiral derivatizing agent (CDA), such as N-(Trifluoroacetyl)-L-prolyl chloride (TFAP-Cl), creates a stable diastereomeric amide.[8] The trifluoroacetyl group enhances volatility, making the derivative ideal for GC analysis.
Detailed Experimental Protocol: Indirect Chiral GC
-
Sample Preparation (Free Base Formation):
-
Dissolve ~10 mg of the hydrochloride salt in 1 mL of deionized water.
-
Add 1 mL of a suitable organic solvent (e.g., Dichloromethane).
-
Basify the aqueous layer by dropwise addition of 1M NaOH until the pH is >10.
-
Vortex thoroughly and separate the layers. The free amine will be extracted into the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate and carefully transfer it to a clean vial.
-
-
Derivatization Protocol:
-
To the solution of the free amine, add 1.2 equivalents of an enantiomerically pure CDA, such as (S)-N-(Trifluoroacetyl)prolyl chloride.
-
Add 1.5 equivalents of a non-nucleophilic base like triethylamine to act as an acid scavenger.
-
Allow the reaction to proceed at room temperature for 30 minutes. The reaction converts the R and S enantiomers of the analyte into R-S' and S-S' diastereomers.
-
Quench the reaction by adding a small amount of methanol.
-
Dilute the sample to an appropriate concentration (~1 mg/mL) with the organic solvent for GC analysis.
-
-
GC System and Conditions:
-
GC System: Standard GC with a Flame Ionization Detector (FID).
-
Column: A standard achiral column, such as a DB-5 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This program should be optimized to ensure baseline separation of the diastereomers.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
-
Data Analysis:
-
As with HPLC, analyze a derivatized racemic standard first to establish the retention times of the two diastereomeric peaks.
-
Analyze the derivatized sample and calculate the enantiomeric excess based on the integrated peak areas of the two diastereomers.
-
Performance Comparison and Validation Insights
The selection between HPLC and GC should be guided by performance requirements and validated according to established guidelines.[9][10][11]
| Performance Parameter | Direct Chiral HPLC | Indirect Chiral GC (Post-Derivatization) | Justification & Rationale |
| Resolution (Rs) | Typically > 2.0 | Often > 2.5 | GC capillary columns generally offer higher theoretical plates, potentially leading to better resolution between the diastereomeric peaks. |
| Analysis Time | 15 - 30 minutes | 10 - 20 minutes (post-derivatization) | GC methods can be faster due to temperature programming, but this is offset by the time required for sample preparation and derivatization. |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | FID in GC is often more sensitive for this class of compounds than standard UV detection in HPLC, allowing for lower detection of the minor enantiomer. |
| Sample Preparation | Simple dissolution | Multi-step (basification, extraction, derivatization) | The direct HPLC method is significantly less labor-intensive and avoids potential side reactions or kinetic resolution during derivatization.[8] |
| Method Robustness | High | Moderate | The derivatization step in the GC method introduces additional variables that can affect reproducibility if not carefully controlled. |
Validation Considerations:
-
Specificity: The method must demonstrate baseline resolution (Rs ≥ 1.5) between the two enantiomer/diastereomer peaks and from any impurities.[12]
-
Linearity: The response of the minor enantiomer should be linear over a range from the reporting threshold (e.g., 0.1%) to at least 1-2%.
-
Accuracy: Determined by spiking the main enantiomer with known amounts of the undesired enantiomer. Recoveries should be within 90-110%.[12]
-
Precision: The relative standard deviation (RSD) for multiple injections should be <5% at the limit of quantitation (LOQ).[12]
Alternative Methodologies: A Glimpse Beyond Chromatography
While chromatography is the gold standard, other techniques can provide complementary information or be used in high-throughput settings.
-
NMR Spectroscopy: Using a chiral solvating or derivatizing agent (e.g., Mosher's acid) can induce separate, quantifiable signals for each enantiomer in the ¹H or ¹⁹F NMR spectrum.[13][14] The presence of the trifluoromethyl group in the analyte makes ¹⁹F NMR a particularly attractive and sensitive option.[14]
-
Fluorescence-Based Assays: These methods involve the formation of diastereomeric complexes with a fluorescent chiral sensor.[15] The differential fluorescence intensity of the complexes allows for rapid determination of ee, making it suitable for high-throughput screening.[16][17]
Conclusion and Recommendations
For the routine, high-precision quality control of (S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride, the direct Chiral HPLC method is recommended as the primary choice. Its simplicity in sample preparation, coupled with the proven robustness of polysaccharide-based CSPs, provides a reliable and efficient workflow.
The indirect Chiral GC method serves as an excellent orthogonal technique . It is particularly valuable for confirmation of purity or in research settings where higher sensitivity is required to detect trace levels of the (R)-enantiomer. While more labor-intensive, the high efficiency of capillary GC can provide superior resolution.
Ultimately, the choice of method must be fit-for-purpose and rigorously validated to ensure that the data generated is accurate, reliable, and defensible, thereby safeguarding the quality of this critical pharmaceutical building block.
References
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ACS Publications. (n.d.). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. Retrieved from [Link]
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PharmTech. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
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PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Retrieved from [Link]
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National Institutes of Health. (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC. Retrieved from [Link]
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Royal Society of Chemistry. (2011). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications. Retrieved from [Link]
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ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]
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Grokipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
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PubMed. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Routledge. (n.d.). Handbook of Analytical Validation. Retrieved from [Link]
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National Institutes of Health. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Retrieved from [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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ScienceDirect. (n.d.). Enantioselective separation techniques in forensic analysis and clinical toxicology. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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LCGC International. (2016). Contemporary Analysis of Chiral Molecules. Retrieved from [Link]
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The Trifluoroethyl-Pyrrolidine Moiety: A Key to Enhanced Efficacy in PARP Inhibition
A Comparative Analysis of Niraparib and its Therapeutic Alternates in Oncology
In the landscape of targeted cancer therapy, the development of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement, particularly for cancers harboring DNA repair deficiencies. Niraparib, a potent PARP inhibitor synthesized using the key intermediate 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl, has demonstrated notable clinical efficacy. This guide provides an in-depth, objective comparison of Niraparib's performance against its main alternatives, Olaparib and Rucaparib, supported by experimental data and detailed protocols for researchers in drug development.
The Significance of the 3-(2,2,2-Trifluoroethyl)pyrrolidine Scaffold
The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for effective exploration of pharmacophore space, contributing to the stereochemistry and biological activity of the molecule.[3] The incorporation of a trifluoroethyl group onto the pyrrolidine ring, as seen in Niraparib's structure, is a strategic choice in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability, increase binding affinity, and improve cell membrane permeability due to its lipophilic nature. While the direct causal link between the 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl moiety and Niraparib's specific efficacy profile requires further dedicated structure-activity relationship studies, the presence of this fluorinated group is a distinguishing feature compared to other PARP inhibitors and likely contributes to its unique pharmacokinetic and pharmacodynamic properties.[4]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[5][6] When PARP is inhibited, these SSBs are not repaired and can lead to the formation of more lethal double-strand DNA breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP leads to an accumulation of DSBs and ultimately, cell death. This concept is known as synthetic lethality.[7] Niraparib, Olaparib, and Rucaparib all function as inhibitors of PARP-1 and PARP-2, inducing cytotoxicity in tumor cells with compromised DNA repair capabilities.[5][8]
Caption: Mechanism of PARP inhibitor-induced synthetic lethality.
Comparative Efficacy: Clinical and Preclinical Data
Direct head-to-head clinical trials comparing the efficacy of Niraparib, Olaparib, and Rucaparib are limited. However, a network meta-analysis of randomized controlled trials provides valuable insights into their comparative performance.
Clinical Efficacy in Ovarian Cancer
A systematic review and network meta-analysis of phase II and III randomized controlled trials in patients with relapsed or newly diagnosed advanced ovarian cancer showed no statistically significant difference in progression-free survival (PFS) among Olaparib, Niraparib, and Rucaparib.[9] This was observed in both the overall population and in the subgroup of patients with BRCA mutations.[9] However, there were differences in the safety profiles, with Olaparib showing fewer grade 3 or higher adverse events compared to Niraparib and Rucaparib.[9]
| Drug | Hazard Ratio (HR) for PFS vs. Placebo | 95% Confidence Interval (CI) | Odds Ratio (OR) for Grade ≥3 Adverse Events vs. Placebo | 95% Confidence Interval (CI) |
| Olaparib | 0.32 | 0.19 to 0.52 | 2.65 | 1.65 to 4.37 |
| Niraparib | 0.49 | 0.27 to 0.89 | 9.98 | 5.79 to 17.05 |
| Rucaparib | 0.37 | 0.16 to 0.87 | 7.89 | 3.56 to 17.17 |
| Data from a network meta-analysis of clinical trials in ovarian cancer.[9] |
Preclinical Potency and Pharmacokinetics
Preclinical studies have highlighted some differences in the in vitro potency and pharmacokinetic properties of these PARP inhibitors. Niraparib has been shown to have a higher cell membrane permeability and volume of distribution compared to other PARP inhibitors, including Olaparib.[4] This may lead to greater tumor exposure. One study found that at a steady state, tumor exposure to Niraparib was 3.3 times greater than plasma exposure in mouse xenograft models, whereas Olaparib's tumor exposure was less than that in plasma.[4] This enhanced tumor penetration could contribute to Niraparib's potent antitumor effects, particularly in BRCA wild-type tumors.[4]
In terms of PARP trapping, a mechanism where the inhibitor locks the PARP enzyme onto DNA, leading to cytotoxicity, studies have shown that Niraparib has a potent trapping ability, which is greater than that of Olaparib.[8][10]
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Relative PARP Trapping Potency |
| Niraparib | 3.8 | 2.1 | High |
| Olaparib | 1.9 | 1.5 | Moderate |
| Rucaparib | 1.4 | 6.9 | Moderate |
| IC50 values are indicative and can vary between different assays and studies. |
Experimental Protocols for Efficacy Assessment
To objectively compare the efficacy of PARP inhibitors like Niraparib and its alternatives, a series of standardized in vitro and in vivo assays are employed.
In Vitro PARP Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP.
Protocol:
-
Prepare Reagents: Recombinant PARP1 or PARP2 enzyme, activated DNA, NAD+ (substrate), and the test compounds (Niraparib, Olaparib, Rucaparib) at various concentrations.
-
Reaction Setup: In a 96-well plate, combine the PARP enzyme, activated DNA, and the test compound or vehicle control.
-
Initiate Reaction: Add NAD+ to start the reaction and incubate at room temperature.
-
Detection: The amount of ADP-ribosylation can be measured using various methods, including colorimetric, chemiluminescent, or fluorescent readouts.[11][12] For example, a chemiluminescent assay can measure the incorporation of biotinylated poly (ADP-ribose) onto histone proteins.[11]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Caption: Workflow for an in vitro PARP inhibition assay.
Cell Viability Assay
This assay determines the cytotoxic effect of the PARP inhibitors on cancer cell lines, particularly those with and without BRCA mutations.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., BRCA-mutant ovarian cancer line OVCAR-8, BRCA-wild-type ovarian cancer line A2780) in appropriate media.
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the PARP inhibitors (Niraparib, Olaparib, Rucaparib) or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the AlamarBlue assay, which measures the metabolic activity of living cells.[11]
-
Data Analysis: Determine the concentration of each drug that inhibits cell growth by 50% (GI50).
In Vivo Xenograft Model
This assay evaluates the antitumor efficacy of the PARP inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., BRCA-mutant breast cancer line MDA-MB-436) into the flank of immunocompromised mice (e.g., athymic nude mice).[13]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups and administer the PARP inhibitors (e.g., orally via gavage) or a vehicle control daily for a specified duration (e.g., 18 days).[13]
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Conclusion and Future Directions
Niraparib, synthesized utilizing the 3-(2,2,2-Trifluoroethyl)pyrrolidine HCl building block, is a potent PARP inhibitor with significant clinical activity in ovarian and breast cancers. While clinical data from a network meta-analysis suggests comparable efficacy to other approved PARP inhibitors like Olaparib and Rucaparib in terms of progression-free survival, preclinical evidence points to a potentially advantageous pharmacokinetic profile for Niraparib, including enhanced tumor penetration.[4][9] The distinct safety profiles of these drugs also warrant consideration in clinical practice.[9]
Future research should focus on direct head-to-head clinical trials to definitively establish the comparative efficacy and safety of these PARP inhibitors. Furthermore, elucidating the precise structure-activity relationship of the 3-(2,2,2-Trifluoroethyl)pyrrolidine moiety in Niraparib could provide valuable insights for the design of next-generation PARP inhibitors with improved therapeutic indices. The experimental protocols detailed in this guide provide a framework for researchers to conduct their own comparative efficacy studies, contributing to a deeper understanding of these important cancer therapeutics.
References
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Institute for Clinical and Economic Review. (2017). ICER Releases Draft Evidence Report Reviewing Olaparib, Rucaparib, and Niraparib for Ovarian Cancer. [Link]
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Moore, K. N., & Miller, A. (2018). Rucaparib and Niraparib in Advanced Ovarian Cancer. Journal of the advanced practitioner in oncology, 9(3), 326–331. [Link]
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Li, X., Wang, J., & Zhang, Q. (2022). Comparative Efficacy and Safety of Poly (ADP-Ribose) Polymerase Inhibitors in Patients With Ovarian Cancer: A Systematic Review and Network Meta-Analysis. Frontiers in oncology, 12, 888295. [Link]
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Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(21), 6439. [Link]
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Li, N., Wang, Y., Zhang, Y., & Liu, Y. (2025). Impact of Olaparib, Niraparib, Rucaparib therapies on Newly Diagnosed and Relapsed Ovarian Cancer. Asian Pacific journal of cancer prevention : APJCP, 26(6), 1931–1940. [Link]
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Glimelius, I., Loman, N., & Rosengren, F. (2020). Niraparib for Advanced Breast Cancer with Germline BRCA1 and BRCA2 Mutations: the EORTC 1307-BCG/BIG5–13/TESARO PR-30–50–10-C BRAVO Study. Clinical cancer research : an official journal of the American Association for Cancer Research, 26(18), 4784–4791. [Link]
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Health Research Authority. (2020). Phase III study of Niraparib vs placebo in patients with Breast Cancer. [Link]
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American Health & Drug Benefits. (2017). Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment of Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer. [Link]
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Sun, K., Chen, M., & Wang, C. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Cancer medicine, 7(8), 4061–4072. [Link]
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ClinicalTrials.gov. (2022). A Phase III Trial of Niraparib Versus Physician's Choice in HER2 Negative, Germline BRCA Mutation-positive Breast Cancer Patients. [Link]
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CenterWatch. (2022). A Phase III Trial of Niraparib Versus Physician's Choice in HER2 Negative, Germline BRCA Mutation-positive Breast Cancer Patients. [Link]
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Mullard, A. (2022). PARP inhibitor applicability: detailed assays for homologous recombination repair pathway components. Nature reviews. Drug discovery, 21(4), 249–250. [Link]
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Vinayak, S., Tolaney, S. M., & Schwartzberg, L. (2019). Open-label Clinical Trial of Niraparib Combined With Pembrolizumab for Treatment of Advanced or Metastatic Triple-Negative Breast Cancer. JAMA oncology, 5(8), 1132–1140. [Link]
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Murai, J., Huang, S. Y., & Das, B. B. (2018). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular cancer therapeutics, 17(2), 437–447. [Link]
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Hopkins, C. R., & Gril, B. (2019). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in molecular biology (Clifton, N.J.), 1969, 137–146. [Link]
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Wang, Y., Li, Q., & Zhang, Y. (2021). Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial. Cancers, 13(23), 5947. [Link]
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Singh, M., & Tuszynski, J. A. (2016). In vitro analysis of PARP inhibitor nanoformulations. OncoTargets and therapy, 9, 7535–7542. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship within the laboratory. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride, moving beyond mere procedure to explain the scientific rationale behind each recommendation. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Assessment and Chemical Profile
Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. This compound is a halogenated organic compound. Its hazard profile, according to safety data sheets, indicates that it is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation[1][2][3][4].
Key Chemical Characteristics:
| Property | Description | Implication for Disposal |
| Chemical Family | Halogenated Organic Compound, Hydrochloride Salt | Must be segregated as halogenated waste for proper disposal, typically via incineration[5][6][7][8][9]. |
| Physical Form | Typically a solid[2]. | Spills can be managed by sweeping, avoiding dust generation[2][10][11]. |
| Reactivity | The parent compound, pyrrolidine, is incompatible with strong oxidizing agents and strong acids[12]. | Avoid mixing with incompatible chemicals in the same waste container to prevent hazardous reactions. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazards associated with this compound, the following PPE is mandatory when handling the compound for disposal:
-
Eye Protection: Chemical safety goggles are essential to protect against potential splashes.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and dispose of them properly after handling the waste[3].
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All handling of open containers should be performed in a certified chemical fume hood[11].
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel from the immediate vicinity[11][12].
-
Don Appropriate PPE: Before beginning cleanup, don the full PPE described in the previous section.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a designated, labeled waste container[2][10][11]. For liquid spills, use an inert absorbent material like vermiculite or sand[12].
-
Package for Disposal: Place the contained spill material into a sealed, chemically compatible container. Label the container clearly as "Spill Debris" with the chemical name[7][9].
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
-
Seek Medical Attention: If exposure occurs, follow the first-aid measures outlined in the material's Safety Data Sheet (SDS) and seek prompt medical attention[3][4].
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as a halogenated organic waste. This ensures it is routed to the correct high-temperature incineration facility, which is equipped to handle such compounds in an environmentally sound manner[5][6].
Workflow for Proper Disposal:
Caption: Disposal workflow for this compound.
Detailed Protocol:
-
Segregation is Key: Do not mix halogenated organic waste with non-halogenated waste streams. This is critical because the disposal methods and costs for these two categories are significantly different[8][9].
-
Container Selection: Use a designated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid[7][9][13].
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Maintain a log of the contents and their approximate quantities on the container's tag[9].
-
Waste Transfer: Conduct all transfers of the chemical waste in a certified chemical fume hood to minimize inhalation exposure.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within your laboratory. This area should be away from general traffic and incompatible materials[9][13].
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup. Follow their specific procedures for waste collection[9][10][13]. Never dispose of this chemical down the drain or in the regular trash[7][11].
By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.
References
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]
-
Unknown. Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group. Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]
-
Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Sdfine. (2009). Chemwatch GHS SDS 1922. Retrieved from [Link]
-
Fisher Scientific. Safety Data Sheet: 1-(2-Chloroethyl)pyrrolidine hydrochloride. Retrieved from [Link]
-
Old Dominion University. (2020). Laboratory Waste Management Guidelines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride
This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride (CAS No. 1269152-60-4). As a specialized chemical used in advanced research and pharmaceutical development, its unique structure—combining a pyrrolidine ring, a trifluoroethyl group, and a hydrochloride salt—necessitates a robust and informed safety protocol. This guide moves beyond mere compliance, offering a framework built on scientific principles to ensure the safety of all laboratory personnel.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the inherent risks of a chemical is the foundation of safe handling. This compound is classified with specific hazards that must be respected. The hydrochloride salt form suggests it is likely a water-soluble, hygroscopic solid.[1] The primary hazards, as identified in safety data sheets, are summarized below.
| Hazard Class | GHS Hazard Statement | Rationale and Implications |
| Skin Irritation | H315: Causes skin irritation.[2][3] | The pyrrolidine moiety, an amine, can be irritating to the skin. Direct contact can lead to redness, inflammation, or dermatitis. |
| Eye Irritation | H319: Causes serious eye irritation.[2][3] | As a fine powder, the compound can easily become airborne and contact the eyes, causing significant irritation or damage. |
| Respiratory Irritation | H335: May cause respiratory irritation.[2][3] | Inhalation of the dust can irritate the mucous membranes and respiratory tract, leading to coughing and discomfort. |
| Acute Oral Toxicity | H302: Harmful if swallowed.[3] | Ingestion can lead to adverse health effects, underscoring the need to prevent hand-to-mouth contamination. |
The trifluoroethyl group is a critical feature. The carbon-fluorine bond is exceptionally strong, which imparts chemical stability.[4] This stability, while useful in synthesis, means the compound is not easily degraded in the environment, requiring specialized disposal methods.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered PPE strategy is mandatory. The choice of PPE should not be static; it must adapt to the scale and nature of the procedure being performed. The following protocol is a self-validating system designed to provide a robust barrier against exposure.
Engineering Controls: The First Line of Defense
Before any personal equipment is worn, engineering controls must be in place.
-
Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood. This is the primary method to control inhalation exposure.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[1][3]
Personal Protective Equipment Protocol
| Protection Type | Equipment Specification | Purpose and Rationale |
| Eye and Face | ANSI Z87.1 Compliant Safety Goggles with Side-Shields.[5][6] | Minimum Requirement. Protects against accidental splashes and airborne dust particles reaching the eyes. |
| Face Shield (worn over goggles).[5][7] | Required for >1g scale or splash-risk procedures. Provides a full barrier for the face against splashes during solution preparation or transfers. | |
| Hand | Chemical-Resistant Nitrile Gloves.[6] | Mandatory for all handling. Nitrile provides a good balance of chemical resistance and dexterity. Inspect gloves for defects before every use. |
| Double-Gloving.[5] | Recommended for all procedures. Provides an additional layer of protection against tears and minimizes contamination during glove removal. Change the outer glove immediately if contamination is suspected. | |
| Body | Fully-Buttoned, Long-Sleeved Laboratory Coat.[5] | Minimum Requirement. Prevents contamination of personal clothing. |
| Chemical-Resistant Apron.[5] | Required for >5g scale. Worn over the lab coat, it provides an additional impervious barrier during larger-scale work. | |
| Respiratory | N95 Respirator (or higher). | Required if dust is generated outside of a fume hood. This should only occur in non-routine situations, as all standard handling must be in a fume hood. Consult institutional EHS for fit-testing and selection.[5][8] |
Below is a workflow for selecting the appropriate level of PPE based on the planned laboratory operation.
Step-by-Step Operational and Disposal Plans
Adherence to a standardized workflow minimizes variability and the potential for error.
Standard Handling Workflow
The following diagram outlines the critical steps for safely handling the compound from receipt to disposal.
Experimental Protocol: Weighing and Preparing a Solution
-
Preparation: Before retrieving the chemical, don the appropriate PPE as determined by the scale of your work. Prepare the workspace inside a chemical fume hood by laying down absorbent, disposable bench paper.
-
Weighing:
-
Place a weighing vessel on an analytical balance inside the fume hood.
-
Retrieve the container of this compound. Keep it closed as much as possible to minimize exposure to air, as it may be hygroscopic.[1]
-
Carefully transfer the desired amount of the solid to the weighing vessel using a clean spatula.
-
Immediately and tightly close the primary container and store it in a cool, dry, well-ventilated place.[1][9]
-
-
Dissolution:
-
Add your desired solvent to the weighing vessel containing the compound.
-
If stirring is required, use a magnetic stir bar and plate, ensuring the vessel is covered to prevent aerosolization.
-
-
Post-Handling Decontamination:
-
Thoroughly wipe down the spatula, balance, and any surfaces inside the fume hood that may have been contaminated.
-
Properly dispose of the bench paper and any contaminated wipes into the designated solid hazardous waste container.
-
Remove PPE in the correct order (outer gloves first), and wash hands thoroughly with soap and water after exiting the lab.[10]
-
Emergency Procedures: Rapid and Correct Response
In the event of an exposure or spill, a swift and correct response is critical.
Emergency Response Logic
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


